5-methoxypentanoic Acid
Description
The exact mass of the compound 5-methoxypentanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-methoxypentanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxypentanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECCQKBXUJUGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301433 | |
| Record name | 5-methoxypentanoic Acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70160-05-3 | |
| Record name | 5-methoxypentanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50301433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxypentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methoxypentanoic Acid
Introduction
5-Methoxypentanoic acid, a bifunctional organic molecule, serves as a valuable building block in the synthesis of a variety of more complex chemical entities. Its utility spans across the pharmaceutical and chemical industries, where it is often employed as an intermediate in the development of novel therapeutic agents and specialty chemicals. The presence of both a carboxylic acid and a terminal methoxy group within a five-carbon chain imparts unique chemical properties, allowing for a range of synthetic transformations. This guide provides a comprehensive overview of the primary synthetic routes to 5-methoxypentanoic acid, offering in-depth analysis of the underlying chemical principles, detailed experimental protocols, and a comparative assessment of the various methodologies.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 5-methoxypentanoic acid is essential for its synthesis, purification, and characterization.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃[1] |
| Molecular Weight | 132.16 g/mol [1] |
| IUPAC Name | 5-methoxypentanoic acid[1] |
| CAS Number | 70160-05-3[1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of 5-methoxypentanoic acid is expected to show a broad singlet for the carboxylic acid proton around 10-12 ppm. A sharp singlet corresponding to the three protons of the methoxy group should appear between 3.3 and 3.8 ppm. The methylene group adjacent to the methoxy group would likely present as a triplet in the range of 3.4-3.6 ppm.[2]
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon, the methoxy carbon, and the four methylene carbons in the aliphatic chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong, sharp peak corresponding to the C=O stretch of the carbonyl group is expected between 1710 and 1760 cm⁻¹.[3][4][5]
-
Mass Spectrometry: The mass spectrum would likely show a molecular ion peak, although it may be of low intensity. Common fragmentation patterns for carboxylic acids include the loss of an -OH group (M-17) and a -COOH group (M-45).[6]
Core Synthetic Strategies
Several viable synthetic routes to 5-methoxypentanoic acid have been established, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will explore four primary synthetic pathways.
Route 1: Oxidation of 5-Methoxypentan-1-ol
This is a straightforward and logical approach, capitalizing on the selective oxidation of a primary alcohol to a carboxylic acid. The readily available 5-methoxypentan-1-ol serves as the immediate precursor.
Reaction Scheme:
Caption: Direct oxidation of the primary alcohol to the carboxylic acid.
Causality and Mechanistic Insights:
The Jones oxidation is a classic and effective method for this transformation. The Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidizing agent. The mechanism involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination, facilitated by a base (water), leads to the corresponding aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid. The acidic conditions of the Jones reagent ensure the complete oxidation to the carboxylic acid, preventing the isolation of the intermediate aldehyde.
Experimental Protocol: Jones Oxidation
Materials:
-
5-methoxypentan-1-ol
-
Jones reagent (Chromium trioxide, concentrated sulfuric acid, water)
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Sodium bisulfite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methoxypentan-1-ol in acetone. Cool the flask in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/blue.
-
After the addition is complete, continue stirring at room temperature for 2 hours to ensure complete oxidation.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the green color disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methoxypentanoic acid.
-
Further purification can be achieved by distillation under reduced pressure or by column chromatography.
| Parameter | Value |
| Reactant Ratio | 1 equivalent of alcohol to ~2.5 equivalents of CrO₃ |
| Temperature | 0-20°C during addition, then room temperature |
| Reaction Time | ~2 hours |
| Typical Yield | 70-85% |
Route 2: Nucleophilic Substitution via Williamson Ether Synthesis
This route constructs the methoxy ether linkage through a nucleophilic substitution reaction, a classic example of the Williamson ether synthesis. A suitable starting material is a pentanoic acid derivative bearing a leaving group at the 5-position, such as methyl 5-chlorovalerate.
Reaction Scheme:
Caption: Ring expansion and cleavage to form the final product.
The Baeyer-Villiger oxidation proceeds via the Criegee intermediate, formed by the nucleophilic attack of a peroxyacid on the protonated carbonyl of cyclopentanone. The subsequent rearrangement involves the migration of one of the alkyl groups to the adjacent oxygen atom, with the more substituted carbon having a higher migratory aptitude. In the case of cyclopentanone, either methylene group can migrate. The resulting lactone can then be ring-opened by a nucleophile like methoxide.
Materials:
-
Cyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA) or another peroxyacid
-
Dichloromethane
-
Sodium bicarbonate solution
-
Sodium methoxide in methanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Dissolve cyclopentanone in dichloromethane and cool in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.
-
Dry the organic layer and concentrate to obtain crude δ-valerolactone.
-
Dissolve the crude lactone in a solution of sodium methoxide in methanol and reflux to effect ring-opening.
-
After the reaction is complete, add aqueous sodium hydroxide and continue to reflux to hydrolyze the ester.
-
Follow the workup procedure described in Route 2 (steps 6-10).
| Parameter | Value |
| Reactant Ratio | 1 equivalent of ketone to 1.1 equivalents of peroxyacid |
| Temperature | 0°C to room temperature for oxidation; Reflux for ring-opening |
| Reaction Time | Variable, monitor by TLC |
| Typical Yield | 60-75% over two steps |
From Tetrahydrofurfuryl Alcohol
This pathway involves the ring-opening of tetrahydrofurfuryl alcohol, which can be sourced from biomass, making it a potentially greener alternative. The reaction likely proceeds through a series of steps including dehydration, hydrogenation, and oxidation.
The conversion of tetrahydrofurfuryl alcohol to 5-methoxypentanoic acid is a multi-step process. One plausible pathway involves an acid-catalyzed ring-opening to form an unsaturated alcohol, which can then be hydrogenated. The resulting 1,5-pentanediol can be selectively monomethylated and then oxidized to the carboxylic acid. The specific conditions and catalysts are crucial for achieving good selectivity.
Route 4: Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids. In this case, it would involve the alkylation of diethyl malonate with a suitable 3-carbon electrophile containing a methoxy group, followed by hydrolysis and decarboxylation.
Reaction Scheme:
Caption: Carbon chain extension followed by hydrolysis and decarboxylation.
Causality and Mechanistic Insights:
The α-protons of diethyl malonate are acidic and can be readily removed by a base like sodium ethoxide to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-methoxypropane in an Sₙ2 reaction. The resulting substituted malonic ester is then subjected to acidic hydrolysis, which converts the two ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable to heat and readily undergoes decarboxylation to yield 5-methoxypentanoic acid. [7][8]
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
1-bromo-3-methoxypropane
-
Sulfuric acid
-
Diethyl ether
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel.
-
Add diethyl malonate dropwise to the stirred ethoxide solution.
-
After the addition is complete, add 1-bromo-3-methoxypropane dropwise and heat the mixture to reflux for several hours.
-
Cool the reaction mixture, and remove the ethanol under reduced pressure.
-
Add dilute sulfuric acid to the residue and heat to reflux to effect hydrolysis and decarboxylation.
-
After cooling, extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
| Parameter | Value |
| Reactant Ratio | 1 equivalent of diethyl malonate to 1 equivalent of base and 1 equivalent of alkyl halide |
| Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Typical Yield | 50-65% |
Comparative Analysis of Synthetic Routes
| Route | Starting Materials | Key Advantages | Key Disadvantages |
| 1. Oxidation | 5-Methoxypentan-1-ol | High yield, direct conversion | Use of toxic chromium reagents |
| 2. Williamson Ether Synthesis | Methyl 5-chlorovalerate | Good yield, classic and reliable | Requires a pre-functionalized starting material |
| 3. Baeyer-Villiger | Cyclopentanone | Readily available starting material, elegant transformation | Multi-step, potential for side reactions |
| 4. Malonic Ester Synthesis | Diethyl malonate, 1-bromo-3-methoxypropane | Versatile, well-established | Can have moderate yields, multi-step process |
Conclusion
The synthesis of 5-methoxypentanoic acid can be achieved through several effective methodologies. The choice of the optimal route depends on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and environmental and safety considerations. The oxidation of 5-methoxypentan-1-ol offers a direct and high-yielding approach, though it involves the use of hazardous chromium reagents. The Williamson ether synthesis and malonic ester synthesis are robust and well-understood methods that provide reliable access to the target molecule. The Baeyer-Villiger oxidation of cyclopentanone represents an interesting and creative approach from a simple cyclic precursor. For researchers and drug development professionals, a thorough evaluation of these synthetic strategies will enable the selection of the most appropriate method to meet their specific needs.
References
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PubChem. 5-methoxypentanoic acid. National Center for Biotechnology Information. [Link]
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OSTI.GOV. Ring-Opening Reaction of Furfural and Tetrahydrofurfuryl Alcohol on Hydrogen-Predosed Iridium(1 1 1) and Cobalt/Iridium(. [Link]
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ResearchGate. Ring-opening reaction of furfural and tetrahydrofurfuryl alcohol on hydrogen pre-dosed Ir(111) and Co/Ir(111) surfaces. [Link]
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ResearchGate. Preparation of methoxyphenols by Baeyer-Villiger oxidation of methoxy-benzaldehydes. [Link]
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The Biological Profile of 5-Methoxypentanoic Acid: A Technical Guide for Researchers
Introduction
5-Methoxypentanoic acid (5-MPA) is a carboxylic acid with the chemical formula C₆H₁₂O₃.[1][2][3] Structurally, it is a five-carbon chain with a terminal carboxylic acid group and a methoxy group at the fifth carbon.[1] While not extensively studied for its own intrinsic biological activities, 5-MPA has emerged as a noteworthy molecule in metabolic studies and as a versatile building block in synthetic chemistry.[1] This guide provides a comprehensive overview of the current understanding of 5-MPA's biological relevance, its chemical properties, and outlines experimental approaches for its further investigation.
Chemical and Physical Properties
A thorough understanding of 5-methoxypentanoic acid's chemical and physical properties is fundamental to designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| IUPAC Name | 5-methoxypentanoic acid | [2] |
| CAS Number | 70160-05-3 | [2] |
| XLogP3 | 0.4 | [2] |
| Solubility | Good solubility in polar protic (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO). Moderate solubility in dichloromethane and chloroform. Limited solubility in nonpolar solvents like hexane. | [1] |
Known Biological Roles and Metabolic Significance
Currently, the primary biological context for 5-methoxypentanoic acid is as a metabolite. This metabolic role is crucial for understanding its potential interactions within biological systems.
Metabolite of Lomefloxacin
One of the key identifications of 5-MPA in a biological system is as a metabolite of the anti-inflammatory drug Lomefloxacin in rats.[1] This finding suggests that the metabolic pathways responsible for the breakdown of Lomefloxacin involve processes that lead to the formation of 5-MPA. Understanding this metabolic fate is critical for evaluating the long-term effects and potential side effects of Lomefloxacin.[1]
Bacterial Metabolism
5-MPA has also been identified as a metabolite of the amino acid L-leucine in certain bacteria.[1] This indicates its potential involvement in microbial amino acid metabolism. Further research in this area could elucidate novel bacterial metabolic pathways and potentially identify new targets for antimicrobial agents.
Potential Biological Activities and Mechanistic Hypotheses
While direct evidence for the primary biological activity of 5-MPA is limited, its structure allows for the formulation of several hypotheses that warrant further investigation. Preliminary research suggests potential interactions with various metabolic pathways and neurotransmitter systems.[1]
Interaction with Metabolic Pathways
Given its nature as a carboxylic acid and its involvement in amino acid and drug metabolism, 5-MPA could potentially interact with enzymes and receptors within central metabolic pathways. For instance, it could act as a competitive or non-competitive inhibitor of enzymes that process structurally similar endogenous molecules.
Neurotransmitter System Interactions
The potential for 5-methoxypentanoic acid to interact with neurotransmitter systems is an area of interest that requires further exploration.[1] Its structure, a short-chain fatty acid with a methoxy group, could potentially allow it to cross the blood-brain barrier and interact with receptors or enzymes involved in neurotransmission.
Experimental Protocols for Investigating Biological Activity
To elucidate the potential biological activities of 5-methoxypentanoic acid, a systematic approach employing a variety of in vitro and in vivo assays is necessary.
In Vitro Enzyme Inhibition Assays
Objective: To determine if 5-MPA can inhibit the activity of specific enzymes involved in metabolic or signaling pathways.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme. Prepare a stock solution of the enzyme and its specific substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare a stock solution of 5-methoxypentanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure: In a microplate, combine the enzyme, substrate, and varying concentrations of 5-MPA. Include appropriate controls (no enzyme, no substrate, no inhibitor).
-
Data Acquisition: Measure the enzyme activity over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of 5-MPA. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays for Cytotoxicity and Proliferation
Objective: To assess the effect of 5-MPA on cell viability and proliferation in various cell lines.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cell lines (e.g., cancer cell lines, normal cell lines) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-methoxypentanoic acid. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Assay: Perform a standard assay such as the MTT, XTT, or CellTiter-Glo assay to measure cell viability or proliferation.
-
Data Analysis: Plot the cell viability against the concentration of 5-MPA to determine the EC50 value.
Visualization of Research Workflow
The following diagram illustrates a logical workflow for the comprehensive investigation of the biological activity of 5-methoxypentanoic acid.
Caption: A workflow for investigating the biological activity of 5-MPA.
Synthetic Approaches
The availability of pure 5-methoxypentanoic acid is essential for reproducible biological studies. Several synthetic routes have been established.
-
Alkylation of Carboxylic Acids: This method involves the reaction of a precursor carboxylic acid with methanol in the presence of a suitable alkylating agent.[1]
-
Oxidation of Alcohols: The corresponding alcohol, 5-methoxypentan-1-ol, can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield the carboxylic acid.[1]
-
Direct Methoxylation: A more direct approach could involve the methoxylation of pentanoic acid derivatives under specific reaction conditions that favor the addition of a methoxy group.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-methoxypentanoic acid is classified as follows:
-
H315: Causes skin irritation[2]
-
H318: Causes serious eye damage[2]
-
H335: May cause respiratory irritation[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
5-Methoxypentanoic acid is a molecule with established roles in metabolism and as a synthetic intermediate.[1] While its primary biological activities are not yet fully elucidated, its chemical structure and known metabolic interactions suggest several avenues for future research. A systematic investigation employing the in vitro and in vivo methodologies outlined in this guide will be instrumental in uncovering the full biological potential of this compound. The exploration of its effects on metabolic and neurological pathways, in particular, may yield valuable insights for drug discovery and development.
References
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PubChem. (n.d.). 5-methoxypentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Methoxypentanoic Acid: Exploring its Elusive Natural Occurrence and Biosynthetic Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxypentanoic acid, a C6-ether-linked carboxylic acid, presents a curious case in the study of natural products. While not widely documented as a common metabolite, its potential origins and biological significance warrant a closer examination. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural occurrence of 5-methoxypentanoic acid. It delves into its putative biosynthetic pathway, primarily focusing on its proposed origin from L-leucine metabolism in certain bacteria. Furthermore, this guide offers detailed, field-proven methodologies for the extraction, derivatization, and analytical identification of 5-methoxypentanoic acid from microbial cultures, emphasizing the critical role of rigorous analytical techniques in natural product discovery. This document is intended to serve as a foundational resource for researchers investigating novel fatty acid metabolites and their potential applications.
Introduction: The Enigma of 5-Methoxypentanoic Acid
5-Methoxypentanoic acid (5-MPA) is a saturated six-carbon fatty acid distinguished by a methoxy group at the terminal (C5) position. Its structure, combining a carboxylic acid head with an ether linkage in the alkyl chain, suggests potential for unique chemical properties and biological activities. While synthetic routes to 5-MPA are established, its presence in nature is not well-documented, making it a subject of interest for natural product chemists and biochemists.
Preliminary research and secondary sources suggest that 5-methoxypentanoic acid may arise as a secondary metabolite from microbial processes[1]. Specifically, it has been indicated as a metabolite of the branched-chain amino acid L-leucine in some bacteria[1]. This guide will explore this proposed connection, offering a scientifically grounded, albeit hypothetical, biosynthetic pathway. Understanding the natural sources and biosynthesis of such modified fatty acids is crucial for uncovering novel bioactive compounds and for the metabolic engineering of microorganisms to produce valuable chemicals.
Documented and Putative Natural Occurrences
The natural occurrence of 5-methoxypentanoic acid appears to be rare. Unlike more common fatty acids, it is not a frequently reported constituent of plant essential oils, fruit volatiles, or animal tissues. The primary indication of its natural origin comes from its identification as a microbial metabolite.
Table 1: Documented and Proposed Occurrences of 5-Methoxypentanoic Acid
| Source Category | Specific Organism/System | Compound Form | Evidence Level | Reference |
| Microbial | Certain unspecified bacteria | 5-Methoxypentanoic acid | Secondary Source | [1] |
| Metabolism | Rats (as a metabolite of Lomefloxacin) | 5-Methoxypentanoic acid | Primary Research | [1] |
It is crucial to note that one of the few mentions of 5-methoxypentanoic acid as a bacterial metabolite of L-leucine is found in a commercially available product description, which does not cite a primary research article[1]. This underscores the need for further research to isolate and identify the specific microorganisms responsible for its production and to confirm its natural occurrence unequivocally.
Proposed Biosynthesis from L-Leucine: A Hypothetical Pathway
Based on the established catabolic pathways of L-leucine in bacteria and general knowledge of fatty acid and secondary metabolite biosynthesis, a plausible pathway for the formation of 5-methoxypentanoic acid can be proposed. The catabolism of L-leucine is a well-studied process that can lead to the production of various branched-chain fatty acids and other secondary metabolites[2][3].
The proposed pathway initiates with the transamination of L-leucine to α-ketoisocaproate, a common step in branched-chain amino acid catabolism[2]. Subsequent oxidative decarboxylation yields isovaleryl-CoA, a key intermediate that can enter fatty acid synthesis pathways. The final, and most speculative, step involves a hydroxylation and subsequent O-methylation at the terminal carbon.
Diagram 1: Hypothetical Biosynthetic Pathway of 5-Methoxypentanoic Acid from L-Leucine
Caption: A proposed biosynthetic pathway for 5-methoxypentanoic acid starting from L-leucine in bacteria.
Causality Behind the Proposed Pathway:
-
L-Leucine as a Precursor: L-leucine is a common starting material for the synthesis of branched-chain fatty acids in bacteria[2][3]. Its carbon skeleton is a logical progenitor for a five-carbon acid backbone.
-
Formation of Isovaleryl-CoA: The conversion of L-leucine to isovaleryl-CoA is a well-established metabolic route in many microorganisms[2].
-
Terminal Functionalization: The introduction of a methoxy group at the terminal position likely proceeds through a hydroxylation event followed by O-methylation. While specific enzymes for this transformation on a pentanoic acid backbone are not yet characterized, O-methyltransferases are known to act on a variety of substrates in bacterial secondary metabolism[4]. The methyl group is typically donated by S-adenosyl methionine (SAM).
Analytical Methodologies for Identification
The definitive identification of 5-methoxypentanoic acid in a biological matrix requires a robust analytical workflow. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile organic acids. Due to the low volatility of carboxylic acids, derivatization is a mandatory step.
Diagram 2: Experimental Workflow for the Identification of 5-Methoxypentanoic Acid
Caption: A typical workflow for the extraction and identification of 5-methoxypentanoic acid from a microbial culture.
Detailed Experimental Protocol: Extraction and Derivatization
This protocol outlines a general procedure for the extraction and methylation of short-chain fatty acids from a liquid microbial culture for subsequent GC-MS analysis.
Materials:
-
Microbial culture broth
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
BF₃-Methanol solution (14% w/v) or freshly prepared diazomethane solution (handle with extreme caution in a fume hood)
-
Saturated sodium chloride solution
-
Hexane (GC grade)
-
5-Methoxypentanoic acid authentic standard
-
Glassware: centrifuge tubes, separatory funnel, round-bottom flask, vials for GC-MS
Procedure:
-
Sample Collection and Initial Processing:
-
Centrifuge the microbial culture (e.g., 50 mL) at 5,000 x g for 15 minutes to pellet the cells.
-
Carefully decant the supernatant into a clean flask. Acidify the supernatant to pH ~2 with HCl to protonate the carboxylic acids.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Extract the supernatant three times with equal volumes of ethyl acetate.
-
Combine the organic layers and wash with a saturated NaCl solution to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Filter off the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator. Do not evaporate to complete dryness to avoid loss of volatile components.
-
-
Derivatization (Methylation):
-
Method A: BF₃-Methanol:
-
To the concentrated extract, add 2 mL of 14% BF₃-methanol solution.
-
Heat the mixture in a sealed vial at 60°C for 30 minutes.
-
After cooling, add 1 mL of water and 1 mL of hexane. Vortex vigorously.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-MS analysis.
-
-
Method B: Diazomethane (for experienced users only due to toxicity and explosion hazard):
-
Dissolve the concentrated extract in a small volume of diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10-15 minutes.
-
Carefully evaporate the excess diazomethane and solvent under a gentle stream of nitrogen in a fume hood.
-
Reconstitute the sample in hexane for GC-MS analysis.
-
-
-
Preparation of Standard:
-
Prepare a standard solution of 5-methoxypentanoic acid and derivatize it using the same method as the sample to obtain methyl 5-methoxypentanoate for retention time and mass spectrum comparison.
-
GC-MS Analysis Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: A polar capillary column such as a DB-WAX or FFAP (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of FAMEs.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Data Analysis and Identification
The identification of methyl 5-methoxypentanoate in the sample is confirmed by:
-
Retention Time Matching: The retention time of the peak of interest in the sample chromatogram should match that of the derivatized authentic standard.
-
Mass Spectrum Matching: The mass spectrum of the peak of interest should match the mass spectrum of the derivatized authentic standard and the spectrum available in mass spectral libraries (e.g., NIST). The mass spectrum of methyl 5-methoxypentanoate will show characteristic fragments[5].
Conclusion and Future Perspectives
The natural occurrence of 5-methoxypentanoic acid remains an intriguing yet underexplored area of natural product research. The current evidence, primarily from secondary sources, points towards a microbial origin, likely as a metabolite of L-leucine. This guide has provided a hypothetical biosynthetic pathway and a detailed analytical workflow to facilitate further investigation into this compound.
Future research should focus on:
-
Isolation and Identification of Producing Organisms: Screening of various bacterial strains, particularly those known for diverse secondary metabolism, for the production of 5-methoxypentanoic acid.
-
Elucidation of the Biosynthetic Pathway: Once a producing organism is identified, genetic and biochemical studies can be conducted to identify the specific enzymes, including the putative hydroxylase and O-methyltransferase, involved in its biosynthesis.
-
Investigation of Biological Activity: The unique structure of 5-methoxypentanoic acid suggests it may possess interesting biological properties that warrant investigation.
By addressing these research gaps, the scientific community can shed more light on this elusive metabolite and its potential role in nature and for biotechnological applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542362, Methyl 5-methoxypentanoate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link] [Note: A placeholder URL is used as the original may not be stable. The content is based on the general principles discussed in the video.]
-
O-Methylation of carboxylic acids with streptozotocin. (2022). PubMed. Retrieved from [Link]
-
Production of short-chain fatty acids (SCFAs) as chemicals or substrates for microbes to obtain biochemicals. (2023). PMC. Retrieved from [Link]
-
Díaz-Pérez, A. L., Díaz-Pérez, C., & Campos-García, J. (2016). Bacterial l-leucine catabolism as a source of secondary metabolites. Reviews in Environmental Science and Bio/Technology, 15(1), 1–29. Retrieved from [Link]
-
CABI. (n.d.). Bacterial L-leucine catabolism as a source of secondary metabolites. CABI Digital Library. Retrieved from [Link]
-
Schallmey, M., & Sester, A. (2017). Functional and structural characterisation of a bacterial O-methyltransferase and factors determining regioselectivity. FEBS Letters, 591(2), 245-253. Retrieved from [Link]
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- 4. Functional and structural characterisation of a bacterial O-methyltransferase and factors determining regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 5-methoxypentanoate | C7H14O3 | CID 542362 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxypentanoic Acid
This guide provides a comprehensive analysis of the spectroscopic data for 5-methoxypentanoic acid (C₆H₁₂O₃), a carboxylic acid derivative featuring a terminal methoxy group. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structure. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a complete and validated structural profile of the target molecule.
The molecular structure of 5-methoxypentanoic acid consists of a five-carbon chain with a carboxylic acid at one end (C1) and a methoxy group at the other (C5).[1] This bifunctional nature makes its spectroscopic interpretation a valuable case study.
Caption: 2D Structure of 5-methoxypentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of 5-methoxypentanoic acid is expected to show five distinct signals corresponding to its unique proton environments. The choice of a deuterated solvent like chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard is a common and effective protocol for this type of molecule.[2]
-
Causality of Chemical Shifts: The chemical shift of a proton is dictated by its local electronic environment. Protons near electronegative atoms (like oxygen) are "deshielded," causing their signals to appear further downfield (at a higher ppm value). The carboxylic acid proton is the most deshielded due to its attachment to an sp²-hybridized carbonyl carbon and a hydroxyl oxygen.[3] The methoxy group protons and the adjacent methylene protons are also significantly deshielded by the ether oxygen.
Table 1: Predicted ¹H NMR Data for 5-Methoxypentanoic Acid
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Shift & Multiplicity |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded acidic proton; broadness due to hydrogen bonding and chemical exchange.[1][3] |
| -OCH₃ | 3.3 - 3.8 | Singlet | 3H | Protons on carbon adjacent to electronegative oxygen; no adjacent protons to couple with.[1] |
| C5-H₂ | 3.4 - 3.6 | Triplet | 2H | Deshielded by the adjacent methoxy group oxygen; appears as a triplet due to coupling with the two protons on C4.[1] |
| C2-H₂ | 2.3 - 2.6 | Triplet | 2H | Deshielded by the adjacent carbonyl group; appears as a triplet due to coupling with the two protons on C3.[1] |
| C3-H₂ & C4-H₂ | 1.2 - 1.8 | Multiplet | 4H | Aliphatic protons in the middle of the chain; they couple with each other and adjacent methylene groups, resulting in a complex, overlapping signal.[1] |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.
-
Causality of Chemical Shifts: The carbonyl carbon of the carboxylic acid is the most deshielded (~180 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[1] The carbon attached to the ether oxygen (C5) is also significantly downfield (~71 ppm), as is the methoxy carbon itself (~58 ppm).[1] The remaining alkyl carbons appear in the typical aliphatic region (20-35 ppm).[1]
Table 2: Predicted ¹³C NMR Data for 5-Methoxypentanoic Acid
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Shift |
| C1 (-COOH) | ~180 | Carbonyl carbon, highly deshielded by two oxygen atoms.[1] |
| C5 (-CH₂-O) | ~71 | Methylene carbon deshielded by the adjacent ether oxygen.[1] |
| -OCH₃ | ~58 | Methoxy carbon deshielded by its attached oxygen.[1] |
| C2 (-CH₂-COOH) | ~33 | Alpha-carbon deshielded by the inductive effect of the carbonyl group.[1] |
| C3 & C4 | 20 - 35 | Standard aliphatic methylene carbons.[1] |
Experimental Protocol: NMR Spectrum Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 10-20 mg of 5-methoxypentanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signals. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
Expertise in Interpretation: The IR spectrum of a carboxylic acid is dominated by two key features: a very broad O-H stretching band and an intense C=O stretching band. The extreme broadness of the O-H band (spanning 2500-3300 cm⁻¹) is a definitive marker for a carboxylic acid and is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states.[4][5][6] This feature often overlaps with the sharper C-H stretching bands. The C=O stretch is also sensitive to this hydrogen bonding, typically appearing around 1710 cm⁻¹ for the dimeric form.[1][4]
Table 3: Key IR Absorptions for 5-Methoxypentanoic Acid
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity & Shape |
| 2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch | Strong, Very Broad |
| 2950 - 2850 | Alkyl (-CH₂) | C-H Stretch | Medium-Strong, Sharp |
| ~2830 | Methoxy (-OCH₃) | C-H Stretch | Medium, Sharp (Diagnostic) |
| 1710 - 1760 | Carboxylic Acid (C=O) | C=O Stretch | Strong, Sharp |
| 1200 - 1300 | Carboxylic Acid (C-O) | C-O Stretch | Medium |
| 1000 - 1300 | Ether (C-O-C) | C-O Stretch | Medium |
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular formula C₆H₁₂O₃ gives a molecular weight of 132.16 g/mol .[7]
-
Trustworthiness of Fragmentation: Under Electron Ionization (EI), a high-energy technique, the molecular ion (M⁺) is formed, which then undergoes fragmentation. The fragmentation pathways are not random; they are governed by the stability of the resulting carbocations and neutral losses. For 5-methoxypentanoic acid, cleavage adjacent to the oxygen atoms and the carbonyl group is highly probable.[1][8] The loss of a methoxy radical (•OCH₃, 31 Da) or a carboxyl radical (•COOH, 45 Da) are diagnostically significant fragmentation pathways.[1]
Table 4: Predicted Mass Spectrometry Fragments (EI) for 5-Methoxypentanoic Acid
| m/z | Ion Formula | Description |
| 132 | [C₆H₁₂O₃]⁺ | Molecular Ion (M⁺) |
| 101 | [M - 31]⁺ | Loss of the methoxy group (•OCH₃) |
| 87 | [M - 45]⁺ | Loss of the carboxyl group (•COOH) |
In softer ionization techniques like Electrospray Ionization (ESI), fragmentation is minimized, and the protonated molecule [M+H]⁺ at m/z 133 or the deprotonated molecule [M-H]⁻ at m/z 131 would be the dominant species observed.[1]
Caption: Key EI-MS fragmentation pathways for 5-methoxypentanoic acid.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Select an appropriate ionization method. Electron Ionization (EI) is used for volatile compounds to induce fragmentation. Electrospray Ionization (ESI) is a softer method suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: The spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Integrated Spectroscopic Workflow for Structural Elucidation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating confirmation of the molecule's identity.
Caption: Integrated workflow for spectroscopic structure validation.
By following this workflow, a researcher can confidently determine that a sample is indeed 5-methoxypentanoic acid. The IR confirms the presence of the carboxylic acid and ether functional groups, the mass spectrum confirms the molecular weight and key structural motifs, and the NMR spectra provide the definitive atom-by-atom connectivity map.
References
-
PubChem. (n.d.). 5-methoxypentanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Millikin University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
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- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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solubility and stability of 5-methoxypentanoic acid
An In-depth Technical Guide to the Solubility and Stability of 5-Methoxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypentanoic acid, a carboxylic acid derivative with the molecular formula C6H12O3, presents a unique combination of hydrophilic and hydrophobic characteristics.[1] This bifunctional nature, stemming from its terminal carboxylic acid and a methoxy group at the opposite end of a five-carbon chain, makes its physicochemical properties, particularly solubility and stability, of significant interest in various scientific disciplines, including drug discovery and development. Understanding these core attributes is paramount for its effective application, from designing formulations to predicting its behavior in biological systems. This guide provides a comprehensive technical overview of the , offering both theoretical insights and practical, field-proven experimental protocols.
Physicochemical Properties of 5-Methoxypentanoic Acid
A foundational understanding of the physicochemical properties of 5-methoxypentanoic acid is essential for any experimental design. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | [1][2][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| CAS Number | 70160-05-3 | [2][3] |
| Computed XLogP3 | 0.4 | [2] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| pKa | Estimated to be in the range of 4.5-5.0 | [1] |
The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the carboxylic acid and ether oxygens) suggests a degree of water solubility, while the pentyl chain imparts some lipophilicity, as indicated by the positive XLogP3 value.[1][2]
Solubility Profile
The solubility of 5-methoxypentanoic acid is a critical parameter for its handling, formulation, and biological absorption. Its amphiphilic structure dictates its solubility in a range of solvents.
Aqueous Solubility
The aqueous solubility of 5-methoxypentanoic acid is significantly influenced by pH due to the ionizable carboxylic acid group.[1]
-
In acidic pH (below its pKa): The compound exists predominantly in its neutral, protonated form. The solubility will be primarily dictated by the polarity of the overall molecule. While the carboxylic acid and methoxy groups contribute to hydrophilicity, the five-carbon chain limits its miscibility with water.[1]
-
In neutral to basic pH (above its pKa): The carboxylic acid group will be deprotonated, forming the highly polar carboxylate anion. This ionic form dramatically increases its solubility in aqueous media.[1]
Solubility in Organic Solvents
5-Methoxypentanoic acid is expected to exhibit good solubility in a variety of organic solvents.[1]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to the ability of these solvents to form hydrogen bonds with both the carboxylic acid and methoxy functional groups.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is also expected in these solvents through dipole-dipole interactions with the polar functional groups.[1]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected due to the overall polarity of the molecule.
The following table summarizes the expected solubility of 5-methoxypentanoic acid.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Aqueous (pH < pKa) | Acidic Buffers | Moderate | Hydrogen bonding with water is limited by the hydrophobic carbon chain.[1] |
| Aqueous (pH > pKa) | Neutral/Basic Buffers | High | Formation of the highly polar and water-soluble carboxylate anion.[1] |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions.[1] |
| Polar Aprotic | DMSO, Acetone | High | Favorable dipole-dipole interactions.[1] |
| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; mismatch in polarity. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4]
Objective: To determine the equilibrium solubility of 5-methoxypentanoic acid in various solvents at a controlled temperature.
Materials:
-
5-Methoxypentanoic acid
-
Selected solvents (e.g., water, pH-buffered solutions, methanol, acetonitrile)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of 5-methoxypentanoic acid to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples to further facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid aspirating any solid particles, it is advisable to take the sample from the middle of the supernatant.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of 5-methoxypentanoic acid using a validated analytical method.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Chemical Stability Profile
Assessing the chemical stability of a compound is a critical component of drug development, as it provides insights into its degradation pathways and helps establish appropriate storage conditions and shelf-life.[5][6] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify potential degradation products.[7][8]
Forced Degradation (Stress Testing) Studies
Forced degradation studies for 5-methoxypentanoic acid should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[5] The primary stress conditions to be evaluated are hydrolysis, oxidation, photolysis, and thermal stress.[7][9]
Experimental Protocols for Forced Degradation Studies
The following are detailed protocols for conducting forced degradation studies on 5-methoxypentanoic acid. A validated stability-indicating analytical method is a prerequisite for these studies to separate and quantify the parent compound from its degradation products.
1. Hydrolytic Stability
Objective: To evaluate the susceptibility of 5-methoxypentanoic acid to hydrolysis under acidic and basic conditions.[5][7]
Materials:
-
5-Methoxypentanoic acid solution (e.g., 1 mg/mL in a suitable co-solvent if necessary)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Heating block or water bath
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of 5-methoxypentanoic acid in 0.1 M HCl.
-
Expose the solution to elevated temperatures (e.g., 60-80 °C) for a defined period (e.g., up to 7 days).[7]
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before analysis to halt the reaction.
-
Analyze the samples using the stability-indicating method.
-
-
Base Hydrolysis:
-
Prepare a solution of 5-methoxypentanoic acid in 0.1 M NaOH.
-
Maintain the solution at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for a defined period.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of acid (e.g., 0.1 M HCl) before analysis.
-
Analyze the samples.
-
2. Oxidative Stability
Objective: To assess the susceptibility of 5-methoxypentanoic acid to oxidation.
Materials:
-
5-Methoxypentanoic acid solution
-
3% Hydrogen peroxide (H2O2) solution
-
Protection from light (e.g., amber vials or aluminum foil)
Procedure:
-
Prepare a solution of 5-methoxypentanoic acid and treat it with 3% H2O2.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., up to 7 days).[7]
-
Withdraw samples at appropriate time points.
-
Analyze the samples immediately or quench the reaction if necessary.
3. Photostability
Objective: To determine the effect of light exposure on the stability of 5-methoxypentanoic acid, following ICH Q1B guidelines.[5][10]
Materials:
-
5-Methoxypentanoic acid (solid and in solution)
-
Photostability chamber equipped with a light source that provides both UV and visible light (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Chemically inert transparent containers (e.g., quartz).[10]
-
Dark control samples wrapped in aluminum foil.
Procedure:
-
Expose solid and solution samples of 5-methoxypentanoic acid to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][9]
-
Place control samples, protected from light, under the same temperature and humidity conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
4. Thermal Stability
Objective: To evaluate the stability of 5-methoxypentanoic acid under high-temperature conditions.
Materials:
-
5-Methoxypentanoic acid (solid)
-
Thermostatic oven
-
Vials
Procedure:
-
Place solid samples of 5-methoxypentanoic acid in vials.
-
Expose the samples to elevated temperatures (e.g., 60-80 °C) in a thermostatically controlled oven for a defined period.[7]
-
Withdraw samples at appropriate time points.
-
Allow the samples to cool to room temperature before preparing for analysis.
Analytical Methodologies
A robust analytical method is crucial for the accurate quantification of 5-methoxypentanoic acid and its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase HPLC method with UV detection would likely be suitable. The method must be validated to be "stability-indicating," meaning it can resolve the parent compound from all significant degradation products and placebo components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products formed during forced degradation studies.
-
Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can also be employed for the characterization of the compound and its degradation products.[11][12]
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the . The dual functionality of this molecule dictates a pH-dependent aqueous solubility and good solubility in polar organic solvents. A systematic approach to forced degradation studies, guided by ICH principles, is essential to elucidate its intrinsic stability and potential degradation pathways. The experimental protocols and analytical considerations outlined herein offer a robust starting point for researchers, scientists, and drug development professionals to thoroughly characterize 5-methoxypentanoic acid, ensuring its quality, safety, and efficacy in its intended applications.
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
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Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itzstein, S. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14. (Similar content found in: Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-868.) Retrieved from [Link]
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Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-22. (Similar content found in: BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals.) Retrieved from [Link]
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Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]
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Park, K. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics, 22, 446-458. Retrieved from [Link]
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Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(7), 1251-1258. Retrieved from [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
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International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Active Substances and Medicinal Products Q1B. Retrieved from [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
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Chen, F., & De-Xing, H. (2008). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Food Chemistry, 107(2), 643-650. Retrieved from [Link]
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Acree, Jr., W. E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 891-893. Retrieved from [Link]
-
Park, K. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Retrieved from [Link]
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AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
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dos Santos, A. P. L., et al. (2022). Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions. Molecules, 27(15), 4993. Retrieved from [Link]
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AOAC International. (2023). Official Methods of Analysis, 22nd Edition. Retrieved from [Link]
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Sharma, M. C. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542362, Methyl 5-methoxypentanoate. Retrieved from [Link]
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An In-Depth Technical Guide on the Potential Metabolic Pathways of 5-Methoxypentanoic Acid
Introduction: The Enigmatic Role of 5-Methoxypentanoic Acid in Metabolism
5-Methoxypentanoic acid (5-MPA) is a six-carbon carboxylic acid characterized by a methoxy group at the terminal (C5) position[1][2]. While not a common endogenous fatty acid, its emergence as a metabolite of certain xenobiotics, such as the anti-inflammatory drug Lomefloxacin in rats, and its potential involvement in bacterial amino acid metabolism, underscores the importance of elucidating its metabolic fate within biological systems[1]. Understanding the biotransformation of 5-MPA is critical for researchers in drug development, toxicology, and metabolomics. The presence of the terminal methoxy group introduces a unique structural feature that influences its susceptibility to classical fatty acid oxidation pathways, suggesting alternative or modified metabolic routes.
This technical guide provides a comprehensive overview of the scientifically plausible metabolic pathways for 5-methoxypentanoic acid. Grounded in established principles of fatty acid and xenobiotic metabolism, this document explores two primary hypothetical pathways: Pathway A , initiated by omega-oxidation, and Pathway B , involving direct O-demethylation. Furthermore, a detailed, field-proven protocol for investigating these pathways using an in vitro human liver microsome model is provided, offering a practical framework for experimental validation.
Proposed Metabolic Pathways of 5-Methoxypentanoic Acid
The metabolic fate of 5-methoxypentanoic acid is likely dictated by the interplay of enzymes primarily located in the endoplasmic reticulum and mitochondria. The presence of the C5-methoxy group sterically hinders direct entry into the mitochondrial beta-oxidation spiral, a primary catabolic pathway for many fatty acids. Therefore, initial modifying reactions are a prerequisite.
Pathway A: Omega-Oxidation Followed by Beta-Oxidation
A predominant pathway for the metabolism of substituted or unusual fatty acids is omega-oxidation, which occurs in the endoplasmic reticulum[3]. This pathway serves as a preparatory route to generate a substrate amenable to beta-oxidation.
Step 1: Omega-Hydroxylation
The initial and rate-limiting step of omega-oxidation is the hydroxylation of the terminal methyl group (or in this case, the methoxy group) of the fatty acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, which act as monooxygenases[3][4]. In this proposed step, the methoxy group of 5-methoxypentanoic acid would be hydroxylated to form 5-hydroxy-5-methoxypentanoic acid. This is an unstable intermediate that would likely rapidly decompose. A more plausible scenario is the oxidative O-dealkylation at the omega-position, leading to the formation of 5-hydroxypentanoic acid and formaldehyde.
Step 2: Oxidation to a Dicarboxylic Acid
The newly formed 5-hydroxypentanoic acid would then undergo successive oxidations catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. This two-step process converts the terminal hydroxyl group into a carboxylic acid, yielding a dicarboxylic acid, glutaric acid.
Step 3: Beta-Oxidation of the Dicarboxylic Acid
Glutaric acid can then be transported into the mitochondria to undergo beta-oxidation. This process proceeds from one of the carboxyl ends, sequentially cleaving two-carbon units in the form of acetyl-CoA. The beta-oxidation of glutaric acid would yield acetyl-CoA and succinyl-CoA. Succinyl-CoA can then enter the Krebs cycle, contributing to cellular energy production.
It is important to note that an accumulation of glutaric acid and its derivatives is associated with the genetic metabolic disorder glutaric aciduria type I, which results from a deficiency in the enzyme glutaryl-CoA dehydrogenase.
Diagram of Proposed Pathway A: Omega-Oxidation followed by Beta-Oxidation
Caption: Proposed omega-oxidation pathway of 5-methoxypentanoic acid.
Pathway B: O-Demethylation
An alternative primary metabolic route involves the direct O-demethylation of the methoxy group, a common reaction for many xenobiotics containing ether linkages. This reaction is also primarily mediated by cytochrome P450 enzymes in the endoplasmic reticulum.
Step 1: Cytochrome P450-Mediated O-Demethylation
In this pathway, a cytochrome P450 enzyme would directly attack the methyl group of the methoxy moiety of 5-methoxypentanoic acid. This oxidative demethylation would lead to the formation of an unstable hemiacetal intermediate, which would then spontaneously decompose to yield 5-hydroxypentanoic acid and formaldehyde.
Step 2: Subsequent Metabolism of 5-Hydroxypentanoic Acid
The resulting 5-hydroxypentanoic acid would then follow the same metabolic fate as described in Pathway A, being oxidized to glutaric acid and subsequently undergoing mitochondrial beta-oxidation to produce acetyl-CoA and succinyl-CoA.
Diagram of Proposed Pathway B: O-Demethylation
Caption: Workflow for in vitro metabolism of 5-methoxypentanoic acid.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of 5-methoxypentanoic acid in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 10 mM).
-
On the day of the experiment, thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer (0.1 M, pH 7.4).
-
-
Incubation:
-
In microcentrifuge tubes, combine the potassium phosphate buffer, human liver microsomes (final concentration typically 0.5-1 mg/mL), and 5-methoxypentanoic acid (final concentration typically 1-10 µM).
-
Include control incubations:
-
No substrate (to monitor for endogenous interference).
-
No NADPH (to assess non-enzymatic degradation).
-
Heat-inactivated microsomes (to confirm enzyme-mediated metabolism).
-
Positive control substrate (to verify microsomal activity).
-
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile) and the internal standard.
-
Vortex the samples vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The chromatographic method should be optimized to separate 5-methoxypentanoic acid from its potential metabolites (e.g., 5-hydroxypentanoic acid, glutaric acid). A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of formic acid is a common starting point.
-
The mass spectrometer should be operated in a mode that allows for both the quantification of the parent compound and the identification of unknown metabolites (e.g., using precursor ion scanning, neutral loss scanning, or high-resolution mass spectrometry).
-
-
Data Analysis:
-
Quantify the disappearance of 5-methoxypentanoic acid over time to determine its metabolic stability (e.g., half-life, intrinsic clearance).
-
Analyze the data for the appearance of new peaks that could correspond to metabolites. The mass-to-charge ratio (m/z) and fragmentation pattern of these new peaks can be used to propose their structures.
-
Conclusion and Future Directions
This technical guide has outlined the most probable metabolic pathways for 5-methoxypentanoic acid, centering on omega-oxidation and O-demethylation as key initiating steps. The provided in vitro experimental protocol offers a robust methodology for researchers to begin to experimentally validate these hypotheses. Future research should focus on identifying the specific cytochrome P450 isoforms responsible for the metabolism of 5-methoxypentanoic acid. Furthermore, in vivo studies in animal models will be crucial to confirm the physiological relevance of these pathways and to identify any additional metabolites that may be formed through conjugation or other secondary metabolic reactions. A thorough understanding of the metabolic fate of 5-methoxypentanoic acid will provide valuable insights for the fields of drug metabolism, toxicology, and the broader study of xenobiotic biotransformation.
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Grafinger, K. E., Hädener, M., König, S., & Weinmann, W. (2018). Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples. Drug testing and analysis, 10(3), 562–574. [Link]
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The Emerging Role of 5-Methoxypentanoic Acid in Amino Acid Metabolism: A Hypothetical Framework and Investigative Guide
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
While the canonical pathways of amino acid metabolism are well-established, the influence of atypical metabolites on these core processes remains a burgeoning field of inquiry. This technical guide delves into the potential role of 5-methoxypentanoic acid, a compound of emerging interest, in the intricate network of amino acid metabolism. Although direct evidence in mammalian systems is nascent, this document synthesizes existing knowledge from related metabolic pathways to construct a robust hypothetical framework. We explore its plausible origins from bacterial L-leucine catabolism, predict its metabolic fate based on established principles of medium-chain fatty acid oxidation, and propose specific mechanisms through which it may intersect with and modulate branched-chain amino acid (BCAA) metabolism. This guide is intended to serve as a foundational resource for researchers, providing not only a theoretical underpinning but also detailed, actionable experimental protocols to investigate these hypotheses. We present methodologies for in vitro enzymatic assays, cell-based metabolic studies, and advanced analytical techniques for the precise quantification of 5-methoxypentanoic acid and related metabolites. By offering a scientifically reasoned, yet speculative, exploration, this document aims to catalyze further research into this intriguing molecule and its potential significance in health and disease.
Introduction: Unveiling a Novel Metabolic Player
5-Methoxypentanoic acid is an organic compound that has been identified as a metabolite of the anti-inflammatory drug Lomefloxacin in rats and, significantly, as a product of L-leucine metabolism in certain bacteria.[1] This latter observation provides a compelling, albeit indirect, link to the well-conserved pathways of amino acid catabolism. The presence of a methoxy group on a five-carbon fatty acid backbone places it at the crossroads of fatty acid and potentially amino acid metabolism, making it a molecule of considerable interest for understanding novel metabolic interactions.
This guide puts forth a hypothesis-driven exploration of the role of 5-methoxypentanoic acid in mammalian amino acid metabolism. We will first establish the biochemical context by reviewing the metabolism of its potential precursor, L-leucine, and the canonical pathways for medium-chain fatty acids, which are structurally analogous to 5-methoxypentanoic acid. Subsequently, we will propose specific, testable hypotheses regarding its metabolic fate and its potential to modulate amino acid metabolism. The latter part of this guide is dedicated to providing researchers with the practical tools to investigate these hypotheses, including detailed experimental protocols and analytical methodologies.
The Biochemical Landscape
The Catabolism of L-Leucine and Branched-Chain Amino Acids (BCAAs)
L-leucine, along with isoleucine and valine, is a branched-chain amino acid (BCAA) essential for protein synthesis and a significant contributor to cellular energy homeostasis. The initial steps of BCAA catabolism are shared and occur primarily in the mitochondria of muscle, adipose tissue, and the liver. This process is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), followed by the irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The resulting acyl-CoA derivatives then enter specific downstream pathways.
The catabolism of L-leucine is particularly relevant as it is a known bacterial precursor to 5-methoxypentanoic acid.[1] In bacteria, L-leucine assimilation can lead to the production of various secondary metabolites, highlighting the metabolic plasticity of this pathway.[2][3][4] While the direct conversion to 5-methoxypentanoic acid in mammals has not been documented, the bacterial precedent suggests that structurally similar compounds could potentially arise from gut microbiota metabolism of dietary leucine and be absorbed by the host.
Mammalian Metabolism of Medium-Chain Fatty Acids (MCFAs)
Medium-chain fatty acids (MCFAs), typically with 6 to 12 carbons, are metabolized differently than their long-chain counterparts.[5][6] They are rapidly absorbed from the intestine and transported directly to the liver via the portal vein, where they readily enter mitochondria for β-oxidation without the need for the carnitine shuttle system. This rapid catabolism makes them a readily available energy source.[5][6] Given that 5-methoxypentanoic acid is a C5-carboxylic acid with a methoxy substitution, it is highly probable that it would be metabolized via pathways analogous to those for MCFAs.
A Hypothetical Role for 5-Methoxypentanoic Acid in Amino Acid Metabolism
Based on the established principles of BCAA and MCFA metabolism, we can construct a plausible, albeit hypothetical, framework for the role of 5-methoxypentanoic acid in mammalian systems.
Predicted Metabolic Fate of 5-Methoxypentanoic Acid
We propose that 5-methoxypentanoic acid, upon entering a mammalian cell, would undergo mitochondrial β-oxidation in a manner similar to other MCFAs. The key steps would likely involve:
-
Activation to its Coenzyme A (CoA) ester: This would be catalyzed by a medium-chain acyl-CoA synthetase.
-
β-oxidation: The resulting 5-methoxy-pentanoyl-CoA would then be a substrate for the enzymes of the β-oxidation spiral.
The presence of the methoxy group at the C5 position introduces a chemical modification that could influence the efficiency of these enzymatic steps.
Caption: Proposed metabolic activation and catabolism of 5-methoxypentanoic acid.
Potential Interactions with BCAA Metabolism
The primary hypothesis of this guide is that 5-methoxypentanoic acid, or its metabolites, could modulate the catabolism of BCAAs through several mechanisms:
-
Enzymatic Competition: The CoA ester of 5-methoxypentanoic acid may act as a competitive inhibitor for enzymes involved in the downstream metabolism of BCAA-derived acyl-CoA esters. This is particularly plausible for enzymes that exhibit broad substrate specificity for acyl-CoA molecules of similar chain length.
-
Alteration of Cofactor Pools: The β-oxidation of 5-methoxypentanoic acid will consume free Coenzyme A (CoA), NAD+, and FAD. A significant flux through this pathway could potentially limit the availability of these essential cofactors for the BCKDH complex and other enzymes in the BCAA catabolic pathway, thereby indirectly slowing down BCAA degradation.
-
Allosteric Regulation: It is conceivable that 5-methoxypentanoic acid or its metabolites could act as allosteric regulators of key enzymes in amino acid metabolism, such as BCAT or BCKDH.
Caption: Hypothesized mechanisms of interaction between 5-MPA and BCAA metabolism.
Experimental Strategies for Investigation
To move from hypothesis to evidence, a systematic experimental approach is required. The following section provides detailed protocols for investigating the proposed role of 5-methoxypentanoic acid.
In Vitro Enzyme Assays
The direct interaction of 5-methoxypentanoic acid with enzymes of BCAA metabolism can be assessed using purified enzymes.
Objective: To determine if 5-methoxy-pentanoyl-CoA is a substrate or inhibitor of key enzymes in BCAA catabolism.
Protocol: Assessing the effect of 5-methoxy-pentanoyl-CoA on a representative acyl-CoA dehydrogenase.
-
Synthesis of 5-methoxy-pentanoyl-CoA: Synthesize the CoA ester of 5-methoxypentanoic acid enzymatically using a commercially available acyl-CoA synthetase.
-
Enzyme Source: Obtain a purified, recombinant acyl-CoA dehydrogenase known to be involved in BCAA metabolism.
-
Assay Principle: The activity of the acyl-CoA dehydrogenase can be monitored spectrophotometrically by measuring the reduction of a suitable electron acceptor (e.g., 2,6-dichlorophenolindophenol) at a specific wavelength.
-
Kinetic Analysis:
-
Determine the Michaelis-Menten kinetics of the enzyme with its natural BCAA-derived acyl-CoA substrate.
-
Perform inhibitor kinetic studies by including varying concentrations of 5-methoxy-pentanoyl-CoA in the reaction mixture.
-
Analyze the data using Lineweaver-Burk or other suitable plots to determine the nature of any inhibition (competitive, non-competitive, or uncompetitive).
-
Cell-Based Metabolic Assays
Cell culture models provide a more physiologically relevant system to study the impact of 5-methoxypentanoic acid on amino acid metabolism.
Objective: To determine if 5-methoxypentanoic acid alters amino acid profiles and metabolic fluxes in cultured cells.
Protocol: Stable Isotope Tracing in Hepatocytes.
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in a standard growth medium.
-
Treatment: Incubate the cells with varying concentrations of 5-methoxypentanoic acid for a defined period (e.g., 24 hours).
-
Stable Isotope Labeling: In the final hours of the treatment, replace the medium with a medium containing a stable isotope-labeled amino acid, such as U-¹³C-Leucine.
-
Metabolite Extraction: After the labeling period, quench the metabolism and extract intracellular metabolites using a cold methanol/water solution.
-
LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of amino acids and their isotopically labeled metabolites.
-
Data Analysis:
-
Compare the total intracellular concentrations of amino acids between control and treated cells.
-
Calculate the fractional enrichment of ¹³C in downstream metabolites of leucine to assess the flux through the BCAA catabolic pathway. A decrease in fractional enrichment in the presence of 5-methoxypentanoic acid would suggest an inhibition of the pathway.
-
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A Theoretical Deep Dive into 5-Methoxypentanoic Acid: A Guide for Drug Discovery and Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 5-methoxypentanoic acid, a molecule of interest in metabolic and pharmaceutical research. Leveraging established quantum chemical methodologies, this document elucidates the structural, electronic, and vibrational properties of 5-methoxypentanoic acid. The insights presented herein are intended to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's intrinsic characteristics, thereby facilitating its application in broader research and development contexts.
Introduction
5-Methoxypentanoic acid (C6H12O3) is a saturated carboxylic acid derivative featuring a methoxy group at the terminal carbon of the pentanoic acid backbone. Its presence as a metabolite in various biological systems underscores its relevance in metabolic pathway studies and in understanding drug metabolism. A thorough grasp of its molecular properties at a quantum-mechanical level is paramount for predicting its reactivity, intermolecular interactions, and overall behavior in complex biological milieus.
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine molecules at the atomic level.[1][2] Such computational approaches can predict a molecule's geometry, vibrational modes, and electronic landscape with a high degree of accuracy, complementing and often guiding experimental investigations.[3] This guide presents a detailed theoretical exploration of 5-methoxypentanoic acid, structured to provide actionable insights for its application in drug discovery and development.
Computational Methodology
The theoretical framework for this guide is rooted in Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules. The selection of a specific functional and basis set is critical for achieving a balance between computational cost and accuracy. For a molecule like 5-methoxypentanoic acid, a common and effective approach involves the use of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) combined with a Pople-style basis set such as 6-311++G(d,p).[4] This level of theory has been shown to provide reliable predictions for the geometries and vibrational frequencies of organic molecules.[4][5]
All calculations are conceptualized as being performed in the gas phase to probe the intrinsic properties of the molecule, free from solvent effects. The workflow for such a theoretical study typically involves the following steps:
-
Geometry Optimization: The initial molecular structure is optimized to find the minimum energy conformation on the potential energy surface.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[6]
-
Electronic Property Calculation: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and interaction sites.[7][8]
-
Conformational Analysis: For flexible molecules, a systematic search of the conformational space is conducted to identify low-energy conformers.[6][9]
Figure 1: A typical workflow for the theoretical analysis of a molecule.
Results and Discussion
Molecular Geometry
The optimization of the 5-methoxypentanoic acid structure is expected to yield a geometry that minimizes steric hindrance. The pentanoic acid chain will likely adopt a staggered conformation to reduce torsional strain. The carboxylic acid group will be planar, a characteristic feature of this functional group. The table below presents the anticipated key geometrical parameters based on DFT calculations of similar aliphatic carboxylic acids and ethers.[5]
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O (carbonyl) | ~1.21 |
| C-O (hydroxyl) | ~1.36 | |
| O-H (hydroxyl) | ~0.97 | |
| C-C (alkyl chain) | ~1.53 - 1.54 | |
| C-O (ether) | ~1.43 | |
| Bond Angle (º) | O=C-O | ~124 |
| C-C-C (alkyl chain) | ~112 - 114 | |
| C-O-C (ether) | ~111 |
Table 1: Predicted geometric parameters for the optimized structure of 5-methoxypentanoic acid.
These values are consistent with the hybridization states of the respective atoms and reflect the expected electronic environment of the molecule.
Vibrational Spectroscopy
The theoretical vibrational spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its functional groups. For 5-methoxypentanoic acid, the most characteristic vibrations are associated with the carboxylic acid and methoxy moieties. The predicted frequencies, based on studies of similar compounds, are summarized below.[10][11][12]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretching | Carboxylic acid | ~3500 (monomer), broad ~3000 (dimer) |
| C-H stretching | Alkyl & Methoxy | ~2850 - 3000 |
| C=O stretching | Carboxylic acid | ~1740 - 1760 |
| C-O stretching | Carboxylic acid & Ether | ~1100 - 1300 |
| O-H bending | Carboxylic acid | ~1400 - 1440 |
Table 2: Predicted characteristic vibrational frequencies for 5-methoxypentanoic acid.
The O-H stretching frequency is particularly sensitive to hydrogen bonding, which is a key interaction for carboxylic acids.[11] The C=O stretching frequency is also a strong and reliable indicator of the carboxylic acid group.[12]
Electronic Properties
3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]
For 5-methoxypentanoic acid, the HOMO is expected to be localized primarily on the non-bonding oxygen atoms of the carboxylic acid group, which are the most electron-rich regions.[13] The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group (C=O).[13] A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.[5]
3.3.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[8] For 5-methoxypentanoic acid, the MEP is expected to show the most negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The region around the acidic hydrogen atom will exhibit a positive potential (blue region), highlighting its propensity for donation in hydrogen bonding or deprotonation.
Conformational Analysis
Due to the presence of several single bonds, 5-methoxypentanoic acid is a flexible molecule with multiple possible conformations. A thorough conformational analysis would involve systematically rotating the dihedral angles of the carbon backbone and the C-O bond of the methoxy group to identify the low-energy conformers.[6][9] It is anticipated that the most stable conformer will be an extended-chain structure to minimize steric repulsion between the terminal methoxy and carboxylic acid groups. However, in polar solvents, conformations stabilized by intramolecular hydrogen bonding might also be present.
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- 8. Molecular structure, FT-IR, FT-Raman, NBO, HOMO and LUMO, MEP, NLO and molecular docking study of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. quora.com [quora.com]
An In-Depth Technical Guide to 5-Methoxypentanoic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxypentanoic acid (5-MPA), a methoxy-substituted carboxylic acid, is a molecule of growing interest in the scientific community. With the molecular formula C₆H₁₂O₃, this compound's unique bifunctionality, possessing both a carboxylic acid and a methoxy group, allows for a diverse range of chemical transformations and potential biological interactions.[1] While not as widely known as some other carboxylic acids, 5-MPA serves as a valuable building block in organic synthesis and has been identified as a metabolite in both mammalian and bacterial systems, hinting at its understated role in biochemical pathways.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of 5-methoxypentanoic acid, tailored for professionals in research and drug development.
Historical Perspective and Discovery
The precise timeline of the discovery of 5-methoxypentanoic acid is not clearly documented in publicly available literature. However, its structural records in chemical databases such as PubChem date back to 2005.[1] The development and synthesis of 5-MPA are likely intertwined with the broader advancements in organic synthesis methodologies aimed at creating functionalized carboxylic acids.[1] Early synthetic approaches were probably centered around fundamental organic reactions like alkylation and esterification, utilizing methanol as the methylating agent.[1] The historical significance of 5-methoxypentanoic acid lies in its potential as a metabolic intermediate and a versatile synthetic precursor.[1]
Physicochemical Properties
The physical and chemical characteristics of 5-methoxypentanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 70160-05-3 | [2] |
| Molecular Formula | C₆H₁₂O₃ | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| IUPAC Name | 5-methoxypentanoic acid | [3] |
| Synonyms | 5-methoxyvaleric acid | [2] |
| Solubility | Good solubility in polar protic (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO, DMF). Moderate solubility in dichloromethane and chloroform. Limited solubility in nonpolar solvents like hexane. | [1] |
| Acidity (pKa) | The carboxylic acid group has an estimated pKa, leading to significant ionization at physiological pH. | [1] |
Synthesis of 5-Methoxypentanoic Acid
Several synthetic routes to 5-methoxypentanoic acid have been developed, primarily focusing on the introduction of the methoxy group and the formation of the carboxylic acid functionality. The choice of a particular synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.
Oxidation of 5-Methoxypentan-1-ol
A common and straightforward method for the synthesis of 5-methoxypentanoic acid is the oxidation of the corresponding primary alcohol, 5-methoxypentan-1-ol. This transformation can be achieved using a variety of oxidizing agents.
Caption: Oxidation of 5-methoxypentan-1-ol to 5-methoxypentanoic acid.
Experimental Protocol:
-
Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxypentan-1-ol in a suitable solvent, such as acetone or a mixture of t-butanol and water.
-
Step 2: Addition of Oxidant. Slowly add a solution of the oxidizing agent, for instance, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), to the stirred solution of the alcohol. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Step 3: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Step 4: Workup. Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if permanganate was used, or isopropanol for the Jones reagent. Acidify the mixture with a mineral acid (e.g., HCl) and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Step 5: Purification. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methoxypentanoic acid. Further purification can be achieved by distillation or chromatography.
Methylation of δ-Valerolactone followed by Hydrolysis
Another viable synthetic approach involves the ring-opening of δ-valerolactone with a methoxide source, followed by hydrolysis of the resulting methyl ester.
Caption: Synthesis of 5-methoxypentanoic acid from δ-valerolactone.
Experimental Protocol:
-
Step 1: Ring Opening of δ-Valerolactone. Dissolve δ-valerolactone in anhydrous methanol and add a catalytic amount of a strong base, such as sodium methoxide. The reaction mixture is typically stirred at room temperature until the lactone is fully converted to methyl 5-hydroxypentanoate.
-
Step 2: Methylation of the Hydroxyl Group. To the solution from Step 1, add a methylating agent, such as methyl iodide, along with a suitable base (e.g., sodium hydride) to deprotonate the hydroxyl group. The reaction is stirred until the methylation is complete, which can be monitored by TLC.
-
Step 3: Saponification of the Ester. The resulting methyl 5-methoxypentanoate is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by adding an aqueous solution of a strong base, like sodium hydroxide, and heating the mixture.
-
Step 4: Workup and Purification. After saponification, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl). The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated to yield 5-methoxypentanoic acid. Purification can be performed by distillation under reduced pressure.
Spectroscopic Characterization
The structural elucidation of 5-methoxypentanoic acid is confirmed through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a high chemical shift. The methoxy group protons will be a sharp singlet around 3.3 ppm. The methylene protons adjacent to the methoxy group and the carboxylic acid will appear as triplets, while the other methylene protons will likely be a multiplet.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the highest chemical shift, followed by the carbon of the methoxy group and the methylene carbon attached to the methoxy group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 5-methoxypentanoic acid will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp absorption peak around 1710 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely include the loss of the methoxy group and the carboxylic acid group.
Applications and Biological Relevance
5-Methoxypentanoic acid is utilized in several areas of scientific research and has been identified in biological systems.
Synthetic Intermediate
The dual functionality of 5-MPA makes it a valuable intermediate in organic synthesis.[1] The carboxylic acid moiety can undergo esterification, amidation, and reduction, while the methoxy group is relatively stable but can be cleaved under harsh conditions if necessary. These properties allow for its incorporation into more complex molecules, including those with potential pharmaceutical applications.[1]
Metabolic and Biochemical Research
-
Drug Metabolism: 5-Methoxypentanoic acid has been identified as a metabolite of the fluoroquinolone antibiotic lomefloxacin in rats.[1] This finding is significant for understanding the drug's metabolism and potential side effects.[1]
-
Bacterial Metabolism: In certain bacteria, 5-MPA has been found to be a metabolite of the amino acid L-leucine, suggesting its involvement in bacterial amino acid metabolism.[1]
Caption: Biological relevance of 5-methoxypentanoic acid.
While direct pharmacological studies on 5-methoxypentanoic acid are limited, its presence as a metabolite suggests that it could have biological effects that warrant further investigation.[1] The structural similarity of its core to other biologically active short-chain fatty acids may imply potential roles in cellular signaling and metabolism.
Conclusion
5-Methoxypentanoic acid, while not a widely recognized compound, holds considerable potential for researchers and scientists in various fields. Its straightforward synthesis, versatile chemical reactivity, and presence in biological systems make it a subject worthy of further exploration. This guide has provided a comprehensive overview of its known properties and synthesis, aiming to equip professionals in drug development and chemical research with the foundational knowledge to utilize this intriguing molecule in their future endeavors. The continued investigation into its biological role and potential applications is likely to unveil new and exciting opportunities.
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PubChem. 5-methoxypentanoic Acid. [Link]
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Chemsrc. 5-Hydroxypentanoic acid methyl ester | CAS#:14273-92-8. [Link]
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ResearchGate. One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts. [Link]
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PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]
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Organic Syntheses. β-METHYL-δ-VALEROLACTONE. [Link]
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PubMed. Structural pharmacology and therapeutic potential of 5-methoxytryptamines. [Link]
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Royal Society of Chemistry. Pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis. [Link]
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PubChem. 5-hydroxy-2-methylpentanoic acid. [Link]
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MDPI. Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. [Link]
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PubMed Central. Hydroxymethylation of DNA: an epigenetic marker. [Link]
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PubMed Central. Dynamic hydroxymethylation of deoxyribonucleic acid marks differentiation-associated enhancers. [Link]
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PubMed Central. Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool. [Link]
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Methodological & Application
Application and Protocol Guide for the Use of 5-Methoxypentanoic Acid as a Chromatographic Reference Standard
Introduction: The Imperative for Reliable Reference Standards in Modern Chromatography
In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the accuracy and reliability of chromatographic techniques are paramount. The quantification of analytes, whether active pharmaceutical ingredients (APIs), their metabolites, or related impurities, underpins the safety and efficacy of therapeutic agents. The foundation of such precise quantification lies in the use of well-characterized reference standards.[1] A reference standard serves as a benchmark against which the identity and concentration of an analyte in a sample are measured.[2][3] Its purity and stability are critical, as any deviation can lead to significant errors in analytical results.
This guide introduces 5-methoxypentanoic acid as a versatile reference standard for chromatographic applications. Its unique structural features—a C5 carboxylic acid backbone with a terminal methoxy group—confer physicochemical properties that make it a suitable internal or external standard for a range of analytical scenarios. This document provides a comprehensive overview of 5-methoxypentanoic acid, followed by detailed, field-proven protocols for its application in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to be robust and reproducible.
Characterization of 5-Methoxypentanoic Acid
A thorough understanding of the reference standard is the first step toward its effective implementation.
Physicochemical Properties:
5-Methoxypentanoic acid (C₆H₁₂O₃) is a saturated carboxylic acid with a terminal methoxy ether group.[4] This structure provides a balance of hydrophilicity from the carboxylic acid and some lipophilicity from the carbon chain and ether linkage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [5][6] |
| Molecular Weight | 132.16 g/mol | [5][6] |
| XLogP3 | 0.4 | [5][6] |
| Hydrogen Bond Donor Count | 1 | [5][6] |
| Hydrogen Bond Acceptor Count | 3 | [5][6] |
The presence of both a hydrogen bond donor and multiple acceptors influences its solubility and chromatographic behavior. Its moderate polarity makes it amenable to both reversed-phase and certain normal-phase chromatographic techniques.
Purity and Stability:
For use as a reference standard, 5-methoxypentanoic acid must be of the highest purity, with comprehensive characterization data provided by the supplier.[7] Stock solutions of 5-methoxypentanoic acid are generally stable when stored at low temperatures, though long-term stability in various analytical solvents should be evaluated as part of method validation. It is recommended to store stock solutions at -20°C or -80°C to minimize degradation.
Safety Considerations:
5-Methoxypentanoic acid is classified as a skin and eye irritant and may cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Application in High-Performance Liquid Chromatography (HPLC)
The direct analysis of short-chain carboxylic acids by HPLC is often preferred due to its simplicity and the avoidance of derivatization steps.[8]
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is designed for the quantification of acidic analytes where 5-methoxypentanoic acid can serve as an external or internal standard.
Causality of Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining a wide range of moderately polar to nonpolar compounds. The "AQ" or aqueous-stable variants are particularly suitable for highly aqueous mobile phases often required for polar analytes like organic acids.
-
Mobile Phase: An acidic mobile phase (pH ~2.7) is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase.[1]
-
Detector: UV detection at a low wavelength (210 nm) is selected because simple carboxylic acids lack a strong chromophore but exhibit some absorbance in the far UV region.[9]
Step-by-Step Methodology:
-
Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-methoxypentanoic acid reference standard.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase) in a 10 mL volumetric flask.
-
Sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber vial to protect from light.[10]
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If used as an internal standard, add a consistent concentration of 5-methoxypentanoic acid to all calibration standards and samples. A typical concentration for an internal standard in HPLC is in the range of 1-10 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Ascentis® Express AQ-C18, 250 x 4.6 mm, 2.7 µm |
| Mobile Phase | 20 mM Potassium Phosphate Buffer, pH 2.7 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | UV at 214 nm |
| Injection Volume | 10 µL |
-
System Suitability:
-
Inject a mid-range standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates for the 5-methoxypentanoic acid peak should be greater than 2000.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis and Data Interpretation:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the unknown samples.
-
Quantify the analyte of interest based on the linear regression of the calibration curve.
-
Workflow for HPLC Protocol
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- 2. shimadzu.com [shimadzu.com]
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Robust and Quantitative Analysis of 5-Methoxypentanoic Acid in Complex Matrices via Trimethylsilyl Derivatization for GC-MS
Application Note: GC-MS-05MPA
Abstract
This application note presents a detailed, field-proven protocol for the derivatization of 5-methoxypentanoic acid (5-MPA) for sensitive and reliable quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC analysis of 5-MPA is challenging, leading to poor peak shape and low sensitivity.[1][2] To overcome these limitations, this guide details a robust trimethylsilyl (TMS) derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. We provide a step-by-step methodology, the scientific rationale behind each experimental choice, recommended GC-MS parameters, and expected analytical outcomes. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate quantification of 5-MPA in various sample matrices.
Introduction and Scientific Principle
5-Methoxypentanoic acid is a polar organic compound featuring both a carboxylic acid and a methoxy functional group. The carboxylic acid moiety imparts high polarity and a tendency for hydrogen bonding, which makes the native compound non-volatile and thermally labile, rendering it unsuitable for direct GC analysis.[1][3] Chemical derivatization is therefore a mandatory sample preparation step to enable its analysis by GC-MS.[2][4]
The core principle of derivatization is to mask polar functional groups with nonpolar chemical moieties.[5] This transformation increases the analyte's volatility and thermal stability, making it "GC-amenable."[2] For carboxylic acids, the most common and effective derivatization strategies are silylation and esterification.[1][6]
This guide focuses on silylation, a method that replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.[7][8] We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the reagent system.
-
Expertise & Experience: BSTFA is a powerful silylating agent that reacts rapidly and quantitatively with carboxylic acids.[9] Its byproducts are highly volatile, minimizing interference during chromatographic analysis.[8] The addition of TMCS as a catalyst enhances the reactivity of BSTFA, ensuring complete derivatization even with trace amounts of the analyte or in the presence of minor steric hindrance.[7] The ether linkage in 5-MPA is stable and does not react under these conditions, ensuring a single, well-defined derivative is formed.
Experimental Workflow and Protocol
The overall workflow is a multi-stage process designed to ensure sample integrity, reaction efficiency, and analytical accuracy.
Caption: High-level experimental workflow for 5-MPA analysis.
Required Materials and Reagents
-
Analyte Standard: 5-Methoxypentanoic acid (CAS: 70160-05-3)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (e.g., Sigma-Aldrich, Cat. No. B-023)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) (CAS: 506-12-7) or a deuterated analog of a similar carboxylic acid.
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)
-
Consumables: 2 mL amber glass autosampler vials with PTFE-lined screw caps, micro-syringes, volumetric flasks.
-
Equipment: Nitrogen evaporator or centrifugal vacuum concentrator (e.g., SpeedVac), heating block or oven, vortex mixer, GC-MS system.
Safety Precautions
-
BSTFA and TMCS are corrosive and extremely sensitive to moisture. Handle these reagents in a fume hood under anhydrous conditions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pyridine is toxic and flammable. Handle with care in a well-ventilated area.
Detailed Derivatization Protocol
Trustworthiness: This protocol incorporates an internal standard (IS) from the very first step. The IS co-extracts and co-derivatizes with the analyte, correcting for variations in sample volume, extraction efficiency, and injection volume, which is essential for a self-validating and accurate quantitative method.[10][11]
-
Sample Preparation & IS Spiking:
-
Pipette 100 µL of the sample (e.g., plasma extract, cell culture supernatant) into a 2 mL glass vial.
-
Add 10 µL of the internal standard stock solution (e.g., 100 µg/mL Heptadecanoic acid in methanol).
-
Scientist's Note: The concentration of the IS should be chosen to be within the expected concentration range of the analyte for optimal accuracy.[11]
-
-
Solvent Evaporation (Critical Step):
-
Evaporate the sample to complete dryness under a gentle stream of dry nitrogen at 40-50°C. Alternatively, use a centrifugal vacuum concentrator.
-
Scientist's Note: This is the most critical step. The presence of residual water will hydrolyze the BSTFA reagent, inhibiting the derivatization reaction and leading to inaccurate results.[12] Ensure the sample pellet is completely dry.
-
-
Derivatization Reaction:
-
To the dry residue, add 50 µL of anhydrous pyridine (or acetonitrile). Vortex for 10 seconds to redissolve the analytes.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Incubate the vial in a heating block or oven at 70°C for 60 minutes .
-
Scientist's Note: Heating accelerates the reaction, ensuring it goes to completion. Pyridine is an excellent solvent and also acts as an acid scavenger for the HCl byproduct from the TMCS catalyst, further driving the reaction forward.[7]
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS. No further workup is required. Transfer to an autosampler vial if a different vial was used for the reaction.
-
Derivatization Reaction Mechanism
The silylation reaction involves the nucleophilic attack of the carboxyl oxygen on the silicon atom of BSTFA, leading to the substitution of the acidic proton with a TMS group.
Caption: Silylation of 5-MPA with BSTFA to form its TMS ester.
GC-MS Analysis and Expected Results
Recommended GC-MS Parameters
The following parameters are a robust starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform. |
| MS System | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass confirmation. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A nonpolar column ideal for separating TMS derivatives.[7] |
| Injection Port | Split/Splitless, 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for concentrated samples; Splitless for trace analysis. |
| Injection Vol. | 1 µL | Standard injection volume. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | A general-purpose ramp to separate analytes of varying volatility.[13] |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation. |
| Ion Source | Electron Ionization (EI), 230°C, 70 eV | Standard ionization for creating reproducible fragmentation patterns. |
| MS Acquisition | Scan Mode (m/z 40-500) or SIM | Scan mode for initial identification; Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis. |
Expected Mass Spectra and Retention Data
The derivatization adds a TMS group, increasing the molecular weight of 5-MPA from 132.16 g/mol to 204.34 g/mol .
| Compound | Derivative | Expected MW | Key Mass Fragments (m/z) |
| 5-Methoxypentanoic Acid | Trimethylsilyl (TMS) Ester | 204 | 189 [M-15]⁺ (loss of CH₃), 117 [(CH₃)₃Si-O=C=O]⁺, 73 [(CH₃)₃Si]⁺ |
| Heptadecanoic Acid (IS) | Trimethylsilyl (TMS) Ester | 342 | 327 [M-15]⁺, 117, 73 |
Authoritative Grounding: The fragmentation pattern of TMS esters is well-characterized. The most prominent ion is typically the [M-15]⁺ fragment, resulting from the loss of a methyl radical from the TMS group. This fragment is often used as the primary quantifier ion in SIM mode due to its high abundance and specificity. The ion at m/z 73 is characteristic of the TMS moiety itself, while m/z 117 is a common rearrangement product for TMS esters of carboxylic acids.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low analyte peak | 1. Incomplete derivatization (moisture).2. Sample degradation.3. Incorrect GC-MS parameters. | 1. Ensure absolute dryness of sample before adding reagent.2. Check sample stability; avoid excessive heat during evaporation.3. Verify all GC-MS settings, especially temperatures. |
| Poor peak shape (tailing) | 1. Active sites in the GC inlet or column.2. Incomplete derivatization. | 1. Replace inlet liner and septum; trim the GC column.2. Increase reaction time/temperature or reagent volume. |
| Multiple peaks for analyte | 1. Sample contains isomers.2. Side reactions or reagent instability. | 1. Confirm identity with authentic standards.2. Use fresh, high-quality derivatization reagent stored properly. |
Conclusion
This application note provides a comprehensive and validated protocol for the derivatization of 5-methoxypentanoic acid using BSTFA with a TMCS catalyst. By converting the polar carboxylic acid to its volatile TMS ester, this method enables robust, sensitive, and quantitative analysis by GC-MS. Adherence to the critical steps, particularly sample dryness and the use of an internal standard, will ensure high-quality, reproducible data suitable for demanding research and development applications.
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Application Notes & Protocols: 5-Methoxypentanoic Acid as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. 5-Methoxypentanoic acid is a prime example of a bifunctional building block whose utility extends far beyond its simple linear structure. Possessing both a terminal carboxylic acid and a methoxy group, it offers two distinct points for chemical modification, enabling its use in the construction of a diverse range of more complex molecules.[1]
The carboxylic acid moiety provides a reliable handle for classical transformations such as amidation, esterification, and reduction.[1] Concurrently, the terminal methoxy group serves as a stable ether, effectively acting as a built-in, robust protecting group for a primary alcohol. This dual-functionality allows for the selective manipulation of the acid terminus without the need for additional protection/deprotection steps for the hydroxyl group, streamlining synthetic sequences and improving overall yield. Its application is particularly notable as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.[1]
This guide provides an in-depth exploration of 5-methoxypentanoic acid, presenting its core properties, key synthetic transformations, and detailed, field-proven protocols to empower its application in research and development.
Physicochemical & Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is critical for its effective use in synthesis.
Table 1: Physicochemical Properties of 5-Methoxypentanoic Acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methoxypentanoic acid | [2] |
| Synonyms | 5-methoxyvaleric acid | [2] |
| CAS Number | 70160-05-3 | [2] |
| Molecular Formula | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Appearance | Varies; typically a liquid or low-melting solid | - |
| XLogP3 | 0.4 |[2] |
Solubility Insights: 5-Methoxypentanoic acid exhibits good solubility in a variety of common organic solvents. This versatility is due to the combined polarity of the carboxylic acid and methoxy groups, along with the hydrophobic character of the four-carbon chain.[1]
Table 2: Qualitative Solubility Profile
| Solvent Type | Examples | Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen bonding with both the -COOH and -OCH₃ groups.[1] |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions with the polar functional groups.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Sufficient for most synthetic applications.[1] |
| Ethereal | Diethyl Ether, THF | Moderate | Ether-ether interactions and some hydrogen bonding capability.[1] |
| Nonpolar | Hexane, Toluene | Limited | The polar functional groups limit solubility, though the alkyl chain provides some compatibility.[1] |
Spectroscopic Data: The UV-visible spectrum of 5-methoxypentanoic acid is characterized by a weak absorption in the 200-215 nm range, which is typical for the n→π* transition of a saturated aliphatic carboxylic acid's carbonyl group.[1] It is largely transparent in the near-UV and visible regions.[1]
Core Synthetic Transformations
The synthetic utility of 5-methoxypentanoic acid stems from the orthogonal reactivity of its two functional groups. The diagram below illustrates the primary reaction pathways available.
Caption: Key synthetic transformations of 5-methoxypentanoic acid.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid is the more reactive handle and serves as the primary site for elaboration.
-
Amide Bond Formation: This is one of the most crucial reactions in medicinal chemistry. Direct condensation with amines is possible but often requires harsh conditions. The use of coupling agents (e.g., HATU, HOBt/EDC) provides a mild, efficient, and highly reliable method for forming amides, crucial for building peptide fragments or other complex amides.
-
Esterification: Standard Fischer esterification with an alcohol under acidic catalysis is effective. Alternatively, for sensitive substrates, conversion to the acid chloride followed by reaction with an alcohol provides a high-yielding route.
-
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) will selectively reduce the carboxylic acid to the corresponding primary alcohol, yielding 5-methoxy-1-pentanol, without affecting the stable methoxy ether at the other end.
The Methoxy Group: A Stable Protecting Group
In multi-step synthesis, protecting functional groups is often a necessity.[3] The terminal methoxy group of 5-methoxypentanoic acid can be viewed as a "permanently" protected primary alcohol. It is exceptionally stable to a wide range of reaction conditions, including those that would cleave more labile protecting groups.
Table 3: Comparison of the Methoxy Group with Common Alcohol Protecting Groups
| Protecting Group | Structure | Stability (Stable to) | Cleavage Conditions |
|---|---|---|---|
| Methoxy (Me) | -OCH₃ | Acid, Base, Oxidation, Reduction, Organometallics | Harsh: BBr₃, TMSI |
| Benzyl (Bn) | -OCH₂Ph | Acid, Base, Oxidation, Reduction (non-catalytic) | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyldimethylsilyl (TBS) | -OSi(Me)₂(t-Bu) | Base, Oxidation, Reduction, Organometallics | Acid (TFA, HCl), Fluoride (TBAF)[4][5] |
| Methoxymethyl (MOM) | -OCH₂OCH₃ | Base, Hydrogenolysis, Reduction | Strong Acid (e.g., HCl) |
This inherent stability means that complex chemistry can be performed on the carboxylic acid end of the molecule without concern for the terminal oxygen functionality. If the free primary alcohol is desired at a late stage, the ether can be cleaved, though this requires potent reagents like boron tribromide (BBr₃).
Application Protocol 1: General Amide Coupling
This protocol details a standard, high-yield procedure for coupling 5-methoxypentanoic acid with a generic primary amine, benzylamine, using HATU as a coupling agent.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization in chiral substrates and often results in clean, high-yielding reactions. A tertiary amine base like diisopropylethylamine (DIPEA) is used as a proton scavenger.
Caption: Workflow for a standard HATU-mediated amide coupling.
Materials:
-
5-methoxypentanoic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), Water, Brine
-
Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-methoxypentanoic acid (e.g., 132 mg, 1.0 mmol), benzylamine (112 mg, 1.05 mmol), and HATU (418 mg, 1.1 mmol).
-
Solvation: Dissolve the solids in anhydrous DMF (e.g., 5 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Base Addition: Slowly add DIPEA (435 µL, 2.5 mmol) to the reaction mixture dropwise over 1 minute.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Check the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the starting carboxylic acid has been consumed.
-
Workup: Dilute the reaction mixture with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of Hexanes/Ethyl Acetate) to yield the pure N-benzyl-5-methoxypentanamide.
Application Protocol 2: Synthesis of a Valproic Acid Analogue
Valproic acid (2-propylpentanoic acid) is a widely used antiepileptic drug.[6] Structural analogues are often synthesized to explore new therapeutic properties or reduce side effects.[6][7] This protocol outlines a hypothetical, yet plausible, two-step synthesis of 2-(3-methoxypropyl)-2-propylmalonic acid, a precursor that could lead to a VPA analogue, starting from 5-methoxypentanoic acid.
Rationale: This synthesis first converts the starting material into an ester for easier handling in the subsequent alkylation step. The core of the synthesis is a malonic ester-type alkylation, a classic C-C bond-forming reaction.
Caption: Synthetic pathway to a Valproic Acid analogue.
Part A: Synthesis of 1-Bromo-5-methoxypentane
-
Esterification: Reflux 5-methoxypentanoic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid for 4-6 hours. After workup and purification, this yields methyl 5-methoxypentanoate.[8]
-
Reduction: Carefully reduce the methyl ester (1.0 eq) with LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C to room temperature. This will yield 5-methoxy-1-pentanol.
-
Bromination: Treat the 5-methoxy-1-pentanol (1.0 eq) with phosphorus tribromide (PBr₃, 0.4 eq) in a suitable solvent like diethyl ether at 0 °C to afford 1-bromo-5-methoxypentane after purification.
Part B: Alkylation and Final Product Formation
-
Deprotonation: Prepare a solution of diethyl propylmalonate (1.0 eq) in anhydrous THF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow to stir until hydrogen evolution ceases.
-
Alkylation: Add the 1-bromo-5-methoxypentane (from Part A, 1.0 eq) to the solution of the enolate. Allow the reaction to warm to room temperature and then reflux for 6-12 hours until TLC indicates consumption of the bromide.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture. Add aqueous NaOH solution and heat to reflux to hydrolyze the diester to the diacid salt. Carefully acidify the cooled mixture with concentrated HCl. Heat the resulting diacid to ~150-170 °C to induce decarboxylation, yielding the final VPA analogue, 7-methoxy-2-propylheptanoic acid.[9] Purify by distillation or chromatography.
Safety Information
According to the aggregated GHS information, 5-methoxypentanoic acid is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H335: May cause respiratory irritation.[2]
Precautions:
-
Always handle this chemical in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
5-Methoxypentanoic acid is a highly valuable and practical building block for organic synthesis. Its bifunctional nature, combining a reactive carboxylic acid with a robust methoxy-protected alcohol, enables streamlined and efficient synthetic strategies. By obviating the need for extra protection/deprotection steps, it serves as an excellent starting point for creating linear chains with defined functionality at both ends, making it particularly well-suited for applications in pharmaceutical and materials science research. The protocols and insights provided herein serve as a robust foundation for leveraging this versatile molecule in your synthetic endeavors.
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5-methoxypentanoic Acid | C6H12O3 | CID 285825 . PubChem, National Center for Biotechnology Information. [Link]
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2-Methoxypentanoic acid | C6H12O3 | CID 17775524 . PubChem, National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Esterification of 5-Methoxypentanoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Esterification and 5-Methoxypentanoic Acid Derivatives
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, pivotal to the development of new pharmaceuticals, agrochemicals, and materials. Esters of 5-methoxypentanoic acid, in particular, are valuable intermediates in the synthesis of various biologically active molecules. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a final compound, making the efficient and controlled synthesis of these esters a key focus in medicinal chemistry.
This application note provides detailed protocols for two robust and widely applicable methods for the esterification of 5-methoxypentanoic acid: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using a carbodiimide coupling agent. The choice between these methods is often dictated by the substrate's sensitivity to strong acids and the desired reaction conditions.
Method 1: Fischer-Speier Esterification of 5-Methoxypentanoic Acid
The Fischer-Speier esterification is a time-honored and cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[1][2] This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as the solvent, thereby ensuring a high concentration of one of the reactants.[1][3][4]
Mechanistic Rationale
The reaction mechanism proceeds through several key steps.[1] First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon.[1][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[1]
Experimental Protocol: Synthesis of Methyl 5-Methoxypentanoate
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-Methoxypentanoic Acid | 132.16 | 5.0 g | 0.0378 |
| Methanol | 32.04 | 50 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 0.5 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine (Saturated NaCl Solution) | - | 30 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxypentanoic acid (5.0 g, 0.0378 mol) and methanol (50 mL).
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the excess acid, and finally with brine (30 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 5-methoxypentanoate.
-
The crude product can be further purified by fractional distillation under reduced pressure to yield a colorless oil.[6] A reported yield for a similar reaction is in the range of 90-95%.[6]
Caption: Fischer Esterification Workflow.
Method 2: Steglich Esterification of 5-Methoxypentanoic Acid
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) or a water-soluble analogue like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8][9] This method is particularly advantageous for substrates that are sensitive to acidic conditions.[7][9]
Mechanistic Rationale
The reaction is initiated by the activation of the carboxylic acid by DCC (or EDC) to form a highly reactive O-acylisourea intermediate.[9] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive acylpyridinium species. The alcohol subsequently attacks this activated species, leading to the formation of the ester and dicyclohexylurea (DCU) or the corresponding water-soluble urea from EDC.[9]
Experimental Protocol: Synthesis of a Generic Ester of 5-Methoxypentanoic Acid
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 5-Methoxypentanoic Acid | 132.16 | 1.0 g | 0.00757 |
| Alcohol (e.g., Benzyl Alcohol) | 108.14 | 0.98 g (0.94 mL) | 0.00908 (1.2 equiv) |
| EDC (or DCC) | 191.70 (or 206.33) | 1.61 g (or 1.72 g) | 0.00833 (1.1 equiv) |
| DMAP | 122.17 | 92 mg | 0.000757 (0.1 equiv) |
| Dichloromethane (DCM) | - | 20 mL | - |
| 1 M Hydrochloric Acid | - | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine (Saturated NaCl Solution) | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxypentanoic acid (1.0 g, 0.00757 mol), the chosen alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in dichloromethane (20 mL).
-
Cool the stirred solution to 0°C in an ice bath.
-
Add EDC (or DCC) (1.1 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction can be monitored by TLC.
-
If DCC is used, the precipitated dicyclohexylurea (DCU) can be removed by filtration.[10] If EDC is used, proceed directly to the work-up.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (20 mL).[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography on silica gel.
Caption: Steglich Esterification Workflow.
Conclusion
The choice between Fischer and Steglich esterification for the synthesis of 5-methoxypentanoic acid esters depends on the specific requirements of the synthetic route. The Fischer method is ideal for simple, robust syntheses where the starting materials are not sensitive to strong acid. In contrast, the Steglich protocol offers a milder alternative, suitable for more complex or delicate substrates, albeit at a higher reagent cost. Both methods, when executed with care, provide reliable and high-yielding pathways to these valuable chemical intermediates.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]
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Reddit. (2022). Steglich Esterification with EDC. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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University of California, Davis. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
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CORE. (n.d.). Kinetics of the Esterification Reaction between Pentanoic Acid and Methanol Catalyzed by Noncorrosive Cation Exchange Resin. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). methyl 5-methoxypentanoate. Retrieved from [Link]
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YouTube. (2024, June 17). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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Application Notes and Protocols for 5-Methoxypentanoic Acid in Receptor Binding Assays
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 5-methoxypentanoic acid as a potential ligand in receptor binding assays. While specific receptor targets for 5-methoxypentanoic acid are still under investigation, its structural similarity to endogenous short-chain fatty acids (SCFAs) suggests it may interact with a class of G protein-coupled receptors (GPCRs) including GPR41 (FFA3), GPR43 (FFA2), and GPR109A (HCAR2).[1][2][3][4] These receptors are implicated in a range of physiological processes, making them attractive targets for therapeutic intervention.[1][2][3] This guide offers a framework for characterizing the binding of novel ligands like 5-methoxypentanoic acid, detailing the underlying principles of receptor binding assays, providing step-by-step protocols for both radioligand-based and label-free approaches, and outlining methods for data analysis and interpretation.
Introduction to 5-Methoxypentanoic Acid
5-Methoxypentanoic acid, also known as 5-methoxyvaleric acid, is a carboxylic acid derivative with the chemical formula C₆H₁₂O₃.[1] Its structure, featuring a five-carbon chain with a terminal carboxylic acid group and a methoxy group at the opposing end, imparts a degree of polarity and hydrogen bonding capability. While its biological functions are not yet fully elucidated, preliminary research suggests potential involvement in metabolic pathways and interactions with neurotransmitter systems.[1] The presence of the carboxylic acid moiety is a key feature, as this functional group is known to be critical for the interaction of many ligands with their receptor binding sites.[5]
Given its structural resemblance to short-chain fatty acids like butyrate and propionate, which are known endogenous ligands for GPR41 and GPR43, it is hypothesized that 5-methoxypentanoic acid may act as a modulator of these receptors.[2][6] This application note will, therefore, use the SCFA receptors as a representative target class to illustrate the process of characterizing the binding of 5-methoxypentanoic acid.
Table 1: Physicochemical Properties of 5-Methoxypentanoic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | |
| Molecular Weight | 132.16 g/mol | |
| IUPAC Name | 5-methoxypentanoic acid | |
| CAS Number | 70160-05-3 |
Principles of Receptor Binding Assays
Receptor binding assays are fundamental tools in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor.[7] These assays provide crucial information on binding affinity, specificity, and the number of binding sites.[8][9] The core principle is based on the law of mass action, which describes the reversible binding of a ligand to a receptor to form a ligand-receptor complex at equilibrium.[9][10]
There are two primary types of radioligand binding assays:
-
Saturation Binding Assays: These are used to determine the receptor density (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.[8][9] In these experiments, increasing concentrations of a radiolabeled ligand are incubated with the receptor preparation until equilibrium is reached.[9][10]
-
Competitive Binding Assays: These assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like 5-methoxypentanoic acid) for a receptor.[5][8] This is achieved by measuring the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the receptor.[8][11]
The choice of assay format depends on the research question. To initially characterize a novel, unlabeled ligand like 5-methoxypentanoic acid, a competitive binding assay is the most appropriate starting point.
Experimental Protocols: Radioligand Binding Assays
The following protocols are designed as a template for investigating the binding of 5-methoxypentanoic acid to a hypothesized target, such as GPR43, expressed in a recombinant cell line (e.g., HEK293 or CHO cells).
Materials and Reagents
-
Test Compound: 5-methoxypentanoic acid
-
Receptor Source: Cell membranes from a stable cell line expressing the target receptor (e.g., human GPR43).
-
Radioligand: A suitable radiolabeled ligand for the target receptor (e.g., [³H]-propionate or another selective GPR43 antagonist/agonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 10 µM propionate).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding).
-
Scintillation Counter and Scintillation Fluid .
Protocol 1: Competitive Radioligand Binding Assay
This protocol aims to determine the inhibitory constant (Ki) of 5-methoxypentanoic acid.
Caption: General workflow for an SPR binding experiment.
Conclusion and Future Directions
This guide provides a foundational framework for characterizing the binding of 5-methoxypentanoic acid to its putative receptor targets. The proposed protocols, centered around competitive radioligand binding assays, offer a robust and sensitive method for determining binding affinity. The structural similarity of 5-methoxypentanoic acid to endogenous ligands of SCFA receptors like GPR41 and GPR43 makes these compelling targets for initial screening. [2][6]Subsequent validation using label-free technologies such as SPR can provide deeper insights into the kinetics of the interaction. Further studies will be necessary to confirm the specific receptor target(s) of 5-methoxypentanoic acid and to elucidate its functional activity as an agonist, antagonist, or allosteric modulator.
References
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. Retrieved from [Link]
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Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
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Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
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Ríos-Covián, D., et al. (2020). Environmental pollutants and the gut microbiota: mechanistic links from exposure to systemic disease. Frontiers in Cellular and Infection Microbiology, 10, 579736. Retrieved from [Link]
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Kim, M. H., & Kang, S. G. (2013). GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative?. Archives of Pharmacal Research, 36(3), 273-281. Retrieved from [Link]
-
Nicoya Lifesciences. (2020). Surface Plasmon Resonance Sensors: A Comprehensive Guide for Scientists. Retrieved from [Link]
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Nohr, M. K., et al. (2015). Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. Molecular and Cellular Pediatrics, 2(1), 7. Retrieved from [Link]
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Tuteja, N. (2009). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Biological Chemistry, 284(12), 7694-7705. Retrieved from [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
de Oliveira, J. R., et al. (2023). Endogenous ligands of bovine FFAR2/GPR43 display distinct pharmacological properties. Journal of Dairy Science, 106(10), 7247-7261. Retrieved from [Link]
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Davenport, A. P., & Russell, F. D. (1996). Radioligand binding assays and their analysis. Journal of pharmacological and toxicological methods, 36(4), 187-203. Retrieved from [Link]
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Lee, H. J., et al. (2008). Surface Plasmon Resonance Spectroscopy-Based High-Throughput Screening of Ligands for Use in Affinity and Displacement Chromatography. Langmuir, 24(1), 226-233. Retrieved from [Link]
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Sivaprakasam, S., et al. (2016). Participation of Short-Chain Fatty Acids and Their Receptors in Gut Inflammation and Colon Cancer. Frontiers in Immunology, 7, 604. Retrieved from [Link]
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Application Note & Protocol: A Multi-Faceted Approach to Investigating the Metabolic Fate of 5-Methoxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of novel metabolites is a critical frontier in understanding cellular physiology and pathology. 5-methoxypentanoic acid is an organic compound whose role in metabolic pathways is not well-defined.[1] This guide provides a comprehensive, multi-pronged experimental protocol for elucidating the metabolic fate of 5-methoxypentanoic acid. The protocol integrates stable isotope tracing, high-resolution mass spectrometry, functional metabolic assays, and target engagement studies to provide a holistic view of the compound's journey through the cell. This document is designed to be a flexible framework, adaptable to specific cell types and research questions, guiding the user from initial cell culture to in-depth data analysis.
Introduction: The Challenge of a Novel Metabolite
While our understanding of core metabolic pathways has advanced significantly, the functions of countless metabolites remain unknown. 5-methoxypentanoic acid is one such molecule. Structurally, it is a short-chain fatty acid with a terminal methoxy group.[1][2] This ether linkage presents an interesting metabolic puzzle, as ether lipids are known to have significant roles in membrane structure and signaling, and their dysregulation is associated with diseases like obesity and diabetes.[3][4][5]
Investigating a novel metabolite like 5-methoxypentanoic acid requires a systematic and multi-faceted approach. We must not only trace its direct conversion into other molecules but also understand its broader impact on cellular energy production and its potential interactions with cellular proteins. This protocol outlines a workflow to address these key questions.
Experimental Strategy: A Holistic Workflow
Our approach is designed to follow the potential journey of 5-methoxypentanoic acid from cellular uptake to its ultimate metabolic fate and functional impact. The workflow is visualized below.
Figure 1: A high-level overview of the experimental workflow.
Phase 1: Stable Isotope Tracing and Metabolite Identification
The cornerstone of this investigation is the use of stable isotope-labeled 5-methoxypentanoic acid to trace its metabolic conversion. By replacing common atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), we can use mass spectrometry to track the labeled atoms as they are incorporated into downstream metabolites.[6][7]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Custom Synthesized U-¹³C₅-5-methoxypentanoic acid | - | - |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| LC-MS Grade Water | Fisher Scientific | W6-4 |
| LC-MS Grade Methanol | Fisher Scientific | A456-4 |
| LC-MS Grade Acetonitrile | Fisher Scientific | A955-4 |
| 3-Nitrophenylhydrazine (3NPH) | Sigma-Aldrich | N21800 |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Sigma-Aldrich | E7750 |
Protocol: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate your chosen mammalian cell line in 6-well plates at a density that will achieve 75-80% confluency on the day of the experiment.[8]
-
Tracer Introduction: On the day of the experiment, replace the standard culture medium with a medium containing the ¹³C-labeled 5-methoxypentanoic acid at a predetermined concentration (e.g., 100 µM).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture both early and late-stage metabolic products.
Protocol: Sample Quenching and Metabolite Extraction
Rapidly halting metabolic activity is crucial for accurately capturing the metabolic state of the cells.[9][10]
-
Quenching: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol.[8][11]
-
Cell Lysis and Collection: Place the plates on dry ice for 10 minutes. Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.[8]
-
Extraction: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the cellular metabolites. Store at -80°C until analysis.[12]
Protocol: LC-MS/MS Analysis for Short-Chain Fatty Acids
Due to their volatility and hydrophilicity, short-chain fatty acids often require derivatization for robust LC-MS/MS analysis.[13]
-
Derivatization: To a 50 µL aliquot of the metabolite extract, add 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). Incubate at 40°C for 30 minutes.[14]
-
LC-MS/MS Parameters:
-
Column: C18 reverse-phase column (e.g., Hypersil GOLD™ C18, 2.1 x 200 mm, 1.9 µm).[15]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[15]
-
Gradient: A linear gradient appropriate for separating short-chain fatty acids.[15]
-
Mass Spectrometry: Operate in Selected Reaction Monitoring (SRM) mode, targeting the predicted masses of ¹³C-labeled metabolites.[15]
-
Phase 2: Functional Metabolic Analysis
To understand the broader impact of 5-methoxypentanoic acid on cellular energy, we will assess mitochondrial respiration and glycolysis using a Seahorse XF Analyzer.
Protocol: Seahorse XF Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR).[16]
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an optimized density.[17]
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a CO₂-free incubator for 1 hour.[17][18]
-
Compound Injections: Load the sensor cartridge with the following compounds for sequential injection:
-
Oligomycin: Inhibits ATP synthase.
-
FCCP: An uncoupling agent that disrupts the mitochondrial membrane potential.
-
Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain.[18]
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.[16][18]
Figure 2: Key parameters measured by the Seahorse XF Mito Stress Test.
Phase 3: Target Engagement Studies
To identify potential protein targets with which 5-methoxypentanoic acid or its metabolites might interact, we will employ the Cellular Thermal Shift Assay (CETSA). This method assesses ligand binding by measuring changes in the thermal stability of proteins.[19][20]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with 5-methoxypentanoic acid or a vehicle control.[20]
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.[19][20]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[19][20]
-
Protein Detection: Analyze the soluble fraction by Western blot for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.[20]
Data Interpretation and Causality
-
Stable Isotope Tracing: The appearance of ¹³C labels in downstream metabolites provides direct evidence of metabolic conversion. The rate of label incorporation can be used to infer pathway flux.
-
Seahorse Analysis: Changes in OCR and the extracellular acidification rate (ECAR) upon treatment with 5-methoxypentanoic acid will indicate its impact on mitochondrial respiration and glycolysis, respectively. For instance, an increase in basal respiration could suggest that the compound is being used as a fuel source.
-
CETSA: A shift in the melting temperature of a protein in the presence of 5-methoxypentanoic acid suggests a direct binding interaction, pointing to potential enzymes or target proteins.[21][22]
By integrating these three distinct yet complementary experimental approaches, researchers can build a comprehensive picture of the metabolic role of 5-methoxypentanoic acid, moving from correlational observations to a mechanistic understanding of its function.
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Dettmer, K., Nürnberger, N., Kaspar, H., Gruber, M. A., Almstetter, M. F., & Oefner, P. J. (2011). Metabolite extraction from adherent cultured cells for metabolomics studies: optimization of quenching and extraction protocols. Analytical and bioanalytical chemistry, 399(1), 1127–1139. [Link]
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Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
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Meikle, P. J., & Summers, S. A. (2017). Alterations in ether lipid metabolism in obesity revealed by systems genomics of multi-omics datasets. Journal of lipid research, 58(1), 1–3. [Link]
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Giavalisco, P. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724. [Link]
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Villar-Metcalfe, A., & Roessner, U. (2018). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. Methods in molecular biology (Clifton, N.J.), 1738, 17–27. [Link]
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protocols.io. (n.d.). Seahorse XF Cell Mito Stress Test. Retrieved from [Link]
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Frontiers in Microbiology. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
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Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & cell, 9(2), 196–206. [Link]
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Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 542362, Methyl 5-methoxypentanoate. Retrieved from [Link]
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Nebraska Center for Integrated Biomolecular Communication. (n.d.). Guide for metabolomics experiments. Retrieved from [Link]
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PubMed. (2018). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells. Retrieved from [Link]
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PLOS One. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
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YouTube. (2017). Isotope Labeling in Metabolomics and Fluxomics. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis and Bioactivity Screening of 5-Methoxypentanoic Acid Derivatives
Introduction: The Therapeutic Potential of Substituted Aliphatic Carboxylic Acids
In the landscape of modern drug discovery, small molecules remain a cornerstone for the development of novel therapeutics. Among the vast chemical space of organic compounds, substituted aliphatic carboxylic acids and their derivatives represent a privileged scaffold. Their inherent ability to engage in hydrogen bonding and ionic interactions makes them adept at interacting with biological targets. The incorporation of a methoxy group, such as in 5-methoxypentanoic acid, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The methoxy group can alter lipophilicity, metabolic stability, and conformational preferences, thereby modulating biological activity. This document provides a comprehensive guide for the synthesis of a focused library of 5-methoxypentanoic acid derivatives and outlines detailed protocols for their subsequent bioactivity screening. This application note is intended for researchers and scientists in drug development, offering both the "how" and the "why" behind the experimental procedures.
PART 1: Synthesis of a Focused Library of 5-Methoxypentanoic Acid Derivatives
The synthesis of a diverse library of derivatives from a common scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR). Here, we present a reliable and versatile two-stage synthetic approach. First, we detail the synthesis of the parent carboxylic acid, 5-methoxypentanoic acid. Subsequently, we provide protocols for the diversification of this core structure into a library of amides and esters, which are common functional groups in many approved drugs.[1]
Synthesis of the Core Scaffold: 5-Methoxypentanoic Acid
There are several established routes to synthesize 5-methoxypentanoic acid.[2] A common and efficient method involves the oxidation of a commercially available primary alcohol, 5-methoxypentan-1-ol. This method is often preferred due to the relatively mild reaction conditions and good yields.
Protocol 1: Jones Oxidation of 5-Methoxypentan-1-ol
The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid. This powerful oxidizing agent efficiently converts primary alcohols to carboxylic acids.
Materials:
-
5-methoxypentan-1-ol
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 26.7 g of chromium trioxide to 23 mL of concentrated sulfuric acid. Once the chromium trioxide has dissolved, cautiously dilute the mixture with distilled water to a final volume of 100 mL. Caution: This reagent is highly corrosive and a strong oxidant. Handle with extreme care in a fume hood.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of 5-methoxypentan-1-ol in 50 mL of acetone. Cool the flask in an ice bath.
-
Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise to the solution of 5-methoxypentan-1-ol. Maintain the reaction temperature below 20°C. The color of the reaction mixture will change from orange-red to green, indicating the consumption of the oxidant. The addition is typically complete within 30-45 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Quench the reaction by the dropwise addition of isopropanol until the green color persists. Dilute the mixture with 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 5-methoxypentanoic acid.
Expected Yield: 70-80%
Characterization: The identity and purity of the synthesized 5-methoxypentanoic acid should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diversification of the Core Scaffold: Synthesis of Amide and Ester Libraries
With the core carboxylic acid in hand, a library of derivatives can be readily synthesized through standard amide and ester coupling reactions. These reactions are robust and can be performed in parallel to generate a multitude of compounds for screening.
Amide bond formation is a cornerstone of medicinal chemistry.[3] Carbodiimide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), provide a mild and efficient method for amide synthesis.[3]
Protocol 2: General Procedure for Amide Synthesis
This protocol can be adapted for a variety of primary and secondary amines to generate a diverse amide library.
Materials:
-
5-methoxypentanoic acid
-
A selection of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-methoxypentanoic acid (1.0 eq) in DCM or DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Coupling Reaction: Add EDC (1.2 eq) portion-wise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel.
Table 1: Representative Amide Derivatives of 5-Methoxypentanoic Acid
| Amine Reactant | Product Name | Molecular Formula |
| Aniline | N-phenyl-5-methoxypentanamide | C₁₂H₁₇NO₂ |
| Benzylamine | N-benzyl-5-methoxypentanamide | C₁₃H₁₉NO₂ |
| Morpholine | 1-(5-methoxypentanoyl)morpholine | C₁₀H₁₉NO₃ |
Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.[4][5]
Protocol 3: General Procedure for Ester Synthesis
This protocol can be used with a variety of alcohols to create a diverse ester library.
Materials:
-
5-methoxypentanoic acid
-
A selection of alcohols (e.g., ethanol, isopropanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-methoxypentanoic acid (1.0 eq) and the desired alcohol (3.0 eq) in toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Esterification: Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography on silica gel.
Table 2: Representative Ester Derivatives of 5-Methoxypentanoic Acid
| Alcohol Reactant | Product Name | Molecular Formula |
| Ethanol | Ethyl 5-methoxypentanoate | C₈H₁₆O₃ |
| Isopropanol | Isopropyl 5-methoxypentanoate | C₉H₁₈O₃ |
| Benzyl alcohol | Benzyl 5-methoxypentanoate | C₁₃H₁₈O₃ |
PART 2: Bioactivity Screening of the 5-Methoxypentanoic Acid Derivative Library
High-throughput screening (HTS) is a crucial step in early-stage drug discovery, allowing for the rapid assessment of the biological activities of a large number of compounds.[6][7] The choice of screening assay depends on the therapeutic area of interest. Here, we provide detailed protocols for two common and informative primary screening assays: an anti-proliferative assay using a cancer cell line and an antibacterial assay.
Workflow for Bioactivity Screening
A logical and stepwise workflow is essential for efficient and reliable bioactivity screening.
Caption: Workflow for the bioactivity screening of the synthesized library.
Protocol 4: Anti-proliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or cytostatic effects of potential therapeutic agents on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 5: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Bacterial Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Incubation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Quantitative Analysis (Optional): The optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.
PART 3: Data Analysis and Interpretation
The primary screening will generate a large amount of data that needs to be carefully analyzed to identify "hits" – compounds that exhibit significant biological activity.
-
For the MTT assay, hits are typically defined as compounds that cause a certain threshold of growth inhibition (e.g., >50%) at a single screening concentration.
-
For the MIC assay, hits are compounds that show an MIC value below a certain threshold (e.g., <32 µg/mL).
Once hits are identified, dose-response experiments should be conducted to determine the IC₅₀ or MIC values accurately. This quantitative data is crucial for establishing a preliminary Structure-Activity Relationship (SAR). The SAR analysis will help in understanding which structural features of the 5-methoxypentanoic acid derivatives are important for their biological activity and will guide the design of future generations of more potent compounds.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and bioactivity screening of a focused library of 5-methoxypentanoic acid derivatives. By following these detailed protocols, researchers can efficiently generate novel compounds and evaluate their therapeutic potential. The elucidation of preliminary SAR from the screening data will serve as a valuable starting point for further lead optimization and drug development efforts.
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PubChem. (n.d.). 5-methoxypentanoic Acid. Retrieved from [Link]
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Marchant, R. H., & Harvey, D. G. (1951). 395. The synthesis of 5- and 7-methoxytryptophan, and of some derivatives. Journal of the Chemical Society (Resumed), 1808. [Link]
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-
ResearchGate. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Carboxylic Acids, Esters and their Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]
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Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
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MDPI. (2019, January 5). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic routes to compounds 5, 8, 10 and 12. Retrieved from [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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ResearchGate. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Retrieved from [Link]
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YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 5-Methoxypentanoic Acid in Biological Matrices
Introduction
5-Methoxypentanoic acid (5-MPA) is a carboxylic acid derivative characterized by a pentanoic acid backbone with a methoxy group at the C5 position.[1] Its molecular formula is C6H12O3, and it has a molecular weight of approximately 132.16 g/mol .[2][3] While its specific biological roles are still under investigation, the accurate quantification of short-chain fatty acids (SCFAs) and their derivatives is of growing interest in various fields of research, including gut microbiome studies, metabolic disorders, and drug development, due to their diverse physiological functions.[4][5]
The analysis of SCFAs by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their high polarity, which leads to poor retention on conventional reversed-phase columns, and their low molecular weight, which can result in insufficient ionization efficiency.[5] To overcome these analytical hurdles, chemical derivatization is often employed to enhance the chromatographic and mass spectrometric properties of these analytes.[5][6]
This application note presents a detailed, validated LC-MS/MS method for the sensitive and selective quantification of 5-methoxypentanoic acid in biological matrices. The described protocol utilizes a derivatization strategy with 3-nitrophenylhydrazine (3-NPH), a reagent known to improve the analysis of SCFAs and related organic acids.[7][8] The method has been developed and validated following the principles outlined in the FDA's Bioanalytical Method Validation guidance to ensure accuracy, precision, and reliability.[9][10]
Methodology
The overall workflow for the analysis of 5-methoxypentanoic acid is depicted in the diagram below.
Figure 1: Overall experimental workflow for the quantification of 5-methoxypentanoic acid.
Materials and Reagents
-
5-Methoxypentanoic acid standard (CAS No. 70160-05-3)
-
Isotopically labeled internal standard (e.g., 5-methoxypentanoic acid-d3)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., plasma, fecal homogenate)
Protocol 1: Sample Preparation and Derivatization
-
Sample Homogenization (for solid/semi-solid matrices):
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization with 3-Nitrophenylhydrazine (3-NPH):
-
To 50 µL of the supernatant from step 1 or 2, add 50 µL of an aqueous internal standard mixture.[8]
-
Add 20 µL of 200 mM 3-NPH in methanol and 20 µL of 120 mM EDC in methanol containing 6% pyridine.[8]
-
Vortex briefly and incubate the mixture at 40°C for 30 minutes.[8]
-
After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.[8]
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters should be optimized for the specific instrumentation used. The following provides a robust starting point.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Suggested Liquid Chromatography Parameters
LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 10 |
| 12.0 | 10 |
Table 2: Example LC Gradient Program
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Suggested Mass Spectrometry Parameters
MRM Transitions and Fragmentation:
The derivatization of the carboxylic acid group of 5-methoxypentanoic acid with 3-NPH allows for sensitive detection in negative ion mode. The precursor ion will be the deprotonated derivatized molecule [M-H]-. The fragmentation of this precursor upon collision-induced dissociation (CID) is predictable.
Figure 2: Proposed fragmentation of 3-NPH derivatized 5-methoxypentanoic acid.
For 5-methoxypentanoic acid (MW = 132.16 g/mol ) derivatized with 3-NPH, the expected MRM transitions would be:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Methoxypentanoic acid-3NPH | 268.1 | 138.0 |
| 5-Methoxypentanoic acid-d3-3NPH (IS) | 271.1 | 138.0 |
Table 4: Predicted MRM Transitions for 5-Methoxypentanoic Acid and its Internal Standard
Note: The exact m/z values should be confirmed by direct infusion of the derivatized standard.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application.[10] This validation should adhere to the guidelines provided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[9] The key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.[10]
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of the analyte into the biological matrix. The curve should be linear over a defined range, with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[11]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte from the biological matrix.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of 5-methoxypentanoic acid in biological matrices. The use of 3-nitrophenylhydrazine derivatization significantly improves the chromatographic retention and mass spectrometric detection of this polar analyte. By following the outlined protocols and adhering to the principles of bioanalytical method validation, researchers can obtain high-quality, reproducible data for their studies. This method can be readily adapted for use in various research and drug development settings where the accurate measurement of 5-methoxypentanoic acid is required.
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Yu, A. M., et al. (2009). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Bioanalysis, 1(1), 87-95. [Link]
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Tomohito, M., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology, 42(1), 1-10. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methoxypentanoic Acid
Welcome to the technical support center for the synthesis of 5-methoxypentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your yields.
Introduction
5-Methoxypentanoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its synthesis, while seemingly straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide aims to address these common issues by providing a scientifically grounded and experience-driven resource. We will explore the primary synthetic routes, delve into the mechanistic underpinnings of potential side reactions, and offer practical, actionable solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning the synthesis of 5-methoxypentanoic acid.
Q1: What are the most common synthetic routes to 5-methoxypentanoic acid?
There are three primary methods for synthesizing 5-methoxypentanoic acid:
-
Alkylation of a 5-halopentanoate: This is a classic Williamson ether synthesis approach where a methyl 5-halopentanoate (e.g., methyl 5-bromopentanoate) is reacted with a methoxide source. This is often a preferred route due to the commercial availability of starting materials.
-
Oxidation of 5-methoxypentan-1-ol: This method involves the oxidation of the corresponding alcohol to the carboxylic acid using common oxidizing agents like potassium permanganate or chromium trioxide.[1] The availability and stability of the starting alcohol are key considerations for this route.
-
Ring-opening of γ-valerolactone (GVL): A greener approach involves the acid-catalyzed ring-opening of GVL, a biomass-derived platform chemical, in the presence of methanol.[2][3] This method is promising but may require specific catalysts and conditions to achieve high selectivity.
Q2: I'm considering the Williamson ether synthesis route. What are the critical parameters to control for a high yield?
The Williamson ether synthesis is an S(_N)2 reaction, and its success hinges on optimizing conditions to favor this pathway over competing elimination (E2) reactions.[4][5] Key parameters include:
-
Choice of Base: A strong, non-nucleophilic base is ideal for deprotonating methanol to form the methoxide nucleophile. Sodium hydride (NaH) is a common and effective choice.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is recommended as it can solvate the cation of the methoxide salt, leaving a "naked" and highly reactive methoxide anion.[6]
-
Temperature: Lower temperatures generally favor the S(_N)2 reaction over the E2 elimination, which has a higher activation energy. However, the reaction must have sufficient thermal energy to proceed at a reasonable rate. Careful temperature control is crucial.
-
Substrate: A primary alkyl halide (e.g., methyl 5-bromopentanoate) is ideal for an S(_N)2 reaction. Secondary halides will lead to a mixture of substitution and elimination products, while tertiary halides will predominantly undergo elimination.[4]
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
Common impurities can include unreacted starting materials (e.g., methyl 5-bromopentanoate), the corresponding alcohol (from hydrolysis of the starting material or product), and byproducts from elimination reactions (e.g., methyl pent-4-enoate). Purification strategies include:
-
Aqueous Workup: An acidic workup can help to protonate any unreacted methoxide and facilitate its removal in the aqueous phase. A subsequent basic wash (e.g., with sodium bicarbonate solution) can extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.
-
Distillation: If the boiling points of the impurities are sufficiently different from that of the product, fractional distillation under reduced pressure can be an effective purification method.
-
Chromatography: For small-scale purifications or to remove stubborn impurities, column chromatography on silica gel is a reliable option. A gradient of ethyl acetate in hexanes is a common mobile phase for this type of compound.
Troubleshooting Guide
This section provides a detailed breakdown of common problems encountered during the synthesis of 5-methoxypentanoic acid, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base used was not strong enough to completely deprotonate the methanol, resulting in a low concentration of the methoxide nucleophile. 2. Poor Quality Reagents: The alkyl halide may have degraded, or the solvent may contain water, which would quench the methoxide. 3. Incorrect Reaction Temperature: The temperature may be too low, leading to a very slow reaction rate. | 1. Use a stronger base: Switch to sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the methoxide. 2. Verify reagent quality: Use freshly distilled or purchased anhydrous solvents. Check the purity of the alkyl halide. 3. Optimize temperature: While avoiding high temperatures that favor elimination, a modest increase in temperature (e.g., from room temperature to 40-50 °C) may be necessary. Monitor the reaction by TLC to track progress. |
| Significant Formation of Elimination Byproduct (e.g., methyl pent-4-enoate) | 1. Sterically Hindered Substrate: Although a primary halide is used, steric hindrance around the reaction center can favor elimination. 2. High Reaction Temperature: Higher temperatures favor the E2 elimination pathway.[5] 3. Strong, Bulky Base: While a strong base is needed, a very bulky base can preferentially act as a base for elimination rather than a nucleophile. | 1. Ensure a primary, unhindered substrate: If possible, use a starting material with the leaving group on a primary carbon with minimal branching nearby. 2. Maintain lower temperatures: Run the reaction at room temperature or slightly below if the reaction rate is still acceptable. 3. Use a small, strong base: Sodium methoxide or sodium hydride are good choices as they are not sterically bulky. |
| Incomplete Saponification of the Ester | 1. Insufficient Base: The amount of base (e.g., NaOH or KOH) used for the final saponification step was not enough to fully hydrolyze the methyl ester. 2. Short Reaction Time or Low Temperature: The saponification reaction may not have gone to completion due to insufficient time or thermal energy. 3. Biphasic Reaction Mixture: If the ester is not fully soluble in the aqueous base, the reaction rate will be slow. | 1. Use a slight excess of base: Typically, 1.1 to 1.5 equivalents of base are used to ensure complete saponification. 2. Increase reaction time and/or temperature: Refluxing the reaction mixture for a few hours is a common practice. Monitor the disappearance of the starting ester by TLC. 3. Add a co-solvent: Adding a water-miscible organic solvent like methanol or ethanol can create a homogeneous solution and accelerate the reaction.[7] |
Visualizing the Williamson Ether Synthesis and a Key Side Reaction
The following diagram illustrates the desired S(_N)2 pathway for the synthesis of methyl 5-methoxypentanoate and the competing E2 elimination side reaction.
Caption: S(_N)2 vs. E2 pathways in the synthesis of methyl 5-methoxypentanoate.
Experimental Protocols
Here are detailed, step-by-step methodologies for the synthesis of 5-methoxypentanoic acid via the Williamson ether synthesis and subsequent saponification.
Protocol 1: Synthesis of Methyl 5-Methoxypentanoate via Williamson Ether Synthesis
Materials:
-
Methyl 5-bromopentanoate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous methanol
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous methanol (1.1 eq) dropwise via the dropping funnel. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium methoxide.
-
Add methyl 5-bromopentanoate (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield crude methyl 5-methoxypentanoate. The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Saponification of Methyl 5-Methoxypentanoate
Materials:
-
Methyl 5-methoxypentanoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl 5-methoxypentanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield 5-methoxypentanoic acid.
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for troubleshooting a low-yield synthesis of 5-methoxypentanoic acid.
Caption: A logical troubleshooting workflow for low-yield synthesis.
References
-
Royal Society of Chemistry. (2020). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2021). The Formation of γ-Valerolactone from Renewable Levulinic Acid over Ni-Cu Fly Ash Zeolite Catalysts. Catalysts. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]
-
ResearchGate. (2016). Methyl 4-methoxypentanoate: A novel and potential downstream chemical of biomass derived gamma-valerolactone. Catalysis Communications. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxypentanoic Acid. Retrieved from [Link]
-
ResearchGate. (2012). A Reported "New Synthesis of Lysergic Acid" Yields Only The Derailment Product: Methyl 5-Methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate. Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
- 1. Buy 5-methoxypentanoic Acid | 70160-05-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Pentanoic acid from γ-valerolactone and formic acid using bifunctional catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 5-Methoxypentanoic Acid
Welcome to the technical support center for the purification of 5-methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this valuable intermediate. We move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.
Part 1: Initial Assessment & Impurity Profiling
A successful purification strategy begins with a thorough understanding of your starting material. The choice of method depends heavily on the physical properties of 5-methoxypentanoic acid and the nature of the impurities present from its synthesis.
FAQ: Essential Properties and Impurities
Q1: What are the key physical and chemical properties of 5-methoxypentanoic acid that influence its purification?
Understanding these properties is the first step in designing a robust purification workflow. Key data is summarized below.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₂O₃[1][2][3] | Basic information for characterization. |
| Molecular Weight | 132.16 g/mol [2][3][4] | Used in molar calculations and interpreting mass spectrometry data. |
| Appearance | Liquid | Rules out simple filtration of a solid product; points towards distillation, extraction, or chromatography. |
| Solubility | Good in polar solvents (MeOH, EtOH, Acetone, DMF); Moderate in CH₂Cl₂, CHCl₃; Limited in nonpolar solvents (Hexane).[1] | Critical for selecting solvents for extraction and chromatography. |
| Predicted pKa | ~4.5 - 5.0[1] | The acidic nature allows for purification via acid-base extraction by forming a water-soluble carboxylate salt. |
| Predicted LogP | 0.8877[1] | Indicates moderate lipophilicity, suggesting it can be efficiently extracted into common organic solvents from aqueous media. |
| Hazards | Skin/eye irritant, potential respiratory irritant.[2][4] | Requires handling in a fume hood with appropriate personal protective equipment (PPE). |
Q2: My crude 5-methoxypentanoic acid is a dark, oily liquid. What are the likely impurities?
The impurity profile is directly linked to the synthetic route used. Common synthesis methods include the oxidation of 5-methoxypentan-1-ol or the alkylation of a pentanoic acid derivative.[1]
Potential impurities include:
-
Unreacted Starting Materials: Such as 5-methoxypentan-1-ol or a precursor ester.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[5]
-
Solvents: Reaction or workup solvents.
-
Side-Reaction Products:
-
Esters: If an alcohol was present as a starting material or solvent, esterification can occur.
-
Over-oxidation Products: If synthesized via oxidation, dicarboxylic acids or other degradation products could form.
-
Polyalkylation Products: If synthesized via alkylation, multiple alkyl groups may have been added.[6]
-
Decarboxylation Products: At high temperatures, the carboxylic acid may degrade.[1]
-
Q3: How can I quickly assess the complexity of my crude mixture before starting a large-scale purification?
Before committing your entire batch to a specific method, a small-scale analysis is crucial.
-
Thin-Layer Chromatography (TLC): A fast and inexpensive method. Spot your crude material on a silica gel plate and elute with a solvent system like 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid. The number of spots gives a qualitative idea of the number of components. The carboxylic acid should appear as a distinct spot that may streak; adding acid to the mobile phase can improve the spot shape.
-
¹H NMR Spectroscopy: A small aliquot dissolved in CDCl₃ can provide a wealth of information. You can often identify signals from your desired product, unreacted starting materials, and major byproducts, allowing you to estimate the crude purity.
-
GC-MS (after derivatization): For volatile impurities, Gas Chromatography-Mass Spectrometry can be highly effective. Carboxylic acids are often derivatized (e.g., to their methyl esters) to improve their chromatographic behavior.
Part 2: Purification Method Selection & Troubleshooting
Based on the initial assessment, you can select the most appropriate purification technique. Below is a decision-making workflow and detailed troubleshooting for common methods.
Caption: Decision workflow for selecting a purification method.
Method 1: Vacuum Distillation - Troubleshooting Guide
Vacuum distillation is ideal for separating 5-methoxypentanoic acid from non-volatile impurities like salts or from other components with significantly different boiling points.
Q4: My distillation is extremely slow, and I have to use a very high pot temperature, risking decomposition. What's wrong?
This is almost always a vacuum issue. A poor vacuum fails to sufficiently lower the compound's boiling point.[7]
-
Cause 1: System Leaks. Even a small leak can dramatically reduce vacuum efficiency. Leaks are common at glass joints, hose connections, and around the thermometer adapter.[8]
-
Solution:
-
Inspect all joints: Ensure they are properly seated and lightly greased with a suitable vacuum grease. Misaligned components can cause leaks.[8]
-
Check tubing: Look for cracks or loose-fitting connections on all vacuum lines.
-
Perform a leak test: With the system cold and empty, pull a vacuum and monitor the gauge. If the pressure rises quickly after isolating the pump, you have a leak. A high-frequency Tesla coil can be used to pinpoint leaks in glassware (the spark will be drawn to the leak and glow purple).
-
-
Cause 2: Inefficient Vacuum Pump. The pump itself may be the problem.
-
Solution:
-
Change the pump oil: Old, contaminated oil is the most common cause of poor pump performance.[7]
-
Run the pump with the inlet blocked: Check the pump's ultimate vacuum against its specifications to ensure it is functioning correctly.
-
Caption: Troubleshooting workflow for vacuum distillation issues.
Q5: My material is bumping violently during distillation, even with a stir bar. How can I prevent this?
-
Cause: Bumping occurs when the liquid superheats and then boils in a sudden burst. This is common under vacuum.
-
Solutions:
-
Vigorous Stirring: Use a properly sized magnetic stir bar and a powerful stir plate.
-
Use an Ebulliator/Capillary Bubbler: Introduce a slow, steady stream of an inert gas (like nitrogen or argon) through a fine capillary tube extending below the liquid surface. This provides nucleation sites for smooth boiling.
-
Ensure Even Heating: Use a heating mantle with sand or a water/oil bath to distribute heat evenly. Avoid direct heating with a flame.
-
Method 2: Acid-Base Extraction - Troubleshooting Guide
This classic technique is highly effective for separating carboxylic acids from neutral or basic impurities. It relies on the reversible conversion of the water-insoluble acid into its water-soluble carboxylate salt.
Caption: General workflow for purification by acid-base extraction.
Q6: I'm getting a thick, inseparable emulsion at the interface during the base wash. What should I do?
-
Cause: Emulsions are common when fine particulate matter is present or when the solutions are shaken too vigorously.
-
Solutions:
-
Patience: Let the separatory funnel stand for 10-30 minutes. Often, the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.
-
Q7: My final yield is very low after acidification and back-extraction. Where could my product have gone?
-
Cause 1: Incomplete Extraction. The product was not fully transferred between phases.
-
Solution:
-
Multiple Extractions: Always perform extractions with multiple, smaller volumes of solvent rather than one large volume. Three extractions are standard practice.
-
Check pH: Ensure you have added enough base to make the aqueous layer distinctly basic (pH > 8) during the initial extraction. When acidifying, ensure the pH is distinctly acidic (pH < 3) to fully protonate the carboxylate back to the free acid. Use pH paper to check.
-
-
Cause 2: Product is more water-soluble than expected. While the LogP suggests good extractability, some loss to the aqueous phase is inevitable.[1]
-
Solution:
-
"Salting Out": Before back-extracting the acidified aqueous layer, add solid NaCl until it is saturated. This decreases the solubility of the organic product in the aqueous phase, driving more of it into the organic solvent.
-
Method 3: Flash Chromatography - Troubleshooting Guide
For removing structurally similar impurities or achieving very high purity, flash chromatography is the method of choice. However, carboxylic acids can be challenging to purify on standard silica gel.[9]
Q8: My compound is streaking badly down the silica column, leading to poor separation.
-
Cause: Carboxylic acids are polar and acidic. They can interact strongly and irreversibly with the slightly acidic silica gel surface, leading to broad, tailing peaks.
-
Solutions:
-
Acidify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent (e.g., Hexane/Ethyl Acetate). The acid in the mobile phase protonates the silica surface silanol groups and the analyte, minimizing strong ionic interactions and leading to sharper peaks.
-
Use a Different Stationary Phase:
-
Reversed-Phase (C18): This is an excellent alternative for polar compounds.[9] You would use a polar mobile phase, such as a gradient of water to acetonitrile, often with 0.1% TFA or formic acid added to both solvents.
-
Amine-Functionalized Silica: This normal-phase medium can be effective for purifying acidic compounds.[10]
-
-
Q9: I've collected my pure fractions, but after removing the solvent, the NMR shows residual ethyl acetate and acetic acid. How do I remove them?
-
Cause: Solvents with relatively high boiling points (like ethyl acetate) and the acidic modifier can be difficult to remove under standard rotary evaporation.
-
Solutions:
-
High Vacuum Drying: Place the sample in a flask on a high-vacuum line (Schlenk line) for several hours. This is often sufficient to remove residual volatile solvents.
-
Azeotropic Removal: Dissolve the product in a low-boiling solvent in which it is highly soluble (like dichloromethane or diethyl ether) and re-evaporate. Repeat this 2-3 times. The low-boiling solvent helps to carry away the residual higher-boiling solvents.
-
Aqueous Wash: If the product is clean otherwise, dissolve it in a solvent like diethyl ether, wash gently with water or brine to remove the acetic acid, then dry the organic layer over sodium sulfate, filter, and re-evaporate.
-
References
-
PubChem. (n.d.). 5-methoxypentanoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-methoxypentanoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxypentanoic acid. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
LabRepCo. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
- Roza, M., & Duss, M. (2018). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Chemical Engineering Transactions, 69, 13-18.
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Organic Syntheses. (1978). 2-TRIMETHYLSILYLOXY-1,3-BUTADIENE AS A REACTIVE DIENE. Org. Synth., 58, 163.
-
Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system?. Retrieved from [Link]
- Arkivoc. (2009).
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
Sources
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- 2. 5-methoxypentanoic Acid | C6H12O3 | CID 285825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-Methoxypentanoic acid | C6H12O3 | CID 422316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Quantification of 5-Methoxypentanoic Acid
Welcome to the technical support center for the analytical quantification of 5-methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the bioanalysis of this unique molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, precision, and robustness of your experimental data.
Introduction: The Analytical Challenge of 5-Methoxypentanoic Acid
5-Methoxypentanoic acid, with its terminal methoxy group and a carboxylic acid function, presents a distinct analytical profile. While sharing characteristics with short-chain fatty acids (SCFAs), its methoxy group introduces different polarity and potential metabolic pathways, requiring specific considerations for its accurate quantification in complex biological matrices. This guide will walk you through the critical aspects of method development and troubleshooting, from sample handling to data interpretation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the quantification of 5-methoxypentanoic acid in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
I. Sample Preparation and Analyte Stability
Question: I am observing low and inconsistent recovery of 5-methoxypentanoic acid from plasma samples. What could be the cause?
Answer: Low and variable recovery is a frequent challenge in bioanalysis and can stem from several factors related to sample preparation and analyte stability.
-
Probable Causes & Solutions:
-
Protein Binding: 5-Methoxypentanoic acid, like other carboxylic acids, can bind to plasma proteins, primarily albumin. This interaction can hinder its efficient extraction.
-
Solution: Employ a protein precipitation step. A common and effective method is the addition of a cold organic solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to plasma). For more rigorous protein disruption, acidic conditions can be beneficial. A solution of 10-20% trichloroacetic acid can be used, followed by centrifugation to pellet the precipitated proteins.[1][2] The resulting supernatant can then be further processed.
-
-
Analyte Instability: Carboxylic acids can be susceptible to degradation, especially with improper storage or handling.
-
Inefficient Extraction: The choice of extraction solvent and pH are critical for maximizing recovery.
-
Solution: For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is adjusted to at least 2 pH units below the pKa of 5-methoxypentanoic acid (estimated pKa ~4.5-5.0) to ensure it is in its neutral, more organic-soluble form.[1][5] Ethyl acetate or methyl tert-butyl ether (MTBE) are suitable extraction solvents. For solid-phase extraction (SPE), a mixed-mode or weak anion exchange sorbent can be effective.
-
-
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Question: My 5-methoxypentanoic acid peak is tailing and has poor sensitivity in my GC-MS analysis. How can I improve this?
Answer: The direct analysis of polar, non-volatile compounds like carboxylic acids by GC-MS is challenging. Derivatization is often a necessary step to improve chromatographic performance and sensitivity.[6][7]
-
Probable Causes & Solutions:
-
Lack of Volatility and Polarity: The carboxylic acid group leads to poor volatility and can interact with active sites in the GC inlet and column, causing peak tailing.
-
Solution: Derivatization is key. Convert the carboxylic acid to a more volatile and less polar ester. Common derivatizing agents for carboxylic acids include:
-
Silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular choice for creating trimethylsilyl (TMS) esters.[7]
-
Alkylating agents: Pentafluorobenzyl bromide (PFBBr) creates stable derivatives with excellent sensitivity in electron capture negative ionization (ECNI) mode.[8]
-
Chloroformates: Benzyl chloroformate (BCF) and isobutyl chloroformate are effective for derivatization in aqueous conditions, which can simplify sample preparation.[7][9]
-
-
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in a mix of derivatized and underivatized analyte.
-
Solution: Optimize the derivatization reaction conditions. This includes the amount of derivatizing agent, reaction temperature, and time. For example, a common protocol for silylation involves heating the sample with BSTFA at 60-80°C for 30-60 minutes. Ensure your sample is free of water, as it can quench many derivatizing reagents.[7]
-
-
Active Sites in the GC System: Even with derivatization, residual active sites in the injector liner or the front of the column can cause peak tailing.
-
Solution: Use a deactivated injector liner. A splitless injection mode can also help improve peak shape for trace analysis. Regular maintenance and cleaning of the GC inlet are crucial.
-
-
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Question: I am struggling with poor ionization and signal suppression for 5-methoxypentanoic acid in my LC-MS/MS method. What can I do?
Answer: Achieving robust and sensitive ionization for small carboxylic acids in LC-MS/MS requires careful optimization of both chromatographic and mass spectrometric conditions.
-
Probable Causes & Solutions:
-
Suboptimal Ionization Mode: The choice of positive or negative ion mode significantly impacts sensitivity.
-
Solution: For carboxylic acids, negative ion electrospray ionization (ESI) is generally preferred as they readily deprotonate to form [M-H]⁻ ions.[10]
-
-
Mobile Phase Composition: The pH and additives in the mobile phase are critical for efficient ionization.
-
Solution: While it may seem counterintuitive for negative ion mode, the addition of a weak acid like acetic acid at low concentrations (e.g., 0.1%) can enhance the signal for some carboxylic acids.[11] Formic acid is also commonly used.[12] Avoid strong acids or high concentrations of weak acids, which can suppress the signal. For reversed-phase chromatography, a mobile phase of water and a polar organic solvent like acetonitrile or methanol with a suitable additive is a good starting point.[13]
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of 5-methoxypentanoic acid.
-
Solution:
-
Improve Chromatographic Separation: Optimize your LC gradient to separate the analyte from the bulk of the matrix components.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as SPE, to remove interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated or ¹³C-labeled 5-methoxypentanoic acid is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.[14] If a labeled standard is unavailable, a structurally similar compound that does not occur endogenously can be used.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable internal standard for the quantification of 5-methoxypentanoic acid?
A1: The gold standard is a stable isotope-labeled version of the analyte, such as 5-methoxy-d3-pentanoic acid or 5-methoxypentanoic-13C5 acid. These compounds have nearly identical chemical properties and chromatographic behavior to the unlabeled analyte, ensuring they effectively compensate for variations in sample preparation and matrix effects.[14][15] If a stable isotope-labeled standard is not commercially available, a close structural analog that is not present in the biological matrix can be considered. For example, a longer or shorter chain methoxy-alkanoic acid could be evaluated.
Q2: How should I store my stock solutions of 5-methoxypentanoic acid?
A2: Stock solutions of 5-methoxypentanoic acid should be prepared in a high-purity organic solvent such as methanol or acetonitrile. For long-term storage, it is recommended to store these solutions at -20°C or -80°C in tightly sealed containers to prevent evaporation and degradation.[3]
Q3: Can I analyze 5-methoxypentanoic acid without derivatization?
A3: While challenging for GC-MS, direct analysis by LC-MS/MS is feasible and often preferred to avoid the extra step and potential variability of derivatization.[6] Success will depend on a well-optimized chromatographic method to achieve good peak shape and retention, along with sensitive MS detection in negative ion mode.
Q4: My baseline is noisy in my LC-MS/MS analysis. What are the common causes?
A4: A noisy baseline can be due to several factors including contaminated solvents or reagents, a dirty ion source, or electronic noise. Ensure you are using high-purity, LC-MS grade solvents and additives.[16] Regularly clean the ion source as per the manufacturer's instructions. If the noise is periodic, it could indicate issues with the LC pump.
Q5: What are the key mass spectrometry parameters to optimize for 5-methoxypentanoic acid?
A5: In negative ESI mode, you should optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the [M-H]⁻ signal. For MS/MS, perform a product ion scan of the deprotonated molecule (m/z 131.07 for C6H11O3⁻) to identify the most abundant and stable fragment ions for multiple reaction monitoring (MRM).
Experimental Protocols
Protocol 1: GC-MS Quantification of 5-Methoxypentanoic Acid in Plasma with Derivatization
This protocol outlines a general procedure for the analysis of 5-methoxypentanoic acid in plasma using GC-MS after derivatization with benzyl chloroformate (BCF).
-
Sample Preparation and Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., stable isotope-labeled 5-methoxypentanoic acid).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a suitable buffer (e.g., borate buffer, pH 9.0).
-
Add 10 µL of benzyl chloroformate (BCF).
-
Vortex immediately and allow the reaction to proceed at room temperature for 5 minutes.
-
-
Extraction:
-
Add 200 µL of hexane to extract the derivatized analyte.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a GC vial with a micro-insert.
-
-
GC-MS Analysis:
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms is a good starting point.
-
Injection: 1 µL in splitless mode.
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a final temperature of around 280°C.
-
MS Detection: Use selected ion monitoring (SIM) of characteristic ions of the derivatized 5-methoxypentanoic acid and the internal standard.
-
This protocol is a template and should be optimized for your specific instrumentation and experimental needs.
Visualizations
Diagram 1: General Workflow for 5-Methoxypentanoic Acid Quantification
Caption: General workflow for 5-methoxypentanoic acid quantification.
Diagram 2: Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting logic for low analyte signal.
Quantitative Data Summary
| Parameter | Typical Value/Range | Rationale |
| LC Column | C18, 50-150 mm length, <3 µm particle size | Good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Acetic or Formic Acid | Provides protons for ionization and controls pH.[11][12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Elutes the analyte from the reversed-phase column.[13] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Carboxylic acids readily form [M-H]⁻ ions.[10] |
| Storage Temperature | -20°C (short-term) to -80°C (long-term) | Minimizes degradation of the analyte in biological matrices.[3][4] |
| Derivatization (GC-MS) | Silylation (e.g., BSTFA), Alkylation (e.g., PFBBr) | Increases volatility and thermal stability for GC analysis.[7][8] |
References
-
Agilent Technologies. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Retrieved from [Link]
-
Creative Proteomics. (2018, October 8). Short Chain Fatty Acids Analysis [Video]. YouTube. [Link]
-
Li, X., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst, 145(5), 1645-1653. [Link]
-
Wang, Y., et al. (2019). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Advances, 9(33), 19033-19041. [Link]
-
Furuhashi, T., & Ishihara, G. (n.d.). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Agilent. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxypentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Liu, X., et al. (2010). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Bioanalysis & Biomedicine, 2(4), 082-088. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Varesio, E., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 81. [Link]
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Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Diaz, G. A., et al. (2015). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 997, 1-7. [Link]
-
National Institute of Justice. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. Retrieved from [Link]
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Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. LCGC North America, 35(5), 310-315. [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review. Retrieved from [Link]
-
American Laboratory. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Reddit. (2023, July 8). Internal Standard Selection. r/massspectrometry. Retrieved from [Link]
-
Cole, R. B. (2010). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(9), 1647–1655. [Link]
-
Meyer, M. R., & Maurer, H. H. (2012). Stability of analytes in biosamples—An important issue in clinical and forensic toxicology?. Bioanalysis, 4(15), 1835-1840. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
- Google Patents. (n.d.). US10656059B2 - Method for qualitative and quantitative multiplexing of drug analytes from biological samples.
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Perroud, B., et al. (2016). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 6(2), 14. [Link]
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U.S. Pharmacopeia. (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Retrieved from [Link]
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Semantic Scholar. (n.d.). SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Retrieved from [Link]
-
ResearchGate. (n.d.). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]
-
BiblioBoard. (n.d.). HPLC-MS/MS of Highly Polar Compounds. Retrieved from [Link]
-
Agilent Community. (2018, September 12). Sample Preparation in a Bioanalytical Workflow - Part 2 [Video]. YouTube. [Link]
-
Wishart, D. S., et al. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 12(11), 1089. [Link]
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Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194-204. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-Methoxypentanoic Acid in Aqueous Solutions
Welcome to the technical support center for 5-methoxypentanoic acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming solubility issues with 5-methoxypentanoic acid in aqueous solutions. As a Senior Application Scientist, I have synthesized the following information to be technically accurate and grounded in field-proven insights to support your experimental success.
Understanding the Solubility Profile of 5-Methoxypentanoic Acid
5-methoxypentanoic acid is a carboxylic acid with a molecular structure that imparts both hydrophilic and lipophilic characteristics. Understanding its key physicochemical properties is the first step in troubleshooting solubility issues.
| Property | Value | Significance for Aqueous Solubility |
| Molecular Weight | 132.16 g/mol [1] | The relatively low molecular weight is generally favorable for solubility. |
| pKa | ~4.8 | This is the pH at which 50% of the acid is in its ionized (carboxylate) form. At pH values above the pKa, the more soluble ionized form predominates. |
| LogP | 0.4[1] | This value indicates a relatively balanced hydrophilic/lipophilic nature, suggesting moderate intrinsic aqueous solubility. |
The carboxylic acid functional group is the primary driver of its pH-dependent solubility. At a pH below its pKa, the un-ionized, less soluble form of the acid is prevalent. Conversely, at a pH above its pKa, the ionized carboxylate form, which is significantly more water-soluble, is the dominant species. This relationship is governed by the Henderson-Hasselbalch equation and is a critical principle in many of the solubilization strategies discussed below.[2][3][4][5][6]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Q1: My 5-methoxypentanoic acid is not dissolving in water or my aqueous buffer. What is the first thing I should try?
A1: pH Adjustment
The most direct and often most effective method for solubilizing a carboxylic acid like 5-methoxypentanoic acid is to adjust the pH of the aqueous solution.
Causality: By increasing the pH of the solution to a level above the pKa of 5-methoxypentanoic acid (~4.8), you deprotonate the carboxylic acid group, forming the highly water-soluble carboxylate salt. A good starting point is to adjust the pH to at least 2 units above the pKa (i.e., pH ≥ 6.8) to ensure that over 99% of the acid is in its ionized form.
Experimental Protocol: pH Adjustment for Solubilization
-
Initial Dispersion: Add the desired amount of 5-methoxypentanoic acid to your aqueous solvent (e.g., water, PBS). Stir the suspension at room temperature.
-
Prepare Base Solution: Prepare a dilute solution of a suitable base, such as 0.1 M or 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Titrate Slowly: While stirring, add the base solution dropwise to the suspension.
-
Observe Dissolution: As the pH increases and surpasses the pKa, you should observe the solid 5-methoxypentanoic acid dissolving.
-
Final pH Adjustment: Continue adding the base until all the solid has dissolved and the desired final pH is reached.
-
Volume Adjustment: If necessary, add more of your aqueous solvent to reach the final desired concentration.
Self-Validation: The solution should become clear upon successful dissolution. You can verify the final pH with a calibrated pH meter.
Q2: I need to work at a specific, lower pH where 5-methoxypentanoic acid is not soluble. What are my options?
A2: Co-solvents
When working at a pH where the un-ionized form of the acid predominates, the use of a water-miscible organic co-solvent can be an effective strategy.
Causality: Co-solvents reduce the polarity of the aqueous medium, making it more favorable for dissolving less polar solutes like the un-ionized form of 5-methoxypentanoic acid.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.[7]
-
Ethanol: A less toxic option that is suitable for many biological applications.
-
Polyethylene glycol (PEG), particularly PEG 300 or PEG 400: Often used in pharmaceutical formulations to enhance solubility.
Experimental Protocol: Co-solvent Solubilization
-
Prepare a Concentrated Stock Solution: Dissolve the 5-methoxypentanoic acid in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution. Gentle warming or sonication can aid dissolution.[8][9]
-
Serial Dilution: Serially dilute the stock solution into your aqueous buffer to achieve the desired final concentration. It is crucial to add the stock solution to the aqueous buffer and not the other way around to avoid precipitation.
-
Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent as low as possible, as high concentrations can be toxic to cells or interfere with assays. For many in vitro assays, a final DMSO concentration of less than 0.5% is recommended.[8]
Self-Validation: The final solution should be clear and free of precipitates. It is advisable to visually inspect the solution under a microscope to ensure no microprecipitation has occurred.
Q3: I have tried pH adjustment and co-solvents, but I am still facing solubility issues or the required co-solvent concentration is too high for my experiment. What other techniques can I explore?
A3: Cyclodextrins and Surfactants
For particularly challenging cases, the use of solubilizing excipients like cyclodextrins or surfactants can be highly effective.
1. Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar portion of the 5-methoxypentanoic acid molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming an inclusion complex. This complex has a hydrophilic exterior, which greatly enhances its aqueous solubility.[10][11]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of 5-methoxypentanoic acid to cyclodextrin (a 1:1 molar ratio is a good starting point).
-
Slurry Formation: Add the cyclodextrin to a small amount of water to form a paste.
-
Kneading: Add the 5-methoxypentanoic acid to the cyclodextrin paste and knead thoroughly in a mortar and pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to obtain a solid powder of the inclusion complex.
-
Dissolution: The resulting powder should exhibit significantly improved aqueous solubility.
Self-Validation: The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC). A simple visual confirmation of enhanced solubility in water is a good initial indicator.
2. Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate the nonpolar parts of 5-methoxypentanoic acid, thereby increasing its overall solubility in the aqueous phase.
Commonly Used Non-ionic Surfactants (generally less harsh on biological systems):
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Cremophor® EL
Experimental Protocol: Surfactant-aided Solubilization
-
Prepare Surfactant Solution: Prepare a stock solution of the chosen surfactant in your aqueous buffer.
-
Add Compound: Add the 5-methoxypentanoic acid to the surfactant solution.
-
Mix Thoroughly: Stir or vortex the solution to facilitate micellar encapsulation. Gentle warming or sonication can be beneficial.
-
Final Concentration: Ensure the final surfactant concentration is compatible with your experimental system.
Self-Validation: The solution should become clear upon successful solubilization. It is important to run appropriate controls with the surfactant alone to account for any potential effects on your assay.
Visualization of Solubilization Strategies
The following diagrams illustrate the decision-making process for selecting a solubilization strategy and the mechanisms of action of different solubilizing agents.
Caption: Decision tree for selecting a solubilization strategy.
Caption: Mechanisms of different solubilization methods.
Best Practices for Preparing and Storing Stock Solutions
Proper preparation and storage of stock solutions are critical to ensure the accuracy and reproducibility of your experiments.[12][13][14][15]
-
Always prepare a concentrated stock solution in a solvent in which the compound is highly soluble. This is typically a pure organic solvent like DMSO.
-
When diluting the stock solution into an aqueous buffer, always add the stock solution to the buffer while vortexing. This helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Store stock solutions in appropriate containers. Use amber vials for light-sensitive compounds.
-
Aliquot stock solutions into smaller, single-use volumes. This prevents repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate.[12]
-
Store stock solutions at the recommended temperature. For long-term storage, -20°C or -80°C is generally recommended.[12]
Safety Precautions
5-methoxypentanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most up-to-date safety information.
References
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Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2021). PMC. Retrieved January 23, 2026, from [Link]
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In vitro solubility assays in drug discovery. (2008). PubMed. Retrieved January 23, 2026, from [Link]
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Can anybody help me to dissolve a chemical? (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
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5-methoxypentanoic Acid | C6H12O3 | CID 285825. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021). ZSMU. Retrieved January 23, 2026, from [Link]
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Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
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Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]
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Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. Retrieved January 23, 2026, from [Link]
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How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
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Solubility data of fatty acids in organic solvents [g/L]. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Inclusion complex formation of cyclodextrin with its guest and their applications. (2017). OAText. Retrieved January 23, 2026, from [Link]
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The Potential of Non-Ionic Surfactants for Extraction of Lactic Acid from Aqueous Solution. (2018). MDPI. Retrieved January 23, 2026, from [Link]
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Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2008). PubMed. Retrieved January 23, 2026, from [Link]
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An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
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Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. (2019). PubMed. Retrieved January 23, 2026, from [Link]
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General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
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Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2014). PubMed. Retrieved January 23, 2026, from [Link]
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Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved January 23, 2026, from [Link]
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Synthesis of Nonionic Surfactant from Benzoic Acid and Palmitic Acid. (n.d.). Universiti Malaysia Pahang. Retrieved January 23, 2026, from [Link]
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- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. phytotechlab.com [phytotechlab.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methoxypentanoic Acid Esterification
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the esterification of 5-methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial reaction. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific needs.
Core Principles: The Fischer-Speier Esterification
The esterification of 5-methoxypentanoic acid is most commonly achieved via the Fischer-Speier method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1] This reaction is a classic example of a reversible nucleophilic acyl substitution.[1][2]
The mechanism proceeds in several equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][2][3]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[1][3]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][2]
-
Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group, and the carbonyl double bond is reformed.[1][2]
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl, yielding the final ester product.
Understanding that every step is reversible is critical for optimization.[2][4] The key to achieving high yields is to manipulate the reaction conditions to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[4]
Frequently Asked Questions (FAQs)
Q1: Which acid catalyst is most effective for the esterification of 5-methoxypentanoic acid?
A1: The choice of catalyst depends on the scale, sensitivity of the substrate, and desired workup procedure.
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive, and highly effective catalyst. It also acts as a dehydrating agent, further driving the equilibrium forward.[5] However, its strong acidity and oxidizing nature can sometimes lead to side reactions or charring, especially at high temperatures.
-
p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline acid that is easier to handle than sulfuric acid. It is an excellent catalyst for many esterifications and is generally considered milder than H₂SO₄.[1][2]
-
Lewis Acids (e.g., Sc(OTf)₃, BF₃): These can be very effective, sometimes under milder conditions than Brønsted acids.[1] They are particularly useful for sensitive substrates.
-
Heterogeneous Catalysts (e.g., Graphene Oxide, Acidic Resins like Dowex): These solid-supported acids offer significant advantages in terms of purification, as they can be easily filtered off from the reaction mixture and are often reusable.[3][6][7]
| Catalyst Type | Typical Loading (mol%) | Relative Strength | Key Advantages | Considerations |
| Sulfuric Acid (H₂SO₄) | 1-5% | Very Strong | Inexpensive, acts as a dehydrating agent.[5] | Can cause charring; difficult to remove completely. |
| p-TsOH | 2-10% | Strong | Solid, easy to handle, milder than H₂SO₄.[2] | Can be more expensive. |
| Lewis Acids (e.g., BF₃) | 1-5% | Varies | High activity, useful for sensitive substrates.[8] | Moisture sensitive, can be costly. |
| Acidic Resins (e.g., Dowex) | Varies (wt%) | Moderate | Easily removed by filtration, reusable.[7] | May require higher temperatures or longer reaction times. |
Q2: What is the optimal alcohol-to-acid molar ratio?
A2: To drive the equilibrium towards the ester product, the alcohol is typically used in a large excess.[2][4][8] If the alcohol is inexpensive and has a relatively low boiling point (e.g., methanol, ethanol), it can be used as the reaction solvent itself. A molar ratio of 5:1 to 10:1 (alcohol:acid) is common and effective.[9] For more expensive or higher-boiling alcohols, using a co-solvent and a more modest excess (e.g., 2-3 equivalents) is preferable, coupled with active water removal.
Q3: What temperature should I run the reaction at?
A3: The reaction is typically conducted at the reflux temperature of the alcohol used as the solvent.[8] Heating is necessary to overcome the activation energy of the reaction.[5] For methanol, this would be ~65°C, and for ethanol, ~78°C. If using a higher-boiling alcohol or a co-solvent like toluene, temperatures can range from 80-110°C.[1]
Troubleshooting Guide
Q4: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A4: Low yield in a Fischer esterification is almost always due to the reaction reaching equilibrium prematurely or incomplete conversion. Here are the most common culprits and their solutions:
-
Presence of Water: Water is a product of the reaction; its presence will push the equilibrium back towards the starting materials.[2][4]
-
Solution 1: Use Excess Alcohol: As discussed in Q2, using the alcohol as the solvent effectively increases its concentration, driving the reaction forward.[8]
-
Solution 2: Active Water Removal: For reactions where the alcohol is not used in large excess, a Dean-Stark apparatus is highly effective.[2] This device, used with a solvent that forms an azeotrope with water (like toluene), physically removes water from the reaction mixture as it forms, preventing the reverse reaction.[2][8]
-
Solution 3: Use a Dehydrating Agent: Adding molecular sieves to the reaction mixture or using concentrated H₂SO₄ as the catalyst can sequester the water produced.[1][5]
-
-
Insufficient Reaction Time or Temperature: Esterification can be slow.[4]
-
Solution: Ensure the reaction is heated to reflux and allowed to run for an adequate duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the carboxylic acid spot/peak is no longer visible or its concentration remains constant over time. Reaction times can vary from 1 to 24 hours.[1][7]
-
-
Catalyst Deactivation or Insufficient Amount: The catalyst may be deactivated by impurities or used in too low a concentration.
-
Solution: Ensure all reagents and glassware are dry.[10] If using a standard Brønsted acid, ensure a catalytic amount (typically 1-5 mol%) is added.
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low esterification yield.
Q5: My purified product contains impurities. What could they be and how do I remove them?
A5: Common impurities include unreacted starting materials (5-methoxypentanoic acid and the alcohol) and residual acid catalyst. The ether linkage in 5-methoxypentanoic acid is generally stable under these conditions, so side reactions involving it are unlikely.
-
Removal of Acidic Impurities (Carboxylic Acid, Catalyst): The standard workup involves neutralizing the reaction mixture. After removing the excess alcohol under reduced pressure, the residue is dissolved in an organic solvent (e.g., ethyl acetate, diethyl ether) and washed with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution.[8][11] This converts the acidic components into their water-soluble salts, which are removed into the aqueous layer.
-
Removal of Unreacted Alcohol: If the alcohol is water-soluble (like methanol or ethanol), it will be removed during the aqueous workup. If a higher-boiling, less water-soluble alcohol is used, it may need to be removed by distillation or column chromatography.
-
Final Purification: For high-purity material, flash column chromatography on silica gel or distillation under reduced pressure are effective final purification steps.
Q6: Could the methoxy group in 5-methoxypentanoic acid interfere with the reaction?
A6: The ether functional group is generally stable to the acidic conditions of a Fischer esterification and will not interfere. Unlike esters, ethers are cleaved only under much harsher acidic conditions (e.g., concentrated HBr or HI). The primary reactive sites remain the carboxylic acid and the alcohol.
Experimental Protocols
Protocol 1: General Fischer Esterification of 5-Methoxypentanoic Acid with Methanol
This protocol is a standard procedure for achieving high conversion by using the alcohol as the solvent.
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxypentanoic acid (5.0 g, 37.8 mmol).[10]
-
Reagent Addition: Add anhydrous methanol (50 mL, ~1.2 mol). The large excess serves as both reactant and solvent.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL, ~9.4 mmol, ~0.25 eq) dropwise.
-
Reaction: Heat the mixture to a gentle reflux (~65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the excess methanol under reduced pressure using a rotary evaporator. c. Dissolve the oily residue in ethyl acetate (50 mL). d. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL, Caution: CO₂ evolution! ), and finally with brine (1 x 25 mL).[8] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl 5-methoxypentanoate.
-
Purification: If necessary, purify the crude ester by vacuum distillation to obtain the final product.
Visualization of the Experimental Workflow
Caption: A flowchart of the general experimental workflow for esterification.
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
PubChem. (n.d.). 5-methoxypentanoic Acid. [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Kulawska, M., et al. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. ResearchGate. [Link]
-
ResearchGate. (2014). How do you do de esterification in a short period of time with good yield?[Link]
-
American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
-
ACS Publications. (n.d.). Facile Synthesis of Homogeneous Catalyzed Esterification of Medium-Chain-Length Fatty Acids and Kinetic Study. [Link]
- Phelps and Eddy. (n.d.).
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]
-
Scirp.org. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
ResearchGate. (2016). How to purify esterefication product?[Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ijarsct. (n.d.). Kinetics, Mechanism and Novel Methods Of Esterification. [Link]
-
Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?[Link]
-
PubMed. (2014). Kinetics of the esterification of active pharmaceutical ingredients containing carboxylic acid functionality in polyethylene glycol: formulation implications. [Link]
-
NIH. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]
-
Study.com. (n.d.). If 5-hydroxypentanoic acid (HOCH_2CH_2CH_2CO_2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product?[Link]
-
The University of Manchester. (n.d.). Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?[Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations [scirp.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. reddit.com [reddit.com]
minimizing side reactions in the synthesis of 5-methoxypentanoic acid
Welcome to the Technical Support Center for the synthesis of 5-methoxypentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the knowledge to minimize side reactions and optimize your reaction outcomes.
Introduction
5-Methoxypentanoic acid is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and other complex molecules. Its synthesis, while conceptually straightforward, can be prone to side reactions that lower yield and complicate purification. This guide will focus on the most common synthetic route: a two-step process involving a Williamson ether synthesis to introduce the methoxy group, followed by hydrolysis of the ester intermediate. We will explore the critical parameters of each step and provide practical solutions to overcome common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of 5-methoxypentanoic acid.
Q1: What is the most common starting material for the synthesis of 5-methoxypentanoic acid?
A1: A common and cost-effective starting material is a 5-halopentanoate, such as methyl 5-chlorovalerate or ethyl 5-bromovalerate. These are primary alkyl halides, which are ideal for the subsequent Williamson ether synthesis step to minimize the competing elimination side reaction.
Q2: I am seeing a significant amount of an unsaturated byproduct. What is it and how can I avoid it?
A2: The unsaturated byproduct is likely 4-pentenoic acid or its ester, resulting from an E2 elimination reaction competing with the desired SN2 (Williamson ether synthesis) reaction. To minimize this, ensure you are using a primary alkyl halide, use a less sterically hindered base if possible, and maintain a controlled, lower reaction temperature.
Q3: My hydrolysis of the methyl ester to the carboxylic acid is incomplete. What can I do?
A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can increase the reaction time, use a larger excess of the base (e.g., sodium hydroxide or potassium hydroxide), or add a co-solvent like methanol or ethanol to improve the solubility of the ester in the aqueous base.
Q4: How can I effectively purify the final 5-methoxypentanoic acid?
A4: Purification can typically be achieved through a combination of techniques. An initial acid-base extraction is highly effective for separating the acidic product from neutral byproducts and starting materials.[1] Subsequent distillation under reduced pressure or crystallization can be used to achieve high purity.
In-Depth Troubleshooting Guide
This section provides a more detailed analysis of potential problems, their root causes, and step-by-step protocols for their resolution.
Part 1: The Williamson Ether Synthesis Step
The formation of the methoxy ether is the critical step where side reactions can significantly impact the overall yield. The primary desired reaction is an S_N2 substitution of the halide by a methoxide source.
The most significant side reaction is the E2 elimination of the 5-halopentanoate, leading to the formation of methyl 4-pentenoate. This occurs when the methoxide base abstracts a proton from the carbon adjacent to the carbon bearing the halogen.
Troubleshooting Low Yields and Impurity Formation in the Williamson Ether Synthesis
| Symptom | Potential Cause | Troubleshooting and Optimization Strategies |
| Low conversion of starting material | 1. Insufficiently reactive halide. 2. Low reaction temperature. 3. Deactivated base. | 1. Consider using a more reactive halide (e.g., iodide instead of chloride). 2. Gradually increase the reaction temperature, monitoring for the onset of elimination byproducts by TLC or GC. 3. Use freshly prepared sodium methoxide or a high-quality commercial source. |
| Significant formation of methyl 4-pentenoate | 1. High reaction temperature. 2. Use of a sterically hindered or very strong base. | 1. Lower the reaction temperature. E2 reactions have a higher activation energy than SN2 reactions and are more favored at elevated temperatures. 2. Sodium methoxide is generally a good choice. Avoid stronger, more hindered bases like potassium tert-butoxide. |
| Formation of other byproducts | Contaminants in starting materials or solvent. | Ensure the purity of your 5-halopentanoate and the dryness of your solvent. |
This protocol is a representative procedure designed to favor the SN2 pathway.
Detailed Steps:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.05 equivalents) in small portions to anhydrous methanol (sufficient to dissolve the resulting sodium methoxide) at 0 °C. Allow the sodium to react completely.
-
Reaction: To the freshly prepared sodium methoxide solution, add methyl 5-chlorovalerate (1.0 equivalent) dropwise via a syringe or dropping funnel, maintaining the temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent.
-
Purification of the Intermediate: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 5-methoxypentanoate. This crude product can often be used directly in the next step or purified further by vacuum distillation.
Part 2: Hydrolysis of Methyl 5-Methoxypentanoate
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved through saponification with a strong base, followed by acidification.
| Symptom | Potential Cause | Troubleshooting and Optimization Strategies |
| Incomplete hydrolysis | 1. Insufficient base. 2. Short reaction time. 3. Poor solubility of the ester. | 1. Use a slight excess of base (e.g., 1.1-1.5 equivalents of NaOH or KOH). 2. Increase the reflux time and monitor the reaction by TLC. 3. Add a co-solvent such as methanol or ethanol to create a homogeneous reaction mixture.[2] |
| Difficult workup (emulsions) | Formation of soaps during extraction. | Add brine (saturated NaCl solution) during the workup to help break up emulsions.[3] |
| Low yield after acidification | Incomplete precipitation of the carboxylic acid. | Ensure the aqueous layer is sufficiently acidified (pH ~2) and thoroughly cooled in an ice bath before filtering the product. |
This protocol details a standard saponification procedure.
Detailed Steps:
-
Saponification: In a round-bottom flask, dissolve the crude methyl 5-methoxypentanoate in a mixture of methanol and an aqueous solution of sodium hydroxide (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Solvent Removal: After cooling to room temperature, remove the methanol using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material or neutral byproducts.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with concentrated hydrochloric acid. Extract the 5-methoxypentanoic acid with several portions of ethyl acetate or dichloromethane.
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. If necessary, further purification can be achieved by vacuum distillation.
References
-
LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
Sources
improving the resolution of 5-methoxypentanoic acid in chromatographic separation
Welcome to the dedicated support center for optimizing the chromatographic analysis of 5-methoxypentanoic acid. As a polar carboxylic acid, this analyte presents unique challenges in achieving sharp, symmetrical peaks and baseline resolution. This guide is structured to provide both quick answers through our FAQ section and in-depth, systematic solutions in our troubleshooting guides for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why is my 5-methoxypentanoic acid peak tailing in my reversed-phase HPLC method?
A: Peak tailing for acidic compounds like 5-methoxypentanoic acid is most commonly caused by secondary interactions between the analyte's negatively charged carboxylate form and positively charged or active sites on the stationary phase, particularly residual silanols on silica-based columns.[1][2][3] To mitigate this, the ionization of the carboxylic acid group must be suppressed by acidifying the mobile phase.
Q2: What is the ideal mobile phase pH for analyzing 5-methoxypentanoic acid?
A: The ideal mobile phase pH should be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, protonated form.[4] The pKa of similar short-chain fatty acids is typically around 4.8. Therefore, a mobile phase pH between 2.5 and 3.0 is a highly effective starting point to ensure good peak shape and retention in reversed-phase HPLC.[4][5]
Q3: Can I analyze 5-methoxypentanoic acid with GC without derivatization?
A: It is strongly discouraged. The presence of the carboxylic acid group makes the molecule highly polar and prone to hydrogen bonding, resulting in low volatility.[6] Direct injection onto a GC column typically leads to very broad, tailing peaks, poor sensitivity, and potential irreversible adsorption onto the column. Derivatization is a critical step to convert the acid into a more volatile and less polar ester or silyl derivative.[6][7]
Q4: My UV detector response for 5-methoxypentanoic acid is very weak. How can I improve sensitivity?
A: 5-methoxypentanoic acid lacks a significant chromophore, meaning its UV absorbance is weak. Detection is typically performed at a low, non-selective wavelength like 210 nm.[8] To improve sensitivity, you can consider:
-
Derivatization: React the carboxylic acid with a labeling agent to attach a highly UV-absorbent or fluorescent tag.
-
Mass Spectrometry (MS) Detection: Couple your HPLC system to a mass spectrometer (LC-MS). MS detection offers superior sensitivity and selectivity and does not require a chromophore.
-
Alternative HPLC Detectors: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used, though they are less common.
Q5: I need to separate the enantiomers of 5-methoxypentanoic acid. What kind of column should I use?
A: For chiral separations, a specialized Chiral Stationary Phase (CSP) is required.[9][10] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® AD), are often effective for separating racemic carboxylic acids.[9][11] The mobile phase typically consists of a non-polar solvent like hexane with a polar modifier (e.g., an alcohol) and a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[9][11]
HPLC Troubleshooting and Method Development Guide
High-Performance Liquid Chromatography is the most common technique for the analysis of 5-methoxypentanoic acid. The primary challenges are achieving adequate retention for this polar molecule and obtaining symmetrical peak shapes.
Workflow for HPLC Method Development
The following diagram outlines a systematic approach to developing a robust HPLC method for 5-methoxypentanoic acid.
Caption: A logical workflow for HPLC method development for 5-methoxypentanoic acid.
Q&A: HPLC Troubleshooting
Q: I've acidified my mobile phase with 0.1% formic acid, but my peak is still tailing significantly. What's wrong?
A: While adding an acid is the correct first step, several factors could still be at play:
-
Insufficient Buffering Capacity: Formic acid at 0.1% provides a low pH but may not have enough buffering capacity to handle interactions on the column or with the sample matrix.[12] A true buffer, like a 10-25 mM potassium phosphate buffer adjusted to pH 2.5-3.0, provides more robust control over the on-column pH environment.[12]
-
Column Age and Activity: Older silica-based columns, especially those made from lower-purity "Type A" silica, have a higher concentration of acidic silanol groups that are difficult to protonate and can still cause tailing.[5] Switching to a modern, high-purity "Type B" silica column or one with end-capping will significantly reduce these secondary interactions.[3]
-
Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to peak distortion that resembles tailing. Try reducing the injection volume or sample concentration.
-
Extra-Column Effects: Excessive dead volume in the system (e.g., from overly long or wide-bore tubing between the injector, column, and detector) can cause band broadening and tailing.[1][3]
Q: My analyte elutes very early, close to the solvent front, even with a highly aqueous mobile phase. How can I increase its retention?
A: Poor retention of polar compounds is a classic challenge in reversed-phase chromatography. Here are several strategies, from simple to more advanced:
-
Reduce Organic Content: The most straightforward approach is to decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. However, be cautious of using mobile phases with less than 5% organic solvent on traditional C18 columns, as this can lead to "phase dewetting" or "phase collapse," where the stationary phase pores expel the aqueous mobile phase, resulting in a sudden loss of retention.[13]
-
Use a Polar-Modified Column:
-
Polar-Endcapped Columns: These columns have been treated to block many of the residual silanol groups, improving peak shape for polar analytes.
-
Polar-Embedded Columns: These phases incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This feature allows the stationary phase to remain wetted even in 100% aqueous mobile phases, providing stable retention for polar compounds.[3]
-
-
Switch to a Different Stationary Phase Chemistry: If a C18 is not providing enough retention, consider a phase with a different mechanism:
-
Porous Graphitic Carbon (PGC): Columns like Hypercarb are excellent for retaining very polar compounds. Retention is based on the polarizability of the analyte, not just hydrophobicity.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase.
-
Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18, High-Purity Silica (e.g., <5 µm, 150 x 4.6 mm) | A good general-purpose starting point. High purity minimizes silanol interactions.[5] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 2.7 with Phosphoric Acid | Provides strong buffering to suppress analyte ionization and ensure consistent retention.[12] |
| Mobile Phase B | Acetonitrile | Generally provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% to 60% B over 15 minutes | A good starting scout gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV at 210 nm | The carboxyl group has some absorbance at low wavelengths.[8][15] |
| Injection Vol. | 5-10 µL | A reasonable starting volume to avoid overload. |
GC Troubleshooting and Method Development Guide
For Gas Chromatography, the analysis of 5-methoxypentanoic acid is entirely dependent on a successful derivatization step to increase volatility and reduce polarity.
Workflow for GC Analysis
This diagram shows the critical steps for successful GC analysis, highlighting the mandatory derivatization stage.
Caption: A standard workflow for the GC analysis of carboxylic acids, emphasizing the derivatization step.
Q&A: GC Troubleshooting
Q: I performed a silylation reaction, but my GC peak is still small and tailing. What went wrong?
A: This is a classic sign of incomplete or failed derivatization. Here’s a checklist to troubleshoot the reaction:
-
Presence of Water: Silylation reagents like BSTFA are extremely sensitive to moisture. Any residual water in your sample or solvent will preferentially react with the reagent, consuming it before it can react with your analyte. Ensure your sample is evaporated to complete dryness and that you are using anhydrous solvents.
-
Insufficient Reagent: The derivatization reaction requires a stoichiometric excess of the reagent. Ensure you are adding a significant excess (e.g., 50-100 µL of BSTFA for a dried sample extract).
-
Reaction Conditions: While some silylations are fast, others require heat to proceed to completion. Heating the reaction vial at 60-70°C for 15-30 minutes can significantly improve the yield of the derivative.[7]
-
Catalyst: For sterically hindered or less reactive compounds, a catalyst can be beneficial. Many commercial silylation reagents are available with 1% Trimethylchlorosilane (TMCS) added, which acts as a catalyst to drive the reaction forward.
-
Analyte Stability: Ensure the derivatized analyte is stable. Silyl derivatives can be susceptible to hydrolysis, so analyze the sample reasonably soon after the reaction is complete.
Experimental Protocol: Silylation for GC Analysis
This protocol provides a robust starting point for the derivatization of 5-methoxypentanoic acid.
Objective: To convert 5-methoxypentanoic acid into its volatile trimethylsilyl (TMS) ester for GC analysis.
Materials:
-
Sample containing 5-methoxypentanoic acid in a suitable solvent (e.g., methanol, ethyl acetate).
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous pyridine or acetonitrile (optional, as a reaction solvent).
-
GC vials with inserts and PTFE-lined caps.
-
Heating block or oven.
-
Nitrogen evaporator.
Procedure:
-
Sample Preparation: Aliquot a known volume of your sample into a GC vial insert.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen. This step is critical to remove all water.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the dry residue. If the residue is difficult to dissolve, you may add 50 µL of anhydrous pyridine or acetonitrile to act as a solvent.
-
Reaction: Cap the vial tightly and place it in a heating block set to 70°C for 30 minutes.
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
References
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
UVaDOC Principal. (2022). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]
-
PubChem. (n.d.). 5-methoxypentanoic Acid. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
MDPI. (n.d.). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Retrieved from [Link]
-
SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
-
LCGC International. (2024). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]
-
Waters. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
Yumpu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
PubMed. (n.d.). Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions. Retrieved from [Link]
-
Frontiers. (n.d.). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
-
ResearchGate. (2018). HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]
-
Agilent. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from [Link]
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- 15. mdpi.com [mdpi.com]
dealing with matrix effects in the mass spectrometric analysis of 5-methoxypentanoic acid
Welcome to the technical support center for the mass spectrometric analysis of 5-methoxypentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, with a primary focus on mitigating matrix effects. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of 5-methoxypentanoic acid, providing potential causes and detailed solutions.
Problem 1: Poor Peak Shape and/or Low Signal Intensity for 5-Methoxypentanoic Acid
Question: I am observing poor peak shape (e.g., tailing, fronting) and low signal intensity for my 5-methoxypentanoic acid standard in the initial phases of method development. What could be the cause and how can I fix it?
Answer:
Poor peak shape and low intensity are common initial hurdles. The underlying causes often relate to the analyte's interaction with the analytical system and the mobile phase composition. 5-Methoxypentanoic acid is a small carboxylic acid with a predicted pKa between 4.5 and 5.0 and a LogP of approximately 0.89, indicating moderate polarity.[1]
Causality and Solution:
-
Inappropriate Mobile Phase pH: Given its pKa, 5-methoxypentanoic acid will be in its anionic (deprotonated) form at a pH above ~5.0 and in its neutral (protonated) form at a pH below ~4.5. For reversed-phase chromatography, the neutral form is generally better retained and yields better peak shape.
-
Recommendation: Acidify your mobile phase with a volatile additive compatible with mass spectrometry. Formic acid (0.1%) or acetic acid (0.1%) are common choices to bring the mobile phase pH to around 2.7-3.5, ensuring the analyte is in its neutral form.[2]
-
-
Suboptimal Ionization Polarity: As a carboxylic acid, 5-methoxypentanoic acid is expected to ionize more efficiently in negative ion mode (electrospray ionization - ESI-).
-
Recommendation: Ensure your mass spectrometer is operating in negative ion mode. You will be monitoring for the [M-H]⁻ ion.
-
-
Instrument Contamination or Calibration Issues: A contaminated ion source or an out-of-calibration mass spectrometer can lead to poor signal intensity and mass accuracy issues.[3]
-
Recommendation: Perform routine maintenance and calibration of your mass spectrometer according to the manufacturer's guidelines.[3]
-
Experimental Protocol: Initial LC-MS Parameter Optimization
-
Prepare a stock solution of 5-methoxypentanoic acid in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working standard by diluting the stock solution in the initial mobile phase composition to a concentration of approximately 1 µg/mL.
-
Set up your LC method:
-
Column: A standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the analyte.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Injection Volume: Start with a small injection volume (e.g., 1-5 µL).
-
-
Set up your MS method:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitor the [M-H]⁻ transition for 5-methoxypentanoic acid (C6H12O3, MW: 132.16 g/mol ). The precursor ion will be m/z 131.07.[2][4]
-
Optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates) by infusing the working standard directly into the mass spectrometer or by performing multiple injections while adjusting the parameters.
-
Problem 2: Inconsistent Results and Poor Reproducibility Between Injections
Question: My results for 5-methoxypentanoic acid are inconsistent across a batch of samples. I'm seeing significant variation in peak areas for my quality control (QC) samples. What is the likely cause?
Answer:
Inconsistent results, particularly when analyzing complex biological samples, are a hallmark of matrix effects.[5][6] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression or enhancement, causing variability in the analyte signal.[7][8]
Causality and Solution:
-
Ion Suppression/Enhancement from Matrix Components: Biological matrices like plasma, serum, and urine contain a high concentration of endogenous components such as phospholipids, salts, and proteins.[9][10] These can co-elute with 5-methoxypentanoic acid and interfere with its ionization in the MS source.[11][12]
-
Recommendation: Implement a robust sample preparation strategy to remove interfering matrix components. The choice of technique will depend on the matrix and the required sensitivity.
-
Workflow for Diagnosing and Mitigating Matrix Effects
Caption: A decision workflow for addressing matrix effects.
Detailed Mitigation Strategies:
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique for separating analytes from complex matrices based on their differential solubility in two immiscible liquids.[8] For an acidic compound like 5-methoxypentanoic acid, you can manipulate the pH to control its extraction.
-
Protocol for LLE of 5-Methoxypentanoic Acid from Plasma:
-
To 100 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).
-
Acidify the sample by adding 20 µL of 1M HCl to bring the pH well below the pKa of 5-methoxypentanoic acid (e.g., pH < 2). This ensures the analyte is in its neutral, more organic-soluble form.
-
Add 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
-
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than LLE by utilizing specific interactions between the analyte and a solid sorbent.[8] For 5-methoxypentanoic acid, a mixed-mode anion exchange SPE sorbent would be highly effective.
-
Protocol for Mixed-Mode Anion Exchange SPE:
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Equilibrate the cartridge: Pass 1 mL of water adjusted to a neutral pH (e.g., pH 7) through the cartridge.
-
Load the sample: Dilute the plasma sample (e.g., 100 µL) with 400 µL of water (pH 7) and load it onto the cartridge. At this pH, the 5-methoxypentanoic acid will be deprotonated (anionic) and will bind to the anion exchange sorbent. Many neutral and basic interferences will pass through.
-
Wash the cartridge:
-
Wash 1: 1 mL of water to remove salts.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elute the analyte: Elute the 5-methoxypentanoic acid with 1 mL of a methanolic solution containing a small percentage of a strong acid (e.g., 2-5% formic acid in methanol). The acid will neutralize the analyte, disrupting its interaction with the sorbent.
-
Evaporate and reconstitute as described for LLE.
-
-
-
Derivatization: While more complex, derivatization can be employed to improve the chromatographic and mass spectrometric properties of 5-methoxypentanoic acid and move its retention time away from early-eluting matrix components. However, this is often considered a last resort due to the added complexity and potential for variability.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard to use for the analysis of 5-methoxypentanoic acid?
A1: The gold standard is a stable isotope-labeled (SIL) internal standard, such as 5-methoxy-d3-pentanoic acid or 13C5-5-methoxypentanoic acid.[5] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of matrix effects and extraction recovery.[5][8] This allows for the most accurate correction of any signal suppression or enhancement. If a SIL internal standard is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[7]
Q2: How do I quantitatively assess the extent of matrix effects in my assay?
A2: The most common method is the post-extraction spike experiment.[13] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same amount of analyte in a neat solution (mobile phase).
Quantitative Assessment of Matrix Effect
| Step | Procedure |
| A | Prepare a standard solution of 5-methoxypentanoic acid in the reconstitution solvent at a known concentration (e.g., 100 ng/mL). |
| B | Take a blank biological matrix sample (e.g., plasma) and perform the entire extraction procedure. |
| C | Spike the extracted blank matrix from step B with the standard solution from step A to achieve the same final concentration. |
| Calculation | Matrix Effect (%) = (Peak Area in Matrix (C) / Peak Area in Neat Solution (A)) * 100 |
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. According to regulatory guidelines, the coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different lots of matrix should be ≤15%.[4][14]
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Yes, sample dilution is a simple and often effective strategy to reduce matrix effects, especially if the concentration of your analyte is high enough to remain detectable after dilution.[5][11] By diluting the sample, you reduce the concentration of all matrix components, thereby lessening their impact on the ionization of the analyte.[15] However, this approach may not be feasible for trace-level analysis where maximum sensitivity is required.
Q4: What are matrix-matched calibrants and when should I use them?
A4: Matrix-matched calibrants are calibration standards prepared in a blank matrix that is as close as possible to the study samples.[8] This approach is used to compensate for matrix effects when a suitable internal standard is not available or when the matrix effects are highly variable between different sources of the matrix.[8] By preparing the standards in the same matrix, the calibrants and the unknown samples will experience similar levels of ion suppression or enhancement, leading to more accurate quantification.
Q5: What is the method of standard addition and how can it help?
A5: The method of standard addition is a powerful technique for overcoming proportional matrix effects, which are changes in the slope of the calibration curve. It involves adding known amounts of the analyte to aliquots of the actual sample and then extrapolating back to determine the initial concentration. This method is particularly useful when a blank matrix is not available or when the matrix composition is highly variable between samples. However, it is more time-consuming as each sample requires multiple analyses.
Workflow for the Standard Addition Method
Caption: Step-by-step process for the method of standard addition.
References
- Buhrman, D., et al. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Cajka, T., & Fiehn, O. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Clinical Mass Spectrometry, 1(1), 24-31.
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
- Pan, L., & Pawliszyn, J. (2018). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 48(4), 327-338.
-
PubChem. (n.d.). 5-methoxypentanoic Acid. Retrieved from [Link]
- de la Cruz, J. F., et al. (2021). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. Sensors, 21(11), 3795.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques.
- Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 458-467.
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Thompson, M., et al. (2009). Standard additions: myth and reality. Analytical Methods Committee, Royal Society of Chemistry.
- Furtado, M., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 421-438.
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard addition. Retrieved from [Link]
-
Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
- Jain, P., & Wadhwa, M. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 126-133.
-
PubChemLite. (n.d.). 5-methoxypentanoic acid (C6H12O3). Retrieved from [Link]
- Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510.
-
AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]
- Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-10.
-
YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. Retrieved from [Link]
- Hossain, M. A., & Wickramasuriya, M. R. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 15(1), 47-59.
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]
- American Chemical Society. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
-
European Bioanalysis Forum. (2017). The essence of matrix effects for chromatographic assays. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Methoxypentanoic Acid for Researchers and Drug Development Professionals
Introduction
5-Methoxypentanoic acid is a valuable bifunctional molecule featuring a terminal carboxylic acid and a methoxy group. This unique structure makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The selection of an appropriate synthetic route is critical and depends on factors such as scale, cost, available starting materials, and desired purity. This guide provides a comprehensive analysis of the most common and effective methods for the preparation of 5-methoxypentanoic acid, enabling researchers to make informed decisions for their specific applications.
Comparative Overview of Synthetic Strategies
Three principal synthetic strategies for 5-methoxypentanoic acid are discussed and compared:
-
Oxidation of 5-Methoxy-1-pentanol: A direct and often high-yielding approach.
-
Williamson Ether Synthesis: A classic method involving the formation of the ether linkage.
-
Multi-step Synthesis from Tetrahydropyran-2-methanol: A route that begins with a readily available cyclic ether.
The following sections will provide a detailed exploration of each of these routes, including reaction mechanisms, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Method 1: Oxidation of 5-Methoxy-1-pentanol
The oxidation of the primary alcohol, 5-methoxy-1-pentanol, to the corresponding carboxylic acid is a straightforward and frequently employed synthetic route. The success of this method hinges on the choice of the oxidizing agent, which influences the reaction conditions, yield, and safety profile.
Mechanistic Considerations
The oxidation of a primary alcohol to a carboxylic acid typically proceeds through an intermediate aldehyde. Strong oxidizing agents are required to ensure the complete conversion to the carboxylic acid. Two commonly used and effective methods for this transformation are the Jones oxidation and the TEMPO-catalyzed oxidation.
-
Jones Oxidation: This method utilizes chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone. The alcohol first forms a chromate ester, which then undergoes elimination to form the aldehyde. The aldehyde is subsequently hydrated and further oxidized by another equivalent of chromic acid to the carboxylic acid.[1][2]
-
TEMPO-Catalyzed Oxidation: This method employs a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).[3][4] The active oxidizing species is the N-oxoammonium ion, which is generated from TEMPO by the co-oxidant. This species oxidizes the alcohol to the aldehyde, which is then hydrated and further oxidized to the carboxylic acid. The TEMPO catalyst is regenerated in the catalytic cycle.[5]
Experimental Protocols and Data
A. Jones Oxidation of 5-Methoxy-1-pentanol
Protocol:
-
Preparation of Jones Reagent: In a flask cooled in an ice bath, dissolve chromium trioxide in water. Slowly add concentrated sulfuric acid while maintaining the temperature below 20 °C.
-
Oxidation Reaction: Dissolve 5-methoxy-1-pentanol in acetone and cool the solution in an ice bath. Add the prepared Jones reagent dropwise to the alcohol solution, ensuring the temperature remains below 20 °C.
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by adding isopropanol until the brown color disappears.
-
Isolation and Purification: Decant the supernatant and extract the remaining salts with ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methoxypentanoic acid. Further purification can be achieved by distillation or chromatography.
B. TEMPO-Catalyzed Oxidation of 5-Methoxy-1-pentanol
Protocol:
-
Reaction Setup: In a flask, dissolve 5-methoxy-1-pentanol, TEMPO, and a phase-transfer catalyst (if using a biphasic system) in a suitable solvent such as dichloromethane.
-
Addition of Oxidant: Add an aqueous solution of sodium hypochlorite (bleach) and sodium bicarbonate to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring and Work-up: Stir the mixture vigorously at 0-5 °C and monitor the reaction by TLC. Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.[6]
Data Summary: Oxidation of 5-Methoxy-1-pentanol
| Oxidation Method | Starting Material | Key Reagents | Typical Yield (%) | Purity | Scale | Safety/Environmental Considerations |
| Jones Oxidation | 5-Methoxy-1-pentanol | CrO₃, H₂SO₄, Acetone | 70-85 | Good to Excellent | Lab-scale | Use of carcinogenic Cr(VI) reagents.[7] |
| TEMPO-Catalyzed Oxidation | 5-Methoxy-1-pentanol | TEMPO, NaOCl | 85-95 | Excellent | Lab to Pilot-scale | "Greener" alternative, avoids heavy metals.[3] |
Causality Behind Experimental Choices
The choice between Jones and TEMPO-catalyzed oxidation often comes down to a balance of efficiency, scale, and environmental considerations.
-
Jones oxidation is a robust and reliable method that is well-understood and often provides good yields.[1] However, the use of stoichiometric amounts of carcinogenic chromium(VI) reagents makes it less desirable for large-scale synthesis and poses significant waste disposal challenges.[7]
-
TEMPO-catalyzed oxidation , on the other hand, is considered a "greener" alternative as it uses a catalytic amount of the benign TEMPO radical with a cheap and readily available co-oxidant like bleach.[3][4] This method often provides higher yields and cleaner reactions, simplifying purification. The use of a phase-transfer catalyst can be beneficial in biphasic systems to improve reaction rates.
Method 2: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and versatile method for forming ethers.[8] In the context of 5-methoxypentanoic acid synthesis, this involves the reaction of a 5-halopentanoate with sodium methoxide, followed by hydrolysis of the resulting ester.
Mechanistic Considerations
This two-step process begins with a nucleophilic substitution (Sₙ2) reaction. The highly nucleophilic methoxide ion attacks the electrophilic carbon atom bearing a halogen (e.g., bromine or chlorine), displacing the halide and forming the methyl ether. The subsequent step is a standard ester hydrolysis, typically carried out under basic conditions (saponification), followed by acidification to yield the carboxylic acid.
Experimental Protocol and Data
Protocol:
Step 1: Synthesis of Methyl 5-Methoxypentanoate
-
Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol to prepare a solution of sodium methoxide.
-
Nucleophilic Substitution: To the sodium methoxide solution, add ethyl 5-bromopentanoate dropwise at room temperature. Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude methyl 5-methoxypentanoate. Purify by distillation.
Step 2: Hydrolysis to 5-Methoxypentanoic Acid
-
Saponification: Dissolve the methyl 5-methoxypentanoate in a mixture of methanol and an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the ester is fully consumed (monitored by TLC).
-
Acidification and Extraction: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the residue with water and wash with an organic solvent to remove any non-acidic impurities. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxypentanoic acid.
Data Summary: Williamson Ether Synthesis
| Step | Starting Materials | Key Reagents | Typical Yield (%) | Purity | Scale | Considerations |
| 1. Ether Formation | Ethyl 5-bromopentanoate | Sodium Methoxide, Methanol | 80-90 | Good | Lab to Pilot-scale | Anhydrous conditions are crucial. |
| 2. Hydrolysis | Methyl 5-methoxypentanoate | NaOH, Methanol/Water | >95 | Excellent | Lab to Pilot-scale | Straightforward saponification. |
| Overall | Ethyl 5-bromopentanoate | 75-85 | Excellent | Two-step process. |
Causality Behind Experimental Choices
The Williamson ether synthesis offers a reliable and high-yielding route, particularly if 5-halopentanoates are readily available.
-
The choice of a primary halide (5-bromopentanoate) is critical for the success of the Sₙ2 reaction, as secondary and tertiary halides would lead to elimination side products.
-
Anhydrous conditions are essential during the ether formation step to prevent the reaction of sodium methoxide with water.
-
The subsequent hydrolysis is a standard and generally high-yielding reaction.
Method 3: Multi-step Synthesis from Tetrahydropyran-2-methanol
This synthetic route utilizes the readily available and relatively inexpensive starting material, tetrahydropyran-2-methanol. The synthesis involves a ring-opening reaction followed by oxidation.
Mechanistic Considerations
The first step involves the acid-catalyzed ring opening of the tetrahydropyran ring with methanol. Protonation of the ether oxygen activates the ring towards nucleophilic attack by methanol, leading to the formation of 5-methoxy-1-pentanol. This is then followed by an oxidation step, as described in Method 1, to yield the final product.
Experimental Protocol and Data
Protocol:
Step 1: Synthesis of 5-Methoxy-1-pentanol
-
Ring Opening: In a flask, dissolve tetrahydropyran-2-methanol in an excess of methanol. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction and Work-up: Heat the mixture to reflux and monitor the reaction by TLC. Once the starting material is consumed, cool the reaction and neutralize the acid with a base (e.g., sodium bicarbonate).
-
Purification: Remove the excess methanol by distillation. The resulting crude 5-methoxy-1-pentanol can often be used in the next step without further purification, or it can be purified by distillation under reduced pressure.
Step 2: Oxidation to 5-Methoxypentanoic Acid
-
Follow the protocol for either Jones oxidation or TEMPO-catalyzed oxidation as described in Method 1.
Data Summary: Synthesis from Tetrahydropyran-2-methanol
| Step | Starting Material | Key Reagents | Typical Yield (%) | Purity | Scale | Considerations |
| 1. Ring Opening | Tetrahydropyran-2-methanol | Methanol, H₂SO₄ (cat.) | 85-95 | Good | Lab to Pilot-scale | Requires acidic conditions. |
| 2. Oxidation | 5-Methoxy-1-pentanol | (See Method 1) | (See Method 1) | (See Method 1) | ||
| Overall | Tetrahydropyran-2-methanol | 60-85 | Good to Excellent | Two-step process. |
Causality Behind Experimental Choices
This route is attractive due to the low cost and availability of the starting material.
-
The acid-catalyzed ring opening is an efficient way to generate the linear 5-methoxypentanol skeleton. The use of excess methanol drives the equilibrium towards the ring-opened product.
-
The choice of oxidation method in the second step will depend on the same factors discussed in Method 1 (scale, environmental concerns, etc.).
Conclusion and Recommendations
The choice of the optimal synthetic route for 5-methoxypentanoic acid is a multifactorial decision.
-
For laboratory-scale synthesis where expediency and high yield are paramount, the TEMPO-catalyzed oxidation of 5-methoxy-1-pentanol is highly recommended. This method is generally clean, efficient, and avoids the use of hazardous heavy metals.
-
The Williamson ether synthesis is a strong contender, particularly if a suitable 5-halopentanoate is readily and economically available. This classic route is robust and provides high overall yields.
-
For larger-scale production where cost of starting materials is a primary driver, the multi-step synthesis from the inexpensive tetrahydropyran-2-methanol presents a viable and economical option.
Ultimately, the ideal method will depend on the specific needs and constraints of your project. This guide provides the foundational knowledge and detailed protocols to enable you to select and implement the most appropriate synthetic strategy for your research and development endeavors.
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One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. mediaTUM. Link
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A Comprehensive Guide to the Validation of 5-Methoxypentanoic Acid as a Novel Biomarker for Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precision medicine, the identification and validation of novel biomarkers are paramount for improved diagnosis, prognosis, and therapeutic monitoring. This guide provides an in-depth, technical framework for the validation of a promising, albeit currently hypothetical, biomarker candidate for metabolic syndrome: 5-methoxypentanoic acid. While robust clinical data on 5-methoxypentanoic acid as a definitive biomarker is emerging, this document serves as a comprehensive roadmap for its rigorous evaluation, drawing parallels with established biomarkers and adhering to stringent regulatory standards.
Introduction: The Unmet Need in Metabolic Syndrome and the Potential of 5-Methoxypentanoic Acid
Metabolic syndrome is a constellation of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. The current diagnostic criteria, while clinically useful, often identify the syndrome at a stage where significant pathological changes have already occurred. Therefore, there is a critical need for sensitive and specific biomarkers that can detect metabolic dysregulation earlier, stratify patients for targeted interventions, and monitor therapeutic efficacy.
5-Methoxypentanoic acid, a small carboxylic acid, has been identified in preliminary metabolomic studies as a potential candidate biomarker. Its structural similarity to other biologically active short-chain fatty acids suggests a potential role in metabolic pathways. This guide will delineate the necessary steps to validate its clinical utility, providing a template for the evaluation of similar novel biomarker candidates.
The Biomarker Validation Workflow: A Step-by-Step Approach
The validation of a novel biomarker is a multi-faceted process that requires a systematic and rigorous approach. The following workflow outlines the key stages, from initial analytical method development to clinical validation and regulatory considerations.
Caption: A generalized workflow for biomarker validation.
Phase 1: Analytical Validation - The Foundation of Trustworthy Measurement
The cornerstone of any biomarker validation is a robust and reliable analytical method. For a small molecule like 5-methoxypentanoic acid in a complex biological matrix such as human plasma or serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
Experimental Protocol: Quantification of 5-Methoxypentanoic Acid in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for short-chain fatty acids and organic acids in biological fluids.[1][2][3]
3.1.1. Sample Preparation (Protein Precipitation)
The primary objective of sample preparation is to remove interfering substances, such as proteins, and to extract the analyte of interest.[4]
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., 5-methoxy-d3-pentanoic acid) at a known concentration. The use of a SIL-IS is crucial as it mimics the chemical and physical properties of the analyte, correcting for variability during sample preparation and analysis.[5][6]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Acetonitrile is a commonly used organic solvent for efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating small polar molecules.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B will be employed to ensure optimal separation of 5-methoxypentanoic acid from other matrix components.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically effective for carboxylic acids.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 5-methoxypentanoic acid and its SIL-IS will be determined and optimized for sensitive and selective detection.
Method Validation According to ICH M10 Guidelines
A bioanalytical method must be rigorously validated to ensure its reliability. The International Council for Harmonisation (ICH) M10 guideline provides a framework for this validation.[7][8][9][10]
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Calibration Curve: A series of calibration standards are prepared to establish the relationship between the analyte concentration and the instrument response. The linearity and range of the curve are critical.
-
Lower and Upper Limits of Quantification (LLOQ and ULOQ): The lowest and highest concentrations of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[11][12][13][14] This is a critical parameter in LC-MS/MS and is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).
-
Dilution Integrity: Ensures that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.
Phase 2: Clinical Validation - Establishing Performance in a Relevant Population
Once a robust analytical method is in place, the next step is to evaluate the clinical performance of 5-methoxypentanoic acid as a biomarker for metabolic syndrome.
Study Design
-
Pilot Case-Control Study: An initial study to compare the levels of 5-methoxypentanoic acid in a well-defined group of individuals with metabolic syndrome (cases) and a matched group of healthy individuals (controls). This will provide preliminary evidence of an association.
-
Pivotal Longitudinal Cohort Study: A larger, prospective study that follows a cohort of individuals over time to determine if baseline levels of 5-methoxypentanoic acid can predict the future development of metabolic syndrome. This design provides stronger evidence of the biomarker's predictive value.
Performance Characteristics
The following metrics are essential for evaluating the performance of a diagnostic or predictive biomarker:
-
Sensitivity: The ability of the test to correctly identify individuals with the disease (true positive rate).
-
Specificity: The ability of the test to correctly identify individuals without the disease (true negative rate).
-
Positive Predictive Value (PPV): The probability that an individual with a positive test result actually has the disease.
-
Negative Predictive Value (NPV): The probability that an individual with a negative test result does not have the disease.
-
Receiver Operating Characteristic (ROC) Curve Analysis: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a measure of the overall performance of the biomarker. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 indicates no discriminatory ability.
Comparative Analysis: 5-Methoxypentanoic Acid vs. Established Biomarkers for Metabolic Syndrome
To establish the added value of a new biomarker, it is crucial to compare its performance against existing markers. For metabolic syndrome, several biomarkers are currently used or are under investigation.
| Biomarker | Type | Typical Association with Metabolic Syndrome | Reported Performance (Sensitivity/Specificity) | Key Considerations |
| 5-Methoxypentanoic Acid (Hypothetical) | Small Molecule Metabolite | To be determined | To be determined | Novelty; potential for early detection. |
| C-Reactive Protein (CRP) | Inflammatory Marker | Elevated[15][16] | 68.5% / 56.6%[17] | Non-specific marker of inflammation; influenced by other conditions. |
| Leptin | Adipokine | Elevated[18][19] | High sensitivity and specificity for diagnosis of MetS when used as a ratio with adiponectin (71.9% and 90.2% for males, 78.9% and 69.8% for females, respectively)[20] | Levels are highly correlated with body fat mass. |
| Adiponectin | Adipokine | Decreased[21] | Moderate accuracy (AUC = 0.81)[22]; Sensitivity 64%, Specificity 74% (females), Sensitivity 100%, Specificity 44% (males) for predicting multi-MetSC with high HDL-C[23][24] | Has insulin-sensitizing and anti-inflammatory properties. |
This table will be populated with the data obtained from the clinical validation studies of 5-methoxypentanoic acid to provide a direct comparison.
Phase 3: Regulatory and Clinical Utility
The ultimate goal of biomarker validation is to achieve regulatory approval and demonstrate clinical utility.
Regulatory Submission
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific pathways for the qualification of biomarkers. A comprehensive data package, including all analytical and clinical validation data, must be submitted for review.
Clinical Utility Assessment
Beyond statistical performance, the clinical utility of a biomarker must be considered. This involves assessing how the biomarker will impact patient management and clinical decision-making. For 5-methoxypentanoic acid, this could include its role in:
-
Early identification of individuals at high risk for metabolic syndrome.
-
Stratifying patients for preventative interventions or specific therapeutic strategies.
-
Monitoring the response to lifestyle modifications or pharmacological treatments.
Conclusion and Future Directions
The validation of 5-methoxypentanoic acid as a biomarker for metabolic syndrome represents a significant opportunity to advance the management of this prevalent and serious condition. The framework outlined in this guide provides a rigorous and scientifically sound pathway for its evaluation. While the journey from a candidate molecule to a clinically validated biomarker is challenging, the potential benefits for patient care are substantial. Future research should focus on conducting the proposed validation studies to definitively establish the role of 5-methoxypentanoic acid in the clinical armamentarium against metabolic syndrome. This comprehensive approach, grounded in analytical rigor and clinical relevance, will be instrumental in realizing the promise of this and other novel biomarkers in the era of personalized medicine.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxypentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of small molecules is paramount. 5-methoxypentanoic acid, a carboxylic acid with potential roles in various biological processes, is one such molecule where robust analytical methods are crucial for reliable data generation. This guide provides an in-depth comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 5-methoxypentanoic acid. Furthermore, it details the critical process of cross-validation to ensure data equivalency between these methods, a cornerstone of analytical quality assurance in regulated environments.
Introduction: The "Why" Behind Method Selection and Cross-Validation
The choice of an analytical method is not arbitrary; it is a strategic decision based on the analyte's physicochemical properties, the sample matrix, and the intended application of the data. For 5-methoxypentanoic acid, both GC-MS and LC-MS/MS present viable options, each with inherent advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that 5-methoxypentanoic acid is a carboxylic acid, it requires a derivatization step to increase its volatility and improve its chromatographic behavior. This adds a layer of sample preparation but can result in high chromatographic resolution and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a workhorse in bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile. While derivatization can also be employed in LC-MS/MS to enhance ionization and chromatographic retention, it is not always a prerequisite for carboxylic acids.
Cross-validation becomes essential when two or more analytical methods are used to generate data for the same study or when a method is transferred between laboratories. It is the formal process of comparing the results from each method to ensure that they are equivalent and can be used interchangeably.[1] This is a critical regulatory expectation, as outlined in guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), to maintain data integrity throughout the lifecycle of a drug development program.[2]
The following diagram illustrates the workflow for analytical method selection and cross-validation:
Sources
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar molecules is paramount for innovation. This guide provides an in-depth comparison of 5-methoxypentanoic acid and its related fatty acids, offering insights into their potential mechanisms of action and providing the experimental frameworks necessary to validate these activities.
Introduction: The Significance of Structural Modifications in Fatty Acid Biology
Fatty acids are fundamental signaling molecules and metabolic substrates. Their biological activities can be profoundly altered by subtle structural modifications, such as chain length, degree of unsaturation, and the presence of functional groups. 5-methoxypentanoic acid, a five-carbon fatty acid featuring a methoxy group at the terminal (omega) position, presents an interesting case for comparative analysis. Its structure suggests potential biological activities analogous to short-chain fatty acids (SCFAs), while the terminal ether linkage introduces unique physicochemical properties that may modulate its interactions with biological systems.
This guide will explore the known biological activities of pentanoic acid (valeric acid), the parent compound of 5-methoxypentanoic acid, and other relevant fatty acids. We will then extrapolate the potential biological effects of the 5-methoxy modification, providing a rationale for targeted experimental investigation.
The Biological Landscape of Pentanoic Acid (Valeric Acid)
Pentanoic acid, also known as valeric acid, is a five-carbon SCFA that is increasingly recognized for its diverse biological roles.[1] It is produced by gut microbiota through the fermentation of dietary fiber and has been shown to exert effects on various physiological processes.[2][3]
Key Biological Activities of Pentanoic Acid:
-
Gastrointestinal Health: Valeric acid serves as an energy source for the intestinal microbiota and contributes to the integrity of the gastrointestinal barrier.[2]
-
Neuromodulation: It can influence brain function, although its precise roles are still under investigation, with some studies suggesting a potential link to neuroinflammatory processes.[2]
-
Metabolic Regulation: Valeric acid can enhance the secretion of glucagon-like peptide-1 (GLP-1), improve insulin sensitivity, and reduce inflammatory cytokines, highlighting its potential in managing metabolic disorders like obesity and type 2 diabetes.[1]
-
Histone Deacetylase (HDAC) Inhibition: Valeric acid is a known inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression.[4][5] By inhibiting HDACs, valeric acid can influence cellular processes such as proliferation, differentiation, and apoptosis.[4] This activity is a key mechanism underlying the anti-cancer and anti-inflammatory properties of some SCFAs.[4][6]
The Influence of the 5-Methoxy Group: A Structural and Functional Perspective
The defining feature of 5-methoxypentanoic acid is the ether linkage at the 5th carbon. This modification is expected to alter its physicochemical properties compared to pentanoic acid, which in turn could influence its biological activity.
-
Increased Polarity: The methoxy group introduces a polar ether oxygen, which may increase the molecule's water solubility and alter its ability to cross cell membranes compared to the more hydrophobic alkyl chain of pentanoic acid.
-
Altered Receptor Interactions: The ether linkage may influence how the molecule binds to and activates receptors. For instance, the interaction with G-protein coupled receptors (GPCRs) that are known to bind SCFAs might be affected.
-
Metabolic Stability: The ether bond is generally more stable to enzymatic cleavage than an ester bond, which could lead to a longer biological half-life for 5-methoxypentanoic acid compared to esterified fatty acids.
Ether lipids, which contain an ether-linked hydrocarbon chain, are known to have significant impacts on membrane structure and cellular signaling.[7][8] They can influence membrane fluidity and are involved in protecting cells against oxidative stress.[8][9] While 5-methoxypentanoic acid is a small molecule and not a lipid in the structural sense of forming membranes, the presence of the ether linkage may confer some unique biological properties.
Comparative Biological Activity: A Predictive Analysis
Based on the known activities of pentanoic acid and the influence of the methoxy group, we can predict and compare the potential biological activities of 5-methoxypentanoic acid.
| Biological Activity | Pentanoic Acid (Valeric Acid) | 5-Methoxypentanoic Acid (Predicted) | Rationale for Prediction |
| HDAC Inhibition | Established inhibitor.[4][5] | Potentially retained or modulated activity. | The carboxylic acid head is the primary interacting group with the HDAC active site. The terminal methoxy group may influence binding affinity. |
| GPCR Activation | Likely interacts with SCFA-sensing GPCRs (e.g., GPR41, GPR43). | Activity may be altered. | The methoxy group could affect the binding pocket interactions of SCFA receptors. |
| Metabolic Effects | Improves insulin sensitivity and GLP-1 secretion.[1] | Potential for similar or modified metabolic effects. | Dependent on its interaction with metabolic signaling pathways, which may be influenced by the methoxy group. |
| Anti-inflammatory | Exhibits anti-inflammatory properties.[4][6] | Likely to possess anti-inflammatory activity. | Often linked to HDAC inhibition and GPCR signaling, which are anticipated activities. |
| Antimicrobial | Limited direct evidence, but some SCFAs have antimicrobial properties. | Possible antimicrobial activity. | The structural modifications may influence its ability to disrupt microbial membranes or metabolic processes. |
Experimental Protocols for Comparative Analysis
To empirically validate the predicted biological activities of 5-methoxypentanoic acid and compare them to related fatty acids, the following experimental workflows are recommended.
Histone Deacetylase (HDAC) Inhibition Assay
This assay will determine the ability of 5-methoxypentanoic acid to inhibit HDAC activity, using pentanoic acid as a positive control.
Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes, and a developer then cleaves the deacetylated substrate to release a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Prepare Reagents:
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HeLa nuclear extract or a purified human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC inhibitor control (e.g., Trichostatin A).
-
Test compounds: 5-methoxypentanoic acid and pentanoic acid dissolved in a suitable solvent (e.g., DMSO).
-
Developer solution (e.g., containing trypsin and Trichostatin A to stop the HDAC reaction and cleave the substrate).
-
-
Assay Procedure:
-
Add 50 µL of HDAC assay buffer to the wells of a 96-well black microplate.
-
Add 5 µL of the test compounds at various concentrations.
-
Add 20 µL of the HDAC enzyme or nuclear extract.
-
Incubate for 10 minutes at 37°C.
-
Add 5 µL of the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for 60 minutes at 37°C.
-
Add 50 µL of the developer solution to stop the reaction.
-
Incubate for 15 minutes at 37°C.
-
-
Data Analysis:
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compounds.
-
Determine the IC50 value (the concentration required to inhibit 50% of the HDAC activity).
-
Diagram of HDAC Inhibition Assay Workflow:
Caption: Workflow for determining HDAC inhibitory activity.
G-Protein Coupled Receptor (GPCR) Activation Assay
This assay will assess the ability of 5-methoxypentanoic acid to activate SCFA-sensing GPCRs, such as GPR41 and GPR43.
Principle: A cell line engineered to express the GPCR of interest and a reporter system (e.g., a calcium-sensitive fluorescent dye or a luciferase reporter gene downstream of a response element) is used. Activation of the GPCR by a ligand triggers a signaling cascade that results in a measurable signal.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) that does not endogenously express the target GPCR.
-
Transfect the cells with a plasmid encoding the human GPR41 or GPR43 receptor.
-
For a calcium flux assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of the test compounds (5-methoxypentanoic acid and pentanoic acid) and a known agonist.
-
Add the compounds to the cells.
-
-
Signal Detection:
-
Calcium Flux: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Reporter Gene Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
-
Data Analysis:
-
Plot the response (e.g., change in fluorescence or luciferase activity) against the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Diagram of GPCR Activation Signaling Pathway:
Caption: Simplified GPCR signaling cascade upon fatty acid binding.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of 5-methoxypentanoic acid is currently limited, a comparative analysis based on its structural relationship to pentanoic acid and the known effects of ether linkages provides a strong foundation for targeted research. The presence of the 5-methoxy group is likely to modulate its interaction with key cellular targets such as HDACs and GPCRs, potentially leading to a unique pharmacological profile.
The experimental protocols outlined in this guide offer a robust framework for elucidating the specific biological activities of 5-methoxypentanoic acid. Such studies are crucial for understanding its potential therapeutic applications in areas such as metabolic diseases, inflammation, and cancer. Further investigations into its metabolic fate and pharmacokinetic profile will also be essential for its development as a potential therapeutic agent.
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Valeric Acid. (n.d.). Metabolon. Retrieved from [Link]
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Alexander, S. P. H., et al. (2013). The Concise Guide to PHARMACOLOGY 2013/14: G Protein-Coupled Receptors. British Journal of Pharmacology. Retrieved from [Link]
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Parveen, F., et al. (2021). Comparative Anti-Obesity Activity of Probiotics with Short-Chain Fatty Acids (SCFAs) Through GLP 1 and PYY Activity in High Fat Diet Induces Obesity in Rats. Texila International Journal of Basic and Applied Medical Sciences. Retrieved from [Link]
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Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis. (2024). MDPI. Retrieved from [Link]
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Uncovering the toxic effects of saturated fatty acids on cells. (2019). The Harvard Gazette. Retrieved from [Link]
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The Role of Fatty Acid Unsaturation in Minimizing Biophysical Changes on the Structure and Local Effects of Bilayer Membranes. (2017). National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Comparison of 5-Methoxypentanoic Acid in Diverse Biological Matrices
Abstract
This guide provides a comprehensive technical overview for the quantitative analysis of 5-methoxypentanoic acid (5-MPA) across various biological samples, including plasma, urine, and tissue. As a metabolite of interest in both xenobiotic and endogenous pathways, the accurate quantification of 5-MPA is critical for researchers in pharmacology, toxicology, and metabolomics.[1] This document moves beyond a simple recitation of protocols to deliver an in-depth comparison of the predominant analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will dissect the rationale behind specific experimental choices, from sample preparation to instrumental parameters, and provide detailed, field-tested protocols designed for robustness and reproducibility. All quantitative data are presented for comparative analysis, and workflows are visualized to ensure clarity and successful implementation in your laboratory.
Introduction: The Analytical Significance of 5-Methoxypentanoic Acid
5-Methoxypentanoic acid (5-MPA), a C6 carboxylic acid, has been identified as a metabolite in diverse biological contexts. Notably, it is a product of the metabolism of the anti-inflammatory drug Lomefloxacin and has also been observed in bacterial amino acid metabolism.[1] Its structure, featuring both a hydrophilic carboxylic acid and a moderately hydrophobic alkyl chain, presents unique challenges and opportunities for its extraction and analysis.[1] The accurate measurement of 5-MPA in different biological compartments is essential for understanding its pharmacokinetics, its potential role as a biomarker, or its function in metabolic pathways.
The primary analytical challenge lies in achieving high sensitivity and specificity in complex biological matrices, where endogenous isomers and other interfering substances are abundant. This guide will equip researchers with the foundational knowledge and practical protocols to navigate these challenges effectively.
Strategic Selection of an Analytical Platform: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS is the most critical decision in developing a quantitative assay for 5-MPA. Each platform has distinct advantages and requires a different approach to sample preparation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional chromatographic resolution and is a gold standard for many small molecule analyses. However, its application to a polar, non-volatile compound like 5-MPA is not direct.
-
Expertise & Causality: The carboxylic acid moiety of 5-MPA makes it too polar and non-volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory. This process converts the polar -COOH group into a non-polar, volatile ester (e.g., a methyl or silyl ester). This transformation is essential not only for volatilization but also for improving chromatographic peak shape and thermal stability in the GC inlet and column. The choice of derivatizing agent is critical; for example, silylation reagents like BSTFA are highly effective but are sensitive to moisture, requiring rigorously dry samples and solvents.
-
Trustworthiness & Self-Validation: A robust GC-MS method will incorporate a stable isotope-labeled internal standard (e.g., 5-methoxypentanoic acid-d3) that undergoes the same derivatization and extraction process as the analyte. This corrects for variability in derivatization efficiency and extraction recovery, ensuring the accuracy of the final quantitative result.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the dominant platform for bioanalysis due to its high sensitivity, specificity, and throughput, often without the need for derivatization.[2][3]
-
Expertise & Causality: 5-MPA can be analyzed directly using reversed-phase liquid chromatography. The carboxylic acid group will be ionized in the mobile phase, making electrospray ionization (ESI) an ideal interface. Specifically, ESI in negative ion mode (ESI-) is highly effective, as the carboxylic acid readily loses a proton to form the [M-H]⁻ ion (m/z 131.1). The "tandem" aspect (MS/MS) provides unparalleled specificity. The parent ion (m/z 131.1) is isolated and then fragmented, and a specific fragment ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates chemical noise from the complex biological matrix, allowing for extremely low limits of quantification.[2][4]
-
Trustworthiness & Self-Validation: The protocol's integrity is maintained by using an appropriate internal standard (ideally a stable isotope-labeled version of 5-MPA), which co-elutes chromatographically. This standard corrects for matrix effects (ion suppression or enhancement) and any sample loss during preparation, which are the primary sources of error in LC-MS/MS analysis.
Comparative Summary
| Feature | GC-MS | LC-MS/MS |
| Sample Derivatization | Mandatory | Not required |
| Throughput | Lower (due to derivatization and longer run times) | Higher |
| Sensitivity | Good to Excellent | Typically Excellent |
| Specificity | Good (SIM), Excellent (MS/MS) | Excellent (MRM) |
| Robustness | Can be susceptible to matrix buildup in the inlet | Susceptible to matrix effects (ion suppression) |
| Initial Cost | Lower | Higher |
Quantitative Levels of 5-MPA: An Illustrative Comparison
While specific, peer-reviewed data on the endogenous or post-administration levels of 5-MPA across different biological samples are scarce, we can extrapolate expected concentrations based on analyses of similar small-molecule metabolites. The following table provides an illustrative comparison to guide researchers in setting up their analytical range. These hypothetical values assume a scenario following administration of a precursor drug.
| Biological Sample | Expected Concentration Range (ng/mL or ng/g) | Key Considerations |
| Plasma | 1 - 100 ng/mL | Represents systemic exposure. Levels are influenced by absorption, distribution, metabolism, and excretion (ADME) kinetics. |
| Urine | 50 - 2,000 ng/mL | As a likely route of excretion for a small, water-soluble acid, concentrations are expected to be significantly higher than in plasma.[5] Normalization to creatinine is essential to account for variations in urine dilution. |
| Liver Tissue | 10 - 500 ng/g | As a primary site of metabolism, concentrations may be elevated, reflecting its role in xenobiotic processing.[6] |
| Kidney Tissue | 20 - 1,000 ng/g | As the primary organ of filtration and excretion, levels may be high, reflecting the compound's clearance from the body. |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating through the consistent use of an internal standard and quality control (QC) samples.
General Sample Preparation: The Foundation of Quality Data
A clean sample is paramount for reliable quantification. Protein precipitation followed by liquid-liquid extraction (LLE) offers a robust method to remove major interferences.
Workflow Diagram: Sample Preparation
Caption: The process flow for quantifying 5-MPA using LC-MS/MS with MRM.
Step-by-Step Instrumental Protocol:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
5-MPA: Precursor Ion (m/z) 131.1 -> Product Ion (m/z) 87.1 (Loss of CO2).
-
5-MPA-d3 (IS): Precursor Ion (m/z) 134.1 -> Product Ion (m/z) 90.1.
-
-
-
Data Analysis: Quantify the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Protocol 2: GC-MS Quantification (Alternative Method)
This method is more complex but effective if LC-MS/MS is unavailable.
Step-by-Step Protocol:
-
Sample Preparation: Follow the general sample preparation protocol (Section 4.1) through Step 7 (Evaporation).
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
-
GC System:
-
Column: HP-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). [7] * Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determine the specific m/z values for the silylated derivatives of 5-MPA and its internal standard. The most abundant and specific ions should be chosen.
-
Conclusion
The quantitative analysis of 5-methoxypentanoic acid in biological samples is a challenging yet achievable task. This guide establishes LC-MS/MS as the preferred platform due to its high sensitivity, specificity, and throughput, which eliminates the need for chemical derivatization. The provided protocols, grounded in principles of robust bioanalysis, offer a validated starting point for researchers. By understanding the causality behind each step—from sample preparation to the choice of ionization mode—scientists can confidently generate accurate and reproducible data, paving the way for a deeper understanding of the biological role of 5-MPA.
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A Senior Application Scientist's Guide to Validating an In Vitro Model for 5-Methoxypentanoic Acid Metabolism
For researchers, drug development professionals, and scientists dedicated to advancing therapeutic understanding, the rigorous validation of in vitro models is paramount. This guide provides an in-depth, technically-focused comparison of common in vitro systems for studying the metabolism of 5-methoxypentanoic acid, a compound of interest due to its emergence as a metabolite of existing drugs and its structural similarity to endogenous short-chain fatty acids. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust experimental design.
Introduction: The Metabolic Significance of 5-Methoxypentanoic Acid
5-methoxypentanoic acid (5-MPA) is an organic acid with the chemical formula C6H12O3.[1] Its relevance in metabolic studies is growing, having been identified as a metabolite of the anti-inflammatory drug Lomefloxacin and the amino acid L-leucine in certain bacteria.[2] Structurally, 5-MPA possesses two key features that dictate its likely metabolic fate: a pentanoic acid backbone and a terminal methoxy group. This suggests two primary metabolic pathways of interest:
-
Beta-oxidation: The fatty acid chain is a substrate for mitochondrial enzymes that sequentially cleave two-carbon units, producing energy.[3]
-
O-demethylation: The methoxy group can be removed by Phase I cytochrome P450 (CYP) enzymes, a common detoxification pathway in the liver.[4]
Understanding the metabolism of 5-MPA is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The selection and validation of an appropriate in vitro model are the foundational steps in this endeavor.
Hypothesized Metabolic Pathway of 5-Methoxypentanoic Acid
Based on its chemical structure, we can propose a primary metabolic pathway for 5-MPA, which will guide our selection and validation of an in vitro model.
Caption: Hypothesized metabolic pathways of 5-methoxypentanoic acid.
Comparative Analysis of In Vitro Hepatic Models
The liver is the primary site of drug metabolism.[5] Several in vitro models derived from liver tissue are available, each with distinct advantages and limitations. The choice of model is a critical decision that directly impacts the relevance and predictive power of the study.
| Feature | Liver Microsomes | S9 Fraction | Primary Hepatocytes |
| Composition | Vesicles of endoplasmic reticulum | Cytosol and microsomes | Intact, living cells |
| Enzymatic Activity | Rich in Phase I (CYP) enzymes | Phase I (CYP) and cytosolic Phase II enzymes | Comprehensive Phase I, Phase II, and transporters |
| Physiological Relevance | Low | Moderate | High (Gold Standard)[6] |
| Cost | Low | Low-Moderate | High |
| Complexity of Use | Simple | Simple | Complex, requires cell culture expertise |
| Suitability for 5-MPA | Good for studying O-demethylation | Good for O-demethylation and some conjugation | Ideal for studying all potential pathways, including beta-oxidation and transport |
Expert Rationale:
-
Liver Microsomes: These are a cost-effective first-line tool, particularly for assessing the role of CYP enzymes in the O-demethylation of 5-MPA.[7] However, their utility is limited as they lack cytosolic enzymes and the mitochondrial machinery required for beta-oxidation.
-
S9 Fraction: This preparation offers a broader enzymatic profile than microsomes by including cytosolic enzymes, making it suitable for studying both Phase I and some Phase II conjugation reactions.[8] Retrospective analyses have shown that liver S9 fractions can provide data comparable to hepatocytes in a more efficient and cost-effective manner.[9]
-
Primary Hepatocytes: Considered the "gold standard," primary hepatocytes contain a full complement of metabolic enzymes and transporters, providing the most physiologically relevant in vitro system.[6] They are the only model of the three that can adequately assess mitochondrial beta-oxidation, a key hypothesized pathway for 5-MPA. While more expensive and complex to work with, their comprehensive nature provides the most robust data for in vitro-in vivo extrapolation (IVIVE).[10]
For a thorough validation, we recommend a tiered approach, starting with a more straightforward system like the S9 fraction for initial screening, followed by definitive studies in primary hepatocytes to capture the full metabolic profile of 5-MPA.
Experimental Validation Workflow
A robust validation protocol is a self-validating system. This means incorporating appropriate controls and cross-verification steps at each stage to ensure the reliability of the data.
Caption: Experimental workflow for validating an in vitro model for 5-MPA metabolism.
Step-by-Step Protocol: Analytical Method Validation
The foundation of any metabolism study is a reliable bioanalytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its sensitivity and selectivity in quantifying small molecules in complex biological matrices.[1]
Objective: To develop and validate an LC-MS/MS method for the simultaneous quantification of 5-MPA and its putative metabolites (5-hydroxypentanoic acid and 3-methoxypropanoic acid).
Materials:
-
Reference standards: 5-methoxypentanoic acid, 5-hydroxypentanoic acid,[11] 3-methoxypropanoic acid.
-
Internal Standard (IS): A structurally similar but isotopically labeled compound is ideal.
-
LC-MS/MS system with electrospray ionization (ESI).
-
Solvents: HPLC-grade acetonitrile, methanol, and water; formic acid.
Procedure:
-
Method Development:
-
Optimize mass spectrometric parameters (e.g., parent and product ion transitions, collision energy) by infusing individual standard solutions.
-
Develop a chromatographic method (e.g., using a C18 column) to achieve separation of the analytes from matrix components. Short-chain fatty acids can be challenging to retain on reverse-phase columns; derivatization may be explored if necessary, though direct analysis is preferred for simplicity.[12]
-
-
Sample Preparation:
-
For in vitro samples, a simple protein precipitation with cold acetonitrile is often sufficient.
-
To each sample, add acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, and stability.[13][14]
-
Selectivity: Analyze blank matrix from at least six different sources to ensure no endogenous components interfere with the analytes or IS.
-
Linearity: Prepare calibration curves over the expected concentration range. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to assess intra- and inter-day variability. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[3]
-
Step-by-Step Protocol: Metabolic Stability and Metabolite Identification in Primary Hepatocytes
Objective: To determine the rate of 5-MPA metabolism and identify the metabolites formed in cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes.
-
Hepatocyte culture medium.
-
5-MPA, positive controls (e.g., dextromethorphan for O-demethylation, palmitic acid for beta-oxidation).
-
Validated LC-MS/MS method.
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow cells to attach and form a monolayer.
-
-
Incubation:
-
Remove the culture medium and replace it with fresh medium containing 5-MPA at a concentration well below the expected Michaelis-Menten constant (Km), typically 1 µM for initial screening.
-
Incubate at 37°C.
-
Collect samples from the incubation wells at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include negative controls (no cells) to assess non-enzymatic degradation and positive controls to confirm metabolic activity.
-
-
Sample Analysis:
-
Process the collected samples using the validated sample preparation and LC-MS/MS method.
-
-
Data Analysis:
-
Metabolic Stability: Plot the natural logarithm of the percentage of 5-MPA remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) = (0.693 / t½) * (volume of incubation / amount of protein or cells).
-
Metabolite Identification: Analyze the samples for the presence of the hypothesized metabolites (5-hydroxypentanoic acid and 3-methoxypropanoic acid) by comparing their retention times and mass spectra to those of the authentic standards.
-
Data Interpretation and In Vitro-In Vivo Extrapolation (IVIVE)
The ultimate goal of in vitro metabolism studies is often to predict the in vivo metabolic clearance of a compound.[13] This is achieved through IVIVE, which scales the in vitro intrinsic clearance to an in vivo value.
Calculation of In Vivo Hepatic Clearance:
The in vitro CLint value obtained from hepatocyte experiments can be used in the well-stirred liver model to predict in vivo hepatic clearance (CLh):
CLh = (Qh * CLint) / (Qh + CLint)
Where:
-
Qh is the hepatic blood flow (a physiological parameter).
-
CLint is the in vitro intrinsic clearance determined experimentally.
Causality and Trustworthiness:
The accuracy of IVIVE is highly dependent on the quality of the in vitro data. By using primary hepatocytes, we account for both Phase I and Phase II metabolism, as well as cellular uptake and efflux, providing a more reliable CLint value.[10] Comparing the metabolic profiles across different in vitro systems (e.g., S9 vs. hepatocytes) can further build confidence in the results. For instance, if O-demethylation is observed in both S9 and hepatocytes, but beta-oxidation is only seen in hepatocytes, it strongly supports the distinct roles of different cellular compartments in 5-MPA metabolism.
Conclusion: A Framework for Rigorous In Vitro Validation
The validation of an in vitro model for studying the metabolism of 5-methoxypentanoic acid requires a systematic and scientifically-driven approach. This guide has outlined a framework that moves from hypothesis generation to a comparative assessment of in vitro systems, and culminates in detailed, validated protocols.
By prioritizing the use of a physiologically relevant model like primary hepatocytes, supported by a rigorously validated LC-MS/MS analytical method, researchers can generate high-quality, trustworthy data. This data not only elucidates the metabolic fate of 5-MPA but also provides a solid foundation for predicting its in vivo behavior, ultimately contributing to safer and more effective therapeutic development. For compounds where commercial standards of metabolites are not available, custom synthesis is a viable option to enable these critical validation studies.[15][16][17][][19]
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A Senior Application Scientist's Guide to Evaluating 5-Methoxypentanoic Acid Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a strategic framework for the comprehensive evaluation of 5-methoxypentanoic acid derivatives as a potential new class of enzyme inhibitors. Drawing from established principles in drug discovery and epigenetics, we will focus on Histone Deacetylases (HDACs) as a primary target class. While direct inhibitory data for this specific chemical family is nascent, the structural analogy to known short-chain fatty acid HDAC inhibitors, such as valproic acid, presents a compelling scientific rationale for their investigation.
Here, we outline the critical path from initial biochemical screening to cell-based validation, emphasizing the causality behind experimental choices and providing robust, self-validating protocols. This document serves as both a technical guide and a strategic roadmap for researchers aiming to pioneer the study of this promising, unexplored chemical space.
The Scientific Premise: Why Target HDACs with Aliphatic Acid Derivatives?
Histone Deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histone tails and other non-histone proteins.[1] This action typically leads to chromatin compaction and transcriptional repression. In numerous pathologies, particularly cancer, HDAC enzymes are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[2]
HDAC inhibitors disrupt this process, restoring normal gene expression and inducing therapeutic effects such as cell cycle arrest, apoptosis, and differentiation in cancer cells.[2] Several HDAC inhibitors have been approved for cancer therapy, validating their clinical utility.[1][3]
The existing classes of HDAC inhibitors include hydroxamic acids, cyclic peptides, benzamides, and a notable class of simple aliphatic acids.[2] The latter class, which includes valproic acid, demonstrates that a relatively simple carboxylic acid scaffold can confer inhibitory activity, albeit often with lower potency than more complex structures. The 5-methoxypentanoic acid scaffold represents a logical next step in exploring this chemical space, where the methoxy group can be systematically modified to probe interactions within the HDAC active site, potentially improving potency and selectivity.
The Investigative Workflow: A Phased Approach to Inhibitor Validation
A rigorous evaluation of novel inhibitors requires a multi-step process. We propose a workflow that begins with broad screening and progressively narrows the focus to the most promising candidates, characterizing their potency, selectivity, and cellular effects.
Caption: Proposed workflow for evaluating 5-methoxypentanoic acid derivatives.
Comparative Efficacy Analysis: Structuring the Data
To objectively compare derivatives, all quantitative data must be systematically organized. The following table represents a hypothetical outcome for a series of 5-methoxypentanoic acid derivatives, illustrating how structure-activity relationships (SAR) can be elucidated. In this example, the "R" group on the phenyl ring is varied to enhance potency.
Table 1: Hypothetical Efficacy Data for 5-Methoxy-N-phenylpentanamide Derivatives
| Compound ID | R-Group (Para-position) | Pan-HDAC IC50 (µM) | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | HCT116 Cell Viability IC50 (µM) |
| MPA-001 | -H | 150.5 | >200 | >200 | >200 |
| MPA-002 | -Cl | 75.2 | 90.1 | 110.8 | 125.3 |
| MPA-003 | -CF₃ | 25.8 | 30.5 | 65.2 | 40.1 |
| MPA-004 | -NH₂ | 5.1 | 4.8 | 50.3 | 8.9 |
| SAHA (Control) | N/A | 0.08 | 0.05 | 0.01 | 1.5 |
Expert Analysis of Hypothetical Data: The data above would suggest a clear SAR. The unsubstituted phenyl ring (MPA-001) shows weak activity. Adding electron-withdrawing groups (-Cl, -CF₃) improves potency (MPA-002, MPA-003), a common strategy in medicinal chemistry. The introduction of an electron-donating amino group (-NH₂) at the para-position (MPA-004) dramatically increases potency and reveals selectivity for HDAC1 over HDAC6. This candidate would be prioritized for further mechanistic and cellular studies. SAHA (Vorinostat), a potent hydroxamic acid-based pan-HDAC inhibitor, serves as a crucial benchmark.[4]
Key Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness of its methodologies. The following protocols are detailed to be self-validating by including necessary controls.
Protocol 1: Fluorogenic Pan-HDAC Activity Assay
This biochemical assay is the cornerstone of initial screening, designed to rapidly identify derivatives with inhibitory activity against a broad spectrum of HDAC enzymes.
-
Principle: This two-step assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC. In the first step, active HDAC enzymes deacetylate the lysine residue. In the second step, a developer solution containing a protease (e.g., trypsin) is added, which specifically cleaves the deacetylated substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group.[5] The fluorescence intensity is directly proportional to HDAC activity.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for HDAC activity (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Enzyme Solution: Dilute a mixture of recombinant human HDAC enzymes (e.g., Class I and II) in cold assay buffer to a working concentration determined by prior titration.
-
Substrate Solution: Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Inhibitor Solutions: Prepare a 10-point serial dilution series for each 5-methoxypentanoic acid derivative (e.g., starting from 1 mM) in DMSO. Include a known inhibitor like SAHA or Trichostatin A (TSA) as a positive control.
-
Developer Solution: Prepare a solution of trypsin in a specialized buffer designed to stop the HDAC reaction.
-
-
Assay Execution (96-well black plate):
-
Add 2 µL of inhibitor solution (or DMSO for negative control) to each well.
-
Add 48 µL of the HDAC enzyme solution to all wells.
-
Incubate for 15 minutes at 37°C to allow inhibitor-enzyme binding. Causality Note: This pre-incubation step is crucial for inhibitors that may have a slow binding onset.
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and initiate signal development by adding 50 µL of the developer solution.
-
Incubate for 20 minutes at 37°C.
-
-
Data Acquisition:
-
Measure fluorescence on a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the DMSO control (100% activity) and a high-concentration positive control (0% activity).
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Protocol 2: Cell-Based Target Engagement Assay (HDAC-Glo™ I/II Assay)
Moving from a purified enzyme system to a cellular environment is a critical step to confirm that a compound can cross the cell membrane and inhibit its target in a physiological context.
-
Principle: The HDAC-Glo™ I/II Assay measures the activity of Class I and II HDACs directly within living cells.[6] The assay provides a luminogenic substrate that is cell-permeable. Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added which lyses the cells and contains a protease that cleaves the deacetylated substrate, releasing aminoluciferin, which is then consumed by luciferase to produce light. The luminescent signal is inversely proportional to HDAC activity.
-
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., HCT116 colon cancer cells) in a 96-well white-walled plate at a predetermined density and allow them to adhere overnight. Trustworthiness Note: Consistent cell density and health are paramount for reproducible results.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compounds (e.g., MPA-004) and controls (SAHA, DMSO) for a defined period (e.g., 4-24 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the HDAC-Glo™ I/II Reagent to room temperature.
-
Add a volume of HDAC-Glo™ I/II Reagent equal to the volume of cell culture medium in each well.
-
Mix briefly on an orbital shaker.
-
Incubate for 30 minutes at room temperature to allow for cell lysis and signal generation.
-
-
Data Acquisition:
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate IC50 values as described in the biochemical assay protocol. A potent IC50 in this assay confirms cell permeability and target engagement.
-
-
Visualizing the Mechanism: HDAC Inhibition and Gene Activation
To contextualize the importance of these inhibitors, it is useful to visualize their place in the relevant biological pathway. HDAC inhibitors fundamentally alter the state of chromatin.
Caption: Mechanism of action for HDAC inhibitors on chromatin structure.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the evaluation of 5-methoxypentanoic acid derivatives as a novel class of HDAC inhibitors. By following a logical progression from broad biochemical screening to specific cell-based validation, researchers can efficiently identify and characterize promising lead compounds. The provided protocols, grounded in established methodologies, are designed to yield robust and reproducible data.
The hypothetical structure-activity relationship analysis underscores the potential for chemical modification of the 5-methoxypentanoic acid scaffold to achieve high potency and isoform selectivity. Future work should focus on synthesizing a diverse library of these derivatives and executing the described workflow. Promising candidates should be further evaluated in advanced preclinical models to assess their therapeutic potential in oncology and other diseases linked to epigenetic dysregulation.
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inter-laboratory comparison of 5-methoxypentanoic acid quantification
An Inter-Laboratory Comparison for the Quantification of 5-Methoxypentanoic Acid: A Guide for Robust and Reproducible Analysis
In the landscape of drug development and metabolic research, the precise and accurate quantification of novel metabolites is paramount. 5-Methoxypentanoic acid, a compound of emerging interest, necessitates robust analytical methodologies to ensure data integrity and comparability across different research entities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of 5-methoxypentanoic acid. By synthesizing established analytical techniques with the principles of inter-laboratory validation, this document serves as a practical resource for achieving analytical excellence.
The Imperative of Inter-Laboratory Comparison
Inter-laboratory comparison studies, also known as round-robin tests, are a cornerstone of analytical method validation.[1][2][3][4] They serve to assess the reproducibility and transferability of an analytical method when performed by different laboratories, using different equipment and personnel. The primary objectives of such a study for 5-methoxypentanoic acid quantification are to:
-
Establish a consensus on the most reliable analytical methodology.
-
Determine the inter-laboratory variability of quantitative results.
-
Identify potential sources of analytical error and bias.
-
Provide a benchmark for individual laboratory performance.
A well-designed inter-laboratory comparison not only validates the analytical method but also fosters confidence in the data generated across multiple research sites, a critical aspect in collaborative drug development and multi-center clinical trials.
Analytical Approaches for 5-Methoxypentanoic Acid Quantification
The selection of an appropriate analytical technique is the first critical step. For a small organic acid like 5-methoxypentanoic acid (Molecular Formula: C6H12O3, Molecular Weight: 132.16 g/mol ), two primary analytical platforms are well-suited: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase volatility and improve chromatographic performance.
Causality Behind Experimental Choices: Derivatization with an agent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is chosen to create a more volatile and thermally stable derivative of 5-methoxypentanoic acid, which is essential for successful GC analysis. The use of a non-polar capillary column is dictated by the non-polar nature of the derivatized analyte, ensuring good separation and peak shape.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[7][8][9][10][11]
Causality Behind Experimental Choices: Reversed-phase chromatography is selected due to the moderate polarity of 5-methoxypentanoic acid. The use of a C18 column provides excellent retention and separation from endogenous matrix components. Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid moiety readily deprotonates to form a [M-H]⁻ ion, leading to high sensitivity. The addition of a weak acid, such as formic acid, to the mobile phase aids in protonation for positive ion mode or improves peak shape in negative ion mode.[12]
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 5-methoxypentanoic acid in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Quantification of 5-Methoxypentanoic Acid
1. Sample Preparation (Protein Precipitation and Derivatization):
- To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., ¹³C-labeled 5-methoxypentanoic acid).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.[13]
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- To the dried residue, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.
- Cap the vial tightly and heat at 60°C for 30 minutes.
- Cool to room temperature before GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injection Volume: 1 µL.
- Inlet Temperature: 280°C.
- Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized 5-methoxypentanoic acid and the internal standard. For the TBDMS derivative, characteristic fragment ions would be monitored.[5]
Protocol 2: LC-MS/MS Quantification of 5-Methoxypentanoic Acid
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., ¹³C-labeled 5-methoxypentanoic acid).
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.[13]
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.[14]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Negative.
- Ion Source Parameters: Optimized for the specific instrument.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the transition of the precursor ion ([M-H]⁻, m/z 131.1) to a characteristic product ion.[5]
Data Presentation and Comparison
The performance of each method should be rigorously evaluated and compared. The following tables summarize the key validation parameters that should be assessed in an inter-laboratory study.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10-50 ng/mL | 0.5-5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Recovery (%) | 85-115% | 85-115% |
| Matrix Effect (%) | Assessed and minimized | Assessed and minimized |
Table 2: Inter-Laboratory Comparison Results (Hypothetical Data)
| Laboratory | Method | Mean Concentration (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | GC-MS | 105.2 | 8.4 | 8.0 |
| Lab B | GC-MS | 98.7 | 9.1 | 9.2 |
| Lab C | LC-MS/MS | 101.5 | 4.1 | 4.0 |
| Lab D | LC-MS/MS | 103.8 | 5.2 | 5.0 |
| Lab E | LC-MS/MS | 99.9 | 4.5 | 4.5 |
Visualization of Experimental Workflows
Caption: GC-MS sample preparation and analysis workflow.
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A Technical Guide to Validating the Role of 5-Methoxypentanoic Acid in a Specific Signaling Pathway: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth framework for validating the role of a small molecule, 5-methoxypentanoic acid (5-MPA), in a specific signaling pathway. As a Senior Application Scientist, the goal is to equip you with not just the "how," but the "why" behind experimental choices, ensuring a robust and self-validating research strategy. While the biological functions of 5-MPA are still largely under investigation, it serves as an excellent model compound for illustrating the rigorous process of small molecule validation.[1] This guide will use a hypothetical scenario where preliminary evidence suggests 5-MPA may modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a pathway crucial in cell proliferation, differentiation, and survival.[2]
We will explore a logical, multi-faceted workflow, from identifying the direct molecular target of 5-MPA to characterizing its downstream effects on the signaling pathway and cellular phenotype. This will involve a comparative analysis of different experimental approaches, highlighting their respective strengths and weaknesses to allow for informed decisions in your own research.
Hypothetical Signaling Pathway: 5-Methoxypentanoic Acid as a Modulator of the MAPK/ERK Pathway
To begin our investigation, we will hypothesize that 5-methoxypentanoic acid interacts with a yet-to-be-identified cell surface receptor, initiating a signaling cascade that culminates in the activation of the MAPK/ERK pathway. This pathway is a cornerstone of cellular signaling, and its dysregulation is implicated in numerous diseases, making it a common subject of investigation.[2]
Caption: Hypothetical activation of the MAPK/ERK signaling pathway by 5-methoxypentanoic acid.
Part 1: Identifying the Direct Molecular Target of 5-MPA
The first critical step is to identify the direct binding partner of 5-MPA. This provides a mechanistic anchor for all subsequent observations. Without knowing the target, any observed biological effects are merely correlational. We will compare two powerful and widely used methodologies: Affinity-Based Chemical Proteomics and Drug Affinity Responsive Target Stability (DARTS).[3][4]
Method 1: Affinity-Based Chemical Proteomics
This classic approach involves chemically modifying the small molecule to incorporate a tag (like biotin) that can be used to "fish out" its binding partners from a cell lysate.[3][5]
-
Probe Synthesis: Synthesize an affinity probe by conjugating 5-MPA to a linker and a biotin tag. It is crucial to test that this modification does not abrogate the biological activity of 5-MPA. A negative control probe, where the tag is attached to a structurally similar but inactive analog of 5-MPA, should also be synthesized.
-
Cell Lysis: Culture cells of interest (e.g., a cell line where a phenotypic effect of 5-MPA has been observed) and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated 5-MPA probe (and the negative control probe in a separate sample).
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins to the beads.
-
Washing: Wash the beads extensively to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active probe pull-down with those from the negative control pull-down. Bona fide targets should be significantly enriched in the active probe sample.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[3]
-
Cell Lysis: Prepare a native cell lysate as in the affinity-based method.
-
Incubation: Divide the lysate into two aliquots. To one, add 5-MPA (treatment), and to the other, add the vehicle control (e.g., DMSO). Incubate to allow for binding.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both aliquots and incubate for a set time. The optimal protease concentration and digestion time need to be determined empirically.
-
Stop Digestion: Stop the digestion by adding a protease inhibitor and/or by heat denaturation.
-
Analysis: Analyze the protein profiles of the two samples. This can be done in two ways:
-
Gel-Based: Run the samples on an SDS-PAGE gel. The target protein should appear as a more prominent band in the 5-MPA-treated lane compared to the control lane. This band can then be excised and identified by mass spectrometry.
-
Gel-Free: The entire proteome can be analyzed by quantitative mass spectrometry to identify proteins that are more abundant in the 5-MPA-treated sample.
-
-
Validation: Putative targets identified by DARTS should be validated using orthogonal methods, such as Western blotting with an antibody against the candidate protein.
Comparison of Target Identification Methods
| Feature | Affinity-Based Chemical Proteomics | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Physical isolation of the target protein using a tagged small molecule.[3] | Protection of the target protein from proteolysis upon small molecule binding.[3] |
| Pros | - Directly identifies binding partners. - Can be very specific with appropriate controls.[3] | - Label-free; no need to modify the small molecule. - Avoids potential issues with tag interference.[3] |
| Cons | - Requires chemical synthesis of a probe. - The tag may sterically hinder binding. - Can be prone to non-specific binding.[5] | - Not all binding events lead to protease resistance. - May require significant optimization of digestion conditions. |
| Best For | Small molecules that can be readily modified without losing activity. | Unmodified small molecules or when probe synthesis is challenging. |
Part 2: Validating 5-MPA's Effect on the MAPK/ERK Pathway
Once a putative target has been identified, the next step is to confirm that 5-MPA indeed modulates the hypothesized signaling pathway. This requires a series of experiments to measure the activation of key pathway components and the resulting cellular response.
Experiment 1: Assessing Pathway Activation via Western Blotting
A hallmark of MAPK/ERK pathway activation is the sequential phosphorylation of its core kinases. Western blotting with phospho-specific antibodies is a direct way to measure this.[2]
-
Cell Treatment: Plate cells and serum-starve them to reduce basal pathway activity. Treat the cells with varying concentrations of 5-MPA for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include a positive control (e.g., EGF) and a vehicle control.
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Probe a second identical membrane with an antibody for total ERK1/2.
-
Repeat with antibodies for p-MEK and total MEK.
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the primary antibodies. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
| Treatment | p-ERK / Total ERK (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| 5-MPA (1 µM) | 1.8 |
| 5-MPA (10 µM) | 4.5 |
| 5-MPA (50 µM) | 8.2 |
| EGF (Positive Control) | 10.0 |
Experiment 2: Reporter Gene Assays
Reporter gene assays provide a quantitative measure of the transcriptional output of a signaling pathway, integrating the upstream signaling events.[6] For the MAPK/ERK pathway, a common reporter is a luciferase gene under the control of a promoter containing Serum Response Elements (SRE).
-
Transfection: Co-transfect cells with a plasmid containing the SRE-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing for plasmid expression, treat the cells with 5-MPA, a vehicle control, and a positive control.
-
Lysis and Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Experiment 3: Cellular Phenotypic Assays
Ultimately, changes in a signaling pathway should manifest as a change in cellular behavior. The MAPK/ERK pathway is a known regulator of cell proliferation and migration.[2]
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of 5-MPA.
-
MTT Addition: After a desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
| Assay | What It Measures | Pros | Cons |
| Western Blotting | Direct phosphorylation of specific pathway proteins. | Provides direct evidence of kinase activation. | Can be semi-quantitative; requires specific antibodies. |
| Reporter Gene Assay | Transcriptional output of the entire pathway.[6] | Highly quantitative; amenable to high-throughput screening. | Indirect measure of pathway activation; can be influenced by off-target effects. |
| Phenotypic Assay | Overall cellular response (e.g., proliferation, migration).[7] | Measures a biologically relevant outcome. | Can be influenced by multiple pathways; does not prove direct pathway involvement. |
Part 3: Ensuring Specificity - The Self-Validating System
A critical component of this validation process is to demonstrate that the observed effects of 5-MPA are specifically due to its interaction with the identified target and its modulation of the MAPK/ERK pathway.
Overall Experimental Workflow
The following workflow diagram illustrates how these experiments connect to form a cohesive and self-validating strategy.
Caption: A comprehensive workflow for validating the role of a small molecule in a signaling pathway.
-
Pathway Inhibition: Pre-treating cells with a known inhibitor of the MAPK/ERK pathway (e.g., a MEK inhibitor like U0126) should block the effects of 5-MPA on ERK phosphorylation and subsequent cellular phenotypes. This demonstrates that the effects of 5-MPA are indeed mediated through this pathway.
-
Negative Control Compound: A structurally similar but biologically inactive analog of 5-MPA should be used in all assays. This control should not bind to the identified target, activate the MAPK/ERK pathway, or elicit a cellular response, confirming the specificity of the 5-MPA structure.
By employing this multi-pronged approach, comparing methodologies, and incorporating rigorous controls, researchers can confidently and accurately define the role of 5-methoxypentanoic acid, or any small molecule, in a specific signaling pathway.
References
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Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Materials Chemistry B, 11(43), 10247-10268. Retrieved from [Link]
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Svoboda, K. K. H. (2002). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 268(3), 183-200. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of 5-Methoxypentanoic Acid and Its Ester Prodrugs
For researchers, scientists, and drug development professionals, understanding the journey of a potential therapeutic compound through the body is paramount. This guide provides a comprehensive comparative framework for evaluating the pharmacokinetic profiles of 5-methoxypentanoic acid and its corresponding ester prodrugs. While direct experimental data for these specific compounds is not extensively available in public literature, this guide synthesizes established principles of pharmacokinetics for short-chain fatty acids and ester prodrugs to propose a robust study design. The methodologies outlined herein are designed to yield high-quality, reproducible data to inform critical decisions in the drug development pipeline.
Introduction: The Rationale for Esterification
5-Methoxypentanoic acid, a carboxylic acid, may possess therapeutic potential. However, like many polar carboxylic acids, its oral bioavailability could be limited due to poor passive diffusion across the gastrointestinal membrane. A common and effective strategy to overcome this challenge is the conversion of the carboxylic acid to an ester prodrug.[1][2] This modification increases the lipophilicity of the molecule, which can enhance its ability to traverse cell membranes and improve oral absorption.[1][3]
Upon absorption into the systemic circulation, the ester prodrug is designed to be rapidly hydrolyzed by ubiquitous esterase enzymes present in the blood, liver, and other tissues, releasing the active parent drug, 5-methoxypentanoic acid.[1][4] This guide outlines the necessary experimental workflows to test this hypothesis and to comprehensively compare the pharmacokinetic behaviors of the parent acid and its ester derivatives.
Predicted Metabolic Pathway
The primary metabolic pathway for an ester prodrug of 5-methoxypentanoic acid is anticipated to be a one-step hydrolysis reaction catalyzed by carboxylesterases.[1][4] This enzymatic cleavage would regenerate the active 5-methoxypentanoic acid and release an alcohol moiety. The metabolic fate of 5-methoxypentanoic acid itself would then follow the pathways typical for short-chain fatty acids, which can include further metabolism and excretion.[5][6][7]
Caption: Predicted metabolic pathway of a 5-methoxypentanoic acid ester prodrug.
Experimental Protocols for a Comparative Pharmacokinetic Study
To rigorously compare the pharmacokinetic profiles of 5-methoxypentanoic acid and its esters, a combination of in vitro and in vivo studies is essential.
In Vitro Plasma Stability Assay
Objective: To determine the rate of hydrolysis of the ester prodrugs in plasma and to confirm their conversion to 5-methoxypentanoic acid.
Methodology:
-
Preparation of Plasma: Obtain fresh plasma from the species to be used in the in vivo study (e.g., rat, dog, human).
-
Incubation: Spike the ester prodrug into the plasma at a final concentration of 1-10 µM and incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Sample Processing: Immediately quench the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentrations of the ester prodrug and the formed 5-methoxypentanoic acid using a validated LC-MS/MS method.[8][9]
-
Data Analysis: Plot the concentration of the ester prodrug versus time and determine the half-life (t½) of the compound in plasma.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the key pharmacokinetic parameters of 5-methoxypentanoic acid and its ester prodrugs following oral administration.
Methodology:
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats, with an appropriate number of animals per group to ensure statistical power.[10]
-
Dosing: Administer equimolar doses of 5-methoxypentanoic acid and each ester prodrug orally (p.o.) via gavage. Include a vehicle control group.
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.[11][12]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentrations of the parent compound and the ester prodrugs using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.[13]
-
Tmax: Time to reach Cmax.[13]
-
AUC (Area Under the Curve): A measure of total drug exposure.[13]
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.[14][15]
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation. This requires data from an intravenous (IV) administration of 5-methoxypentanoic acid.
-
Caption: Experimental workflow for the comparative pharmacokinetic study.
Data Presentation and Interpretation
The results of the comparative pharmacokinetic study should be summarized in a clear and concise table to facilitate direct comparison between 5-methoxypentanoic acid and its ester prodrugs.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | F% |
| 5-Methoxypentanoic Acid | p.o. | X | |||||
| Ester Prodrug 1 | p.o. | Y | |||||
| Ester Prodrug 2 | p.o. | Z | |||||
| 5-Methoxypentanoic Acid | i.v. | A | 100 |
Note: Doses Y and Z should be equimolar to dose X.
Interpretation of Expected Results:
-
Higher Cmax and AUC for Ester Prodrugs: Successful ester prodrugs are expected to exhibit a higher Cmax and AUC for the released 5-methoxypentanoic acid compared to the oral administration of the acid itself, indicating improved oral absorption.[2]
-
Shorter Tmax for 5-Methoxypentanoic Acid: When administered directly, 5-methoxypentanoic acid may show a shorter Tmax.
-
Rapid Conversion of Ester Prodrugs: The plasma concentrations of the ester prodrugs themselves are expected to be low and transient, indicating rapid hydrolysis to the active parent drug.
Conclusion
This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of 5-methoxypentanoic acid and its ester prodrugs. By following the detailed experimental protocols and data analysis strategies outlined, researchers can generate the critical data needed to assess the viability of an ester prodrug approach to enhance the oral bioavailability of 5-methoxypentanoic acid. The successful application of these methodologies will enable informed decision-making in the advancement of new therapeutic candidates.
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Patel, M., & Puttaswamy, N. (2023). Elimination Half-Life of Drugs. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 9(8), 953–964. Retrieved from [Link]
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Jain, A., & Sharma, G. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 14(10), 307-327. Retrieved from [Link]
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Kerns, E. H., & Di, L. (2003). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 22(2), 123–145. Retrieved from [Link]
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Canfora, E. E., Jocken, J. W., & Blaak, E. E. (2015). Short-chain fatty acids in control of body weight and insulin sensitivity. Nature reviews. Endocrinology, 11(10), 577–591. Retrieved from [Link]
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Cormier, H., et al. (2021). Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial. The Journal of nutrition, 151(6), 1457–1465. Retrieved from [Link]
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European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. Retrieved from [Link]
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Cormier, H., et al. (2021). Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial. The Journal of Nutrition, 151(6), 1457-1465. Retrieved from [Link]
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Perez-Rote, A., et al. (2019). A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. bioRxiv. Retrieved from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 5-Methoxypentanoic Acid: A Comprehensive Guide to Personal Protective Equipment and Operational Safety
For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling of 5-methoxypentanoic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the inherent hazards of this corrosive organic acid and implementing the robust protocols outlined below, laboratory personnel can significantly mitigate risks and foster a secure research environment.
Understanding the Hazard: GHS Classification of 5-Methoxypentanoic Acid
Before handling any chemical, a thorough understanding of its potential hazards is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-methoxypentanoic acid is classified with the following hazard statements:
These classifications unequivocally categorize 5-methoxypentanoic acid as a hazardous substance requiring stringent safety protocols. The corrosive nature of this organic acid necessitates a multi-faceted approach to PPE to protect all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE should not be a matter of convenience but a scientifically-informed decision based on the specific hazards of the chemical. The following is a step-by-step guide to selecting and using the appropriate PPE for handling 5-methoxypentanoic acid.
Workflow for PPE Selection and Use
Caption: PPE Selection and Use Workflow for 5-Methoxypentanoic Acid.
Eye and Face Protection: The First Line of Defense
Causality: The GHS classification "Causes serious eye damage" (H318) underscores the critical need for robust eye protection.[1][2] The corrosive nature of 5-methoxypentanoic acid can cause irreversible damage upon contact with the eyes.
Protocol:
-
Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn whenever handling 5-methoxypentanoic acid.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in addition to chemical splash goggles. Standard safety glasses do not provide adequate protection against splashes and are not sufficient.
Hand Protection: Selecting the Right Gloves
Causality: The "Causes skin irritation" (H315) classification necessitates the use of chemical-resistant gloves.[1][2] Prolonged or repeated skin contact can lead to dermatitis and other skin conditions. The choice of glove material is critical, as not all materials offer the same level of protection against organic acids.
Protocol:
-
Recommended Materials: Nitrile and neoprene gloves are recommended for handling 5-methoxypentanoic acid.[3][4][5][6] These materials have demonstrated good resistance to a range of organic acids.
-
Glove Thickness: A minimum glove thickness of 5 mils is recommended for adequate protection against incidental splashes. For more immersive work, heavier-duty gloves should be considered.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Do not reuse disposable gloves.
Table 1: Glove Material Compatibility with Organic Acids
| Glove Material | Resistance to Organic Acids | Key Considerations |
| Nitrile | Good to Excellent | Provides good chemical and puncture resistance. A reliable choice for general laboratory use with 5-methoxypentanoic acid.[3][4][5][6] |
| Neoprene | Excellent | Offers excellent resistance to a broad range of chemicals, including acids and bases.[3][5][6] |
| Latex | Fair to Poor | Not recommended for prolonged contact with organic acids. Can degrade and may cause allergic reactions.[3] |
| Vinyl | Poor | Offers limited protection against many chemicals and is not recommended for handling corrosive organic acids. |
Body Protection: Shielding Against Spills
Causality: To protect against accidental spills and splashes that could contaminate personal clothing and underlying skin, appropriate body protection is essential.
Protocol:
-
A buttoned, long-sleeved laboratory coat should be worn at all times when handling 5-methoxypentanoic acid.
-
For procedures with a significant risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.
-
Ensure that legs and feet are fully covered. Shorts, skirts, and open-toed shoes are not permitted in the laboratory.
Respiratory Protection: When and Why
Causality: The GHS classification "May cause respiratory irritation" (H335) indicates that inhalation of vapors or aerosols of 5-methoxypentanoic acid can irritate the respiratory tract.[1][2]
Protocol:
-
Primary Control: All work with 5-methoxypentanoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator Use: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate.[7][8] For situations where particulates may also be present, a combination OV/P95 or OV/P100 cartridge should be used.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA regulations (29 CFR 1910.134).
Operational and Disposal Plans
A comprehensive safety plan extends beyond PPE to include proper handling, storage, spill response, and waste disposal procedures.
Storage and Handling
-
Store 5-methoxypentanoic acid in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Containers should be tightly sealed and clearly labeled.
-
When transporting the chemical, use a secondary container to prevent spills in case the primary container fails.
Spill Response Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer.
-
Neutralize and Absorb: Cautiously neutralize the acid with a suitable agent like sodium bicarbonate, working from the outside in. Once neutralized, absorb the residue with an inert material.
-
Collect and Dispose: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a detergent and water solution, followed by a final rinse with water.[9][10]
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal
All waste containing 5-methoxypentanoic acid, including empty containers and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with incompatible waste streams.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[11][12][13]
Emergency Procedures: Immediate First Aid
In the event of an exposure, time is of the essence.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[14][15][16][17] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove contaminated clothing and flush the affected skin with water for at least 15 minutes.[15] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle 5-methoxypentanoic acid, ensuring a secure environment conducive to scientific advancement.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
